6-Isopropyl-2-mercaptopyrimidin-4-OL
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-propan-2-yl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-4(2)5-3-6(10)9-7(11)8-5/h3-4H,1-2H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFICLXWPLFISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182652 | |
| Record name | 6-Isopropylthiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28456-53-3 | |
| Record name | 4(1H)-Pyrimidione, 2,3-dihydro-6-(1-methylethyl)-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028456533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28456-53-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Isopropylthiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Putative Mechanism of Action of 6-Isopropyl-2-mercaptopyrimidin-4-OL as a Novel A3 Adenosine Receptor Antagonist
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action of 6-Isopropyl-2-mercaptopyrimidin-4-OL, a novel small molecule with therapeutic potential. Based on extensive structural homology and structure-activity relationship (SAR) studies of related mercaptopyrimidine derivatives, we propose that this compound acts as a potent and selective antagonist of the A3 adenosine receptor (A3AR). This guide will delve into the chemical properties of this compound, the intricate signaling pathways of the A3AR, a proposed binding model within the A3AR active site, and detailed experimental protocols for its synthesis and pharmacological characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the adenosine receptor family.
Introduction to this compound
This compound is a heterocyclic compound belonging to the mercaptopyrimidine class. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleobases. The presence of a thiol (-SH) group at the 2-position, a hydroxyl (-OH) group at the 4-position, and an isopropyl substituent at the 6-position confers distinct chemical properties that are likely pivotal to its biological activity. The thiol group, in particular, is a reactive moiety capable of engaging in various non-covalent and covalent interactions, including hydrogen bonding and metal coordination, making it a key feature for potential receptor binding.[1]
While direct experimental data on the mechanism of action of this compound is not yet extensively published, its structural similarity to a well-characterized series of 4-amino-6-hydroxy-2-mercaptopyrimidine derivatives strongly suggests its role as an A3 adenosine receptor antagonist.[2][3]
The A3 Adenosine Receptor: A Key Therapeutic Target
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that is attracting significant interest as a therapeutic target for a range of pathologies, including inflammatory diseases, cancer, and cardiovascular disorders.[4] A3AR is primarily coupled to inhibitory G proteins (Gi), and its activation by the endogenous ligand adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] The receptor can also couple to Gq proteins, stimulating the phospholipase C (PLC) pathway.[4]
Proposed Mechanism of Action: A3 Adenosine Receptor Antagonism
We postulate that this compound functions as an antagonist at the human A3 adenosine receptor. This hypothesis is predicated on the well-established activity of structurally related 4-amino-6-hydroxy-2-mercaptopyrimidine derivatives, which have been shown to be highly potent and selective A3AR antagonists.[2][3] Antagonism at the A3AR by this compound would block the downstream signaling cascades initiated by adenosine, thereby modulating inflammatory responses and other pathophysiological processes in which A3AR is implicated.
A3 Adenosine Receptor Signaling Pathways
The binding of an agonist, such as adenosine, to the A3AR triggers a conformational change in the receptor, leading to the activation of associated G proteins. The subsequent signaling cascade is multifaceted and cell-type dependent. The primary pathway involves the inhibition of adenylyl cyclase, while a secondary pathway involves the activation of phospholipase C.
Figure 1: A3 Adenosine Receptor Signaling Pathways.
Proposed Binding Mode of this compound at the Human A3AR
Molecular docking studies of various pyrimidine-based antagonists with the A3AR have identified key interactions within the receptor's binding pocket that are crucial for high-affinity binding.[6][7] These studies reveal the importance of hydrogen bonding with specific residues, such as Asn250, and hydrophobic interactions within defined pockets of the binding site.[6] Based on these findings, a putative binding mode for this compound can be proposed.
Figure 2: Proposed Binding Mode at the A3AR.
In this model, the mercapto and hydroxyl groups of the pyrimidine ring are predicted to form crucial hydrogen bonds with Asn250 in the transmembrane domain 6 of the A3AR. The pyrimidine ring itself is likely to engage in π-π stacking interactions with Phe168. The isopropyl group at the 6-position is hypothesized to occupy a hydrophobic pocket, contributing to the overall binding affinity and potentially influencing selectivity.
Structure-Activity Relationship of Mercaptopyrimidine Derivatives as A3AR Antagonists
The potency and selectivity of mercaptopyrimidine derivatives as A3AR antagonists are highly dependent on the nature and position of substituents on the pyrimidine core. Studies on a series of 4-amino-6-hydroxy-2-mercaptopyrimidine derivatives have provided valuable insights into these structure-activity relationships.[2][3]
| Compound | R (at S-2) | R' (at N-4) | R'' (at N-4) | hA3 Ki (nM) | hA1 Ki (nM) | hA2A Ki (nM) |
| 5a | n-C3H7 | H | H | 1560 | >10000 | >10000 |
| 5g | n-C3H7 | CH2C6H5 | CH3 | 128 | >10000 | >10000 |
| 5m | n-C3H7 | CH2(4-ClC6H4) | CH3 | 3.5 | >10000 | >10000 |
| 5o | n-C3H7 | CH2(4-CH3OC6H4) | CH3 | 1.8 | >10000 | >10000 |
| 5p | n-C3H7 | CH2CH2C6H5 | CH3 | 1.4 | >10000 | >10000 |
| Data adapted from Cosimelli et al., J. Med. Chem. 2008, 51, 15, 4557–4561.[2] |
This data clearly demonstrates that substitution at the N-4 position significantly enhances A3AR affinity and selectivity. The high potency of compounds with bulky aromatic substituents at this position suggests the presence of a corresponding hydrophobic pocket in the receptor. While this compound lacks the N-4 substitution, the presence of the isopropyl group at the 6-position is expected to confer a degree of affinity and selectivity.
Experimental Protocols for Characterization
To validate the proposed mechanism of action, a series of well-established experimental protocols can be employed.
Synthesis of this compound
A general and robust method for the synthesis of 2-mercaptopyrimidines involves the condensation of a β-dicarbonyl compound with thiourea.[8]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-methyl-3-oxopentanoate (1 equivalent) in absolute ethanol.
-
Base Addition: To this solution, add a solution of sodium ethoxide in ethanol (1.1 equivalents).
-
Thiourea Addition: Add thiourea (1 equivalent) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Radioligand Binding Assay for A3AR Affinity
This assay determines the binding affinity (Ki) of the test compound for the A3AR.[4][9][10][11]
Step-by-Step Protocol:
-
Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human A3 adenosine receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable A3AR-selective radioligand (e.g., [¹²⁵I]I-AB-MECA) and varying concentrations of this compound.
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 30°C).
-
Separation: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C).
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.[9]
Functional Assay: cAMP Accumulation Inhibition
This assay assesses the functional antagonism of the test compound by measuring its ability to block agonist-induced inhibition of cAMP production.[9][12][13][14][15]
Step-by-Step Protocol:
-
Cell Culture: Plate CHO cells stably expressing the human A3AR in 96-well plates and grow to confluency.
-
Pre-incubation: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Stimulate adenylyl cyclase with a fixed concentration of forskolin and simultaneously add a fixed concentration of an A3AR agonist (e.g., IB-MECA).
-
Incubation: Incubate the cells for a defined period to allow for cAMP accumulation.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Quantify the ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation. Generate dose-response curves and calculate the IC50 or pA2 values as a measure of functional potency.
Conclusion and Future Directions
The available evidence strongly supports the hypothesis that this compound acts as an antagonist of the A3 adenosine receptor. Its chemical structure, particularly the mercaptopyrimidine core, aligns well with known scaffolds for potent and selective A3AR antagonists. The proposed mechanism of action, involving competitive binding to the A3AR and subsequent blockade of downstream signaling, provides a solid framework for its further investigation and development.
Future research should focus on the experimental validation of this proposed mechanism. The synthesis of this compound followed by its characterization in radioligand binding and functional assays, as detailed in this guide, will be crucial. Furthermore, in vivo studies in relevant animal models of inflammation or cancer will be necessary to establish its therapeutic potential. Elucidation of the precise binding interactions through co-crystallization studies with the A3AR would provide invaluable information for the rational design of even more potent and selective second-generation compounds.
References
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Cosimelli, B., et al. (2008). Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 51(15), 4557–4561. [Link]
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Chen, C. M., et al. (2006). Molecular docking study of A(3) adenosine receptor antagonists and pharmacophore-based drug design. Journal of Molecular Graphics & Modelling, 25(3), 334–344. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
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Melman, A., et al. (2015). Scouting Human A3 Adenosine Receptor Antagonist Binding Mode Using a Molecular Simplification Approach: From Triazoloquinoxaline to a Pyrimidine Skeleton as a Key Study. Journal of Medicinal Chemistry, 58(12), 5355–5360. [Link]
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Tosh, D. K., et al. (2012). Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. ACS Medicinal Chemistry Letters, 3(10), 843–847. [Link]
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Jacobson, K. A., et al. (2018). A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy. Medicinal Research Reviews, 38(4), 1031–1072. [Link]
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Hill, S. J., et al. (2017). Structure-Activity Analysis of Biased Agonism at the Human Adenosine A3 Receptor. Molecular Pharmacology, 91(4), 363–374. [Link]
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Kim, Y. C., et al. (1997). Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists. British Journal of Pharmacology, 121(7), 1279–1286. [Link]
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Cosimelli, B., et al. (2008). Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 51(15), 4557–4561. [Link]
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Semple, G. (2009). Pyrimidine derivatives as potent and selective A3 adenosine receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(15), 4064–4067. [Link]
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Gao, Z. G., & Jacobson, K. A. (2017). Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists. Purinergic Signalling, 13(4), 521–530. [Link]
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Moro, S., et al. (2005). Pharmacophore Based Receptor Modeling: The Case of Adenosine A3 Receptor Antagonists. An Approach to the Optimization of Protein Models. Journal of Medicinal Chemistry, 48(1), 191–201. [Link]
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Li, A., et al. (2021). Subtle Chemical Changes Cross the Boundary between Agonist and Antagonist: New A3 Adenosine Receptor Homology Models and Structural Network Analysis Can Predict This Boundary. Journal of Medicinal Chemistry, 64(17), 13032–13045. [Link]
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van der Wouden, C. S., et al. (2023). Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral. ACS Pharmacology & Translational Science, 6(9), 1374–1385. [Link]
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Fisyuk, A. S., et al. (2023). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. Molecules, 28(22), 7586. [Link]
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Patil, S. B., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. The Open Catalysis Journal, 3, 83-86. [Link]
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Introduction: Deconstructing 6-Isopropyl-2-mercaptopyrimidin-4-OL
An In-depth Technical Guide to the Putative Biological Role of 6-Isopropyl-2-mercaptopyrimidin-4-OL in Cells
Abstract
While direct experimental evidence for the biological role of this compound is not extensively documented in publicly available literature, its chemical structure, featuring a pyrimidine core, a mercapto group, and an isopropyl moiety, suggests a high potential for significant cellular activity. This guide synthesizes information from studies on analogous compounds to build a well-founded hypothesis on its potential biological functions. We will explore its likely mechanisms of action, propose a comprehensive research framework for its investigation, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like nucleic acids and a plethora of therapeutic agents.[1][2][3][4][5] The specific substitutions on the pyrimidine ring of this compound are key to its potential bioactivity:
-
The Pyrimidine Core: This heterocyclic ring is known to interact with a wide array of biological targets, and its derivatives have been shown to possess a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][5][6]
-
The 2-Mercapto (-SH) Group: The thiol group is a potent nucleophile and can engage in crucial biological interactions, such as metal chelation and the formation of disulfide bonds.[7][8] It is a common feature in molecules with antioxidant and enzyme-inhibitory activities.[9]
-
The 4-OL (-OH) Group: This hydroxyl group can exist in tautomeric equilibrium with a keto form (pyrimidin-4-one). This feature allows for diverse hydrogen bonding interactions, which are critical for binding to biological targets like enzymes and receptors.
-
The 6-Isopropyl Group: This bulky, hydrophobic alkyl group can significantly influence the molecule's interaction with its biological target.[10][11][12] It can fit into hydrophobic pockets of enzymes or receptors, enhancing binding affinity and selectivity.[10]
Based on these structural features, we can hypothesize that this compound is likely to exhibit one or more of the following biological activities:
-
Anticancer Activity: Many pyrimidine derivatives demonstrate cytotoxic effects on cancer cell lines.[9][13][14][15]
-
Antimicrobial Activity: The pyrimidine-thione moiety is a known pharmacophore in compounds with antibacterial and antifungal properties.[6][8]
-
Enzyme Inhibition: The 2-thiouracil substructure is present in known enzyme inhibitors, such as the antithyroid agent 6-propyl-2-thiouracil, which inhibits neuronal nitric oxide synthase.[16] Other pyrimidine-2(1H)-thiones have been shown to inhibit cyclooxygenases (COX-1 and COX-2).[17]
-
Antioxidant Activity: The mercapto group can directly scavenge free radicals, suggesting a potential role in mitigating oxidative stress.[7][9]
A Proposed Research Framework for Investigating Biological Activity
To systematically investigate the biological role of this compound, a multi-tiered approach is recommended. The following workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.
Caption: Proposed experimental workflow for investigating this compound.
Detailed Experimental Protocols
Synthesis of this compound
The synthesis of 6-substituted-2-thiouracils is well-established. A common method involves the condensation of a β-ketoester with thiourea.[18]
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reagents: To the sodium ethoxide solution, add ethyl 4-methyl-3-oxopentanoate (the β-ketoester corresponding to the isopropyl group).
-
Condensation: Add thiourea to the mixture and reflux for 4-6 hours.
-
Work-up: After cooling, pour the reaction mixture into water and acidify with a strong acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Elucidating a Potential Anticancer Mechanism of Action
Should initial screenings indicate significant anticancer activity, further investigation into the underlying mechanism is warranted. Many pyrimidine derivatives exert their effects by inducing apoptosis and causing cell cycle arrest.
Cell Cycle Analysis by Flow Cytometry
Protocol:
-
Cell Treatment: Treat cancer cells with the IC50 concentration of this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.
Apoptosis Detection using Annexin V/PI Staining
Protocol:
-
Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for 48 hours.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Potential Signaling Pathway Involvement
Given the prevalence of pyrimidine derivatives as kinase inhibitors, a plausible mechanism of action for this compound could involve the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Quantitative Data Summary (Hypothetical)
The following tables present a hypothetical summary of data that could be generated from the proposed experiments, providing a framework for data presentation and comparison.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 15.2 ± 1.8 |
| A549 | Lung | 22.5 ± 2.5 |
| HCT116 | Colon | 18.9 ± 2.1 |
| NHDF | Normal Fibroblast | > 100 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 32 |
| Escherichia coli | Gram-negative | 64 |
| Candida albicans | Fungal | 128 |
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit predictive, overview of the potential biological roles of this compound. Based on its structural components, it is a promising candidate for investigation as an anticancer, antimicrobial, and enzyme-inhibiting agent. The proposed experimental framework offers a clear path for elucidating its specific cellular functions and mechanism of action. Future research should focus on executing these in vitro studies, followed by in vivo validation in animal models to ascertain its therapeutic potential. The insights gained from such a research program would be invaluable to the fields of medicinal chemistry and drug development.
References
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6-Isopropyl-2-mercaptopyrimidin-4-OL synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Isopropyl-2-mercaptopyrimidin-4-ol
Abstract
Synthesis Strategy and Rationale
The construction of the pyrimidine ring is a foundational task in heterocyclic chemistry. The most direct and widely utilized strategy for synthesizing 2-mercapto-4-hydroxypyrimidine cores involves the cyclocondensation of a β-ketoester with thiourea.[1][2] This approach is favored due to its operational simplicity, high convergence, and the ready commercial availability of the required starting materials.
For the target molecule, this compound, the retrosynthetic analysis points to two primary synthons: Ethyl Isobutyrylacetate (the 1,3-dicarbonyl component) and Thiourea (the N-C-N component).
Chosen Synthetic Pathway
The forward synthesis involves a base-catalyzed condensation reaction. The base, typically an alkoxide like sodium ethoxide, serves to deprotonate the active methylene group of the β-ketoester, generating a nucleophilic enolate. This enolate then engages in a series of reactions with thiourea, leading to cyclization and subsequent dehydration to form the stable pyrimidine ring.
Caption: Synthetic route for this compound.
Reaction Mechanism
The reaction proceeds through a well-established mechanism for pyrimidine synthesis:
-
Enolate Formation: Sodium ethoxide abstracts a proton from the α-carbon of ethyl isobutyrylacetate, forming a resonance-stabilized enolate.
-
Nucleophilic Addition: The nitrogen of thiourea acts as a nucleophile, attacking the ester carbonyl of the β-ketoester.
-
Second Nucleophilic Attack: A second intramolecular nucleophilic attack occurs from the other nitrogen of the thiourea derivative onto the ketone carbonyl.
-
Cyclization and Dehydration: The resulting tetrahedral intermediate undergoes cyclization and subsequently loses two molecules of water and one molecule of ethanol to yield the final aromatic pyrimidine ring. The tautomerism between the keto/enol and thiol/thione forms results in the more stable 4-ol/2-mercapto representation.
Detailed Experimental Protocol
Disclaimer: All laboratory procedures should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. A thorough risk assessment should be performed before starting any chemical synthesis.
Synthesis of this compound
This protocol is designed as a self-validating system; successful synthesis will yield a product whose characterization data (Section 3.0) confirms its identity and purity.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| Ethyl Isobutyrylacetate | 158.20 | 15.8 g | 0.10 |
| Thiourea | 76.12 | 7.6 g | 0.10 |
| Sodium Metal | 22.99 | 2.3 g | 0.10 |
| Absolute Ethanol | 46.07 | 100 mL | - |
| Glacial Acetic Acid | 60.05 | ~6 mL | ~0.10 |
| Deionized Water | 18.02 | 200 mL | - |
Procedure:
-
Preparation of Sodium Ethoxide: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 2.3 g of sodium metal in small pieces to 100 mL of absolute ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. Stir until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 7.6 g of thiourea and stir until it dissolves.
-
Addition of β-Ketoester: Slowly add 15.8 g of ethyl isobutyrylacetate to the reaction mixture dropwise over 15 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Precipitation: After cooling the reaction mixture to room temperature, pour it slowly into 200 mL of cold deionized water with stirring.
-
Neutralization: Acidify the aqueous solution by adding glacial acetic acid dropwise until the pH is approximately 5-6. A precipitate will form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold water and then a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield a crystalline solid. Dry the final product under vacuum.
Characterization and Structural Elucidation
A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized this compound. The compound exists in tautomeric forms, primarily the keto-enol (pyrimidin-4-ol vs. pyrimidin-4-one) and thiol-thione (2-mercapto vs. 2-thione) equilibria. Spectroscopic data will reflect the predominant tautomer in the given state (solid or solution).[3][4]
Caption: Workflow for the analytical characterization of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. Spectra are typically recorded in DMSO-d₆ to ensure solubility and observe exchangeable protons.
Expected ¹H NMR Data (DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Broad Singlet | 1H | NH (Thioamide) |
| ~11.8 | Broad Singlet | 1H | OH / NH (Amide) |
| ~5.7 | Singlet | 1H | C5-H (Pyrimidine ring) |
| ~2.8 | Septet | 1H | CH (CH₃)₂ |
| ~1.1 | Doublet | 6H | CH(C H₃)₂ |
Expected ¹³C NMR Data (DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C =S (Thione) |
| ~165.0 | C =O (Amide) |
| ~160.0 | C 6-Isopropyl |
| ~105.0 | C 5 |
| ~32.0 | C H(CH₃)₂ |
| ~21.0 | CH(C H₃)₂ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR analysis is crucial for identifying the key functional groups and confirming the presence of the pyrimidine core, providing evidence for the predominant tautomeric form in the solid state.
Expected Key FT-IR Absorption Bands (KBr Pellet, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Broad | O-H and N-H stretching |
| ~2550 | Weak | S-H stretch (Thiol tautomer, if present)[5] |
| ~1680 | Strong | C=O stretching (Amide I band) |
| ~1620 | Strong | C=C and C=N stretching (Pyrimidine ring) |
| ~1250 | Strong | C=S stretching (Thione) |
The presence of a strong C=O band around 1680 cm⁻¹ and broad N-H/O-H bands suggests that the pyrimidinone tautomer is significant, at least in the solid phase.[5]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. Electron Impact (EI) or Electrospray Ionization (ESI) can be used.
Expected Mass Spectrometry Data:
| m/z Value | Assignment |
| 170.23 | [M]⁺, Molecular Ion (for C₇H₁₀N₂OS) |
| 155 | [M - CH₃]⁺ |
| 127 | [M - C₃H₇]⁺ |
The fragmentation pattern will be characteristic of the pyrimidine ring structure.[6][7]
Physicochemical Properties and Purity Assessment
A summary of the expected physical properties helps in the routine identification of the compound.
Summary of Physicochemical Properties:
| Property | Value/Description |
| Molecular Formula | C₇H₁₀N₂OS[8] |
| Molecular Weight | 170.23 g/mol [8][9] |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | To be determined experimentally (TBD) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water. |
Purity is best assessed using High-Performance Liquid Chromatography (HPLC), which should show a single major peak for the pure compound. Furthermore, Elemental Analysis provides the ultimate confirmation of empirical formula and purity.
Expected Elemental Analysis for C₇H₁₀N₂OS:
-
Carbon (C): 49.39%
-
Hydrogen (H): 5.92%
-
Nitrogen (N): 16.46%
-
Sulfur (S): 18.83%
Conclusion
This guide outlines a reliable and well-established method for the synthesis of this compound via the cyclocondensation of ethyl isobutyrylacetate and thiourea. The provided step-by-step protocol, coupled with a comprehensive characterization workflow, offers researchers a robust framework for producing and validating this valuable chemical intermediate. The detailed analysis of expected spectroscopic and physicochemical data serves as a benchmark for confirming the successful synthesis and ensuring the high purity required for subsequent applications in pharmaceutical research and development.
References
-
Title: Mass Spectra of Nucleic Acid Derivatives. Pyrimidines Source: ACS Publications URL: [Link]
-
Title: Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines Source: Scientific & Academic Publishing URL: [Link]
- Title: CN112358396A - Preparation process of ethyl isobutyrylacetate - Google Patents Source: Google Patents URL
-
Title: Mass Spectra of Nucleic Acid Derivatives. Pyrimidines Source: ACS Publications URL: [Link]
-
Title: Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives Source: IOSR Journal of Applied Chemistry URL: [Link]
-
Title: Molecular and vibrational structure of 2-mercapto pyrimidine and 2,4-diamino-6-hydroxy-5-nitroso pyrimidine: FT-IR, FT-Raman and quantum chemical calculations Source: PubMed URL: [Link]
-
Title: Infrared spectra of 2-mercaptopyridine monomers isolated in an Ar... Source: ResearchGate URL: [Link]
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Title: 2-Mercaptopyrimidine - NIST WebBook Source: NIST URL: [Link]
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Title: One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups Source: MDPI URL: [Link]
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Title: SYNTHESIS OF PYRIMIDINE DERIVATIVES Source: Mansoura University URL: [Link]
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Title: this compound - Amerigo Scientific Source: Amerigo Scientific URL: [Link]
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Title: 2-mercaptopyrimidine - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
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A Technical Guide to the Spectroscopic Characterization of 6-Isopropyl-2-mercaptopyrimidin-4-ol
This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for 6-Isopropyl-2-mercaptopyrimidin-4-ol, a pyrimidine derivative of interest in medicinal chemistry and drug development. For researchers, scientists, and professionals in drug development, understanding the structural elucidation of such molecules is paramount. This document outlines the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, grounded in established principles of spectroscopic interpretation and data from analogous structures.
Introduction
This compound belongs to the pyrimidine class of heterocyclic compounds, which are core structures in numerous biologically active molecules, including nucleic acids.[1] The substituents on the pyrimidine ring, an isopropyl group at position 6, a mercapto group at position 2, and a hydroxyl group at position 4, are expected to give rise to a unique spectroscopic fingerprint. This guide will deconstruct the predicted ¹H NMR, ¹³C NMR, and mass spectra to facilitate the identification and characterization of this molecule. The molecular formula is C₇H₁₀N₂OS, and the molecular weight is 170.24 g/mol .[2]
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to provide key information about the number of different types of protons and their neighboring environments. For this compound, we predict the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.2 | Doublet | 6H | -CH(CH₃ )₂ | The six protons of the two methyl groups in the isopropyl substituent are equivalent and are split by the single proton of the adjacent methine group. |
| ~3.0 | Septet | 1H | -CH (CH₃)₂ | The methine proton of the isopropyl group is split by the six neighboring equivalent protons of the two methyl groups. |
| ~5.8 | Singlet | 1H | C5-H | The proton attached to carbon 5 of the pyrimidine ring is expected to be a singlet as it has no adjacent protons. Its chemical shift will be influenced by the surrounding heteroatoms. |
| ~11-13 | Broad Singlet | 2H | -OH , -SH | The protons of the hydroxyl and mercapto groups are acidic and their chemical shifts can be broad and variable depending on the solvent and concentration. They may also exchange with deuterium in D₂O. |
Causality Behind Experimental Choices:
When acquiring the ¹H NMR spectrum, the choice of solvent is critical. A deuterated solvent such as DMSO-d₆ is often preferred for this type of molecule as it can solubilize the compound and has a well-defined residual solvent peak.[1] Furthermore, performing a D₂O exchange experiment would help to confirm the assignment of the -OH and -SH protons, as these peaks would disappear from the spectrum upon addition of D₂O.[3]
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, we predict the following signals:
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~21 | -CH(C H₃)₂ | The two equivalent methyl carbons of the isopropyl group are expected to appear at a relatively upfield chemical shift.[4] |
| ~35 | -C H(CH₃)₂ | The methine carbon of the isopropyl group will be shifted further downfield compared to the methyl carbons. |
| ~100 | C 5 | The carbon at position 5 of the pyrimidine ring is expected to have a chemical shift in this region. |
| ~160 | C 4 | The carbon bearing the hydroxyl group will be significantly downfield due to the deshielding effect of the oxygen atom.[5] |
| ~170 | C 6 | The carbon with the isopropyl substituent will also be in the downfield region of the spectrum. |
| ~175 | C 2 | The carbon attached to the sulfur atom of the mercapto group is expected to be the most downfield carbon in the pyrimidine ring. |
Expert Insights:
The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of each carbon atom.[5] The presence of electronegative atoms like oxygen, nitrogen, and sulfur causes a significant downfield shift (deshielding) of the attached carbon nuclei.[5] The predicted values are based on typical chemical shifts for similar functional groups and heterocyclic systems.[6][7]
Predicted Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns.
Expected Data:
-
Molecular Ion (M⁺): An intense peak is expected at m/z = 170, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns:
-
Loss of the isopropyl group (-43 Da): A significant fragment at m/z = 127.
-
Loss of the mercapto group (-33 Da): A fragment at m/z = 137.
-
Other fragments corresponding to the cleavage of the pyrimidine ring.
-
Methodology for Analysis:
High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the molecular ion and its fragments, thereby increasing the confidence in the structural assignment. Electron Ionization (EI) is a common method for generating fragments that provide structural clues.[8]
Experimental Protocols
NMR Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Acquire the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a field strength of 400 MHz or higher for better resolution.[9]
Mass Spectrometry Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Acquire the mass spectrum over an appropriate m/z range.
Visualization of Key Structural Correlations
The following diagram illustrates the structure of this compound and highlights the key proton and carbon environments that are predicted to be observed in the NMR spectra.
Figure 1: Predicted NMR assignments for this compound.
Conclusion
References
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000863). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, July 24). 6.1: Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Bentham Science. (2010, June 30). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Mercaptopyrimidine. Retrieved from [Link]
-
MassBank. (2019, May 31). 2-Isopropyl-6-methyl-pyrimidin-4-ol; LC-ESI-QTOF; MS2; CE: Ramp 20-30 eV; R=35000; [M+H]+. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-ISOPROPYL-2-MERCAPTOTHIENO-[2,3-D]-PYRIMIDIN-4(3H)-ONE. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2-iodopropane. Retrieved from [Link]
-
Impact Factor. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
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NIST WebBook. (n.d.). Isopropyl Alcohol. Retrieved from [Link]
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Unlocking the Therapeutic Potential of 6-Isopropyl-2-mercaptopyrimidin-4-ol: A Technical Guide to Identifying and Validating Biological Targets
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive framework for the identification and validation of potential biological targets for the novel compound, 6-Isopropyl-2-mercaptopyrimidin-4-ol. As a Senior Application Scientist, this document is structured to not only present established methodologies but also to provide the scientific rationale behind the proposed experimental workflows, empowering researchers to make informed decisions in their drug discovery endeavors. The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. While direct biological data for this compound is emerging, this guide leverages the wealth of knowledge surrounding analogous compounds to propose a robust strategy for target elucidation.
The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil) and several vitamins and cofactors. Its inherent ability to participate in hydrogen bonding and π-stacking interactions makes it an ideal scaffold for designing molecules that can effectively interact with biological macromolecules.
Derivatives of 2-mercaptopyrimidine, in particular, have demonstrated a remarkable diversity of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] The presence of the thiol group at the C2 position and the hydroxyl group at the C4 position of this compound offers multiple points for interaction with biological targets and for potential metabolic transformations.
Postulated Biological Targets for this compound
Based on the extensive literature on pyrimidine derivatives, several classes of proteins are predicted as high-probability targets for this compound.
Enzymes
Enzyme inhibition is a common mechanism of action for pyrimidine-based drugs. The structural features of this compound suggest potential interactions with the active sites of various enzymes.
-
Kinases: The pyrimidine core can mimic the purine ring of ATP, making it a potential inhibitor of protein kinases, which play crucial roles in cellular signaling and are frequently dysregulated in cancer. The FAK/PI3K/Akt pathway is a known target for some pyrimidine derivatives.[5]
-
Dihydroorotate Dehydrogenase (DHODH): This enzyme is a key player in the de novo pyrimidine biosynthesis pathway.[7] Inhibition of DHODH can lead to antiproliferative and antiviral effects.[5]
-
Glutathione Reductase (GR): This enzyme is crucial for maintaining the redox balance within cells.[8][9] Inhibition of GR can induce oxidative stress, a mechanism that can be exploited for anticancer therapy.
-
Lipoxygenase (LOX): LOX enzymes are involved in inflammatory pathways.[4][10] Inhibition of LOX can lead to anti-inflammatory effects.
-
α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes.[11]
G-Protein Coupled Receptors (GPCRs)
While less common than enzyme inhibition, some pyrimidine derivatives have been shown to modulate the activity of GPCRs, a large family of transmembrane receptors involved in a wide range of physiological processes.
Ion Channels
Modulation of ion channel activity is another potential mechanism of action. The ability of the pyrimidine ring to interact with aromatic residues within the channel pore could lead to either agonistic or antagonistic effects.
A Step-by-Step Guide to Target Identification and Validation
A multi-pronged approach combining computational and experimental methods is recommended for the robust identification and validation of the biological targets of this compound.
In Silico Target Prediction
Computational methods provide a rapid and cost-effective way to prioritize potential targets and generate testable hypotheses.
Workflow for In Silico Target Prediction:
Caption: In silico workflow for predicting biological targets.
Detailed Protocol for Inverse Molecular Docking:
-
Prepare the 3D structure of this compound: Use a molecular modeling software (e.g., Avogadro, ChemDraw) to generate the 3D coordinates of the compound. Perform energy minimization to obtain a low-energy conformation.
-
Select a target protein database: Utilize a database of 3D protein structures, such as the Protein Data Bank (PDB), or a curated database of druggable proteins.
-
Perform automated docking: Use a docking program (e.g., AutoDock Vina, Glide) to systematically dock the compound into the binding sites of all proteins in the database.
-
Score and rank the protein targets: The docking program will generate a binding affinity score for each protein-ligand complex. Rank the proteins based on these scores.
-
Analyze the binding poses: Visually inspect the top-ranking protein-ligand complexes to ensure that the predicted binding mode is plausible and involves favorable interactions (e.g., hydrogen bonds, hydrophobic contacts).
In Vitro Target Validation
Experimental validation of the computationally predicted targets is a critical next step.
Workflow for In Vitro Target Validation:
Caption: Experimental workflow for in vitro target validation.
Detailed Protocol for a Kinase Inhibition Assay (Example):
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP (adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplate
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add the kinase, substrate peptide, and kinase buffer to the wells of the microplate.
-
Add the diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.
-
Quantitative Data Summary Table:
| Target Class | Potential Targets | Reported IC50/Ki Range for Analogs (µM) |
| Enzymes | Dihydroorotate Dehydrogenase | 45 µM (for a DHO analog)[7] |
| Glutathione Reductase | 0.979 - 2.984 µM[8][9] | |
| Lipoxygenase | 1.1 - 47.5 µM[4][10] | |
| α-Amylase / α-Glucosidase | Varies widely[11] |
Cellular and In Vivo Target Engagement
Confirming target engagement in a cellular and, ultimately, an in vivo context is the final step in the validation process.
Workflow for Target Engagement Studies:
Caption: Workflow for confirming target engagement in a cellular and in vivo setting.
Detailed Protocol for the Cellular Thermal Shift Assay (CETSA):
-
Cell Culture and Treatment:
-
Culture the cells of interest to a suitable confluency.
-
Treat the cells with this compound or vehicle control for a specified time.
-
-
Heat Shock and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Quantification:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or another suitable protein detection method.
-
-
Data Analysis:
-
Generate a melting curve for the target protein in the presence and absence of the compound.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Conclusion and Future Directions
This guide provides a comprehensive and actionable framework for the elucidation of the biological targets of this compound. By systematically applying the described computational and experimental workflows, researchers can efficiently identify and validate the molecular mechanisms underlying the pharmacological effects of this promising compound. The insights gained from these studies will be instrumental in guiding its further development as a potential therapeutic agent. The broad spectrum of activities observed for related pyrimidine derivatives suggests that this compound may be a multi-target agent, and a thorough investigation of its target profile is therefore warranted.
References
-
Synthesis and Antioxidnat activity of novel 2-Mercapto Pyrimidine Derivatives. (2020). Research Journal of Pharmacy and Technology. [Link]
-
Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. (1988). Biochemical Pharmacology. [Link]
-
Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. (2024). Advances in Biotechnology & Microbiology. [Link]
-
Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. (2024). Juniper Publishers. [Link]
-
Synthesis and biological evaluation of some novel 2-mercapto pyrimidines. (2013). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Pyrimidine as an Antidiabetic Derivative Targeting a-Amylase and a-Glucosidase Inhibitors: A Mini-Review. (2023). Journal of Pharmaceutical Research International. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). Molecules. [Link]
-
Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). Molecules. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed. [Link]
-
Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). (2024). Bentham Science. [Link]
-
This compound. Amerigo Scientific. [Link]
-
2-Isopropyl-6-methyl-4-pyrimidinol. PubChem. [Link]
-
Synthesis and biological activity of certain 8-mercaptopurine and 6-mercaptopyrimidine S-nucleosides. (1969). Journal of Medicinal Chemistry. [Link]
-
Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. (2023). PLOS ONE. [Link]
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Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. (2023). Molecules. [Link]
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A Senior Application Scientist's Guide to In Silico Modeling of 6-Isopropyl-2-mercaptopyrimidin-4-OL Interactions
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of 6-Isopropyl-2-mercaptopyrimidin-4-OL, a pyrimidine derivative. Recognizing that specific biological targets for this molecule are not extensively documented, we present a robust, target-agnostic workflow that can be adapted to study its interaction with any putative protein target. This document moves beyond a simple checklist of commands, delving into the scientific rationale behind each stage of the computational pipeline—from initial system preparation to advanced molecular dynamics and free energy calculations. Our protocols are designed to be self-validating, ensuring scientific integrity and reproducibility. Methodologies are grounded in established practices and supported by references to authoritative scientific literature and software documentation. Through detailed protocols, explanatory insights, and illustrative diagrams, this guide equips researchers with the expertise to confidently model the molecular interactions of novel pyrimidine derivatives, accelerating the drug discovery process.[1][2]
Foundational Principles: Why In Silico Modeling?
In modern drug discovery, in silico modeling is an indispensable tool for predicting and analyzing the interactions between a small molecule (ligand) and its biological target (receptor).[1] This computational approach offers several distinct advantages:
-
Accelerated Discovery: It allows for the rapid screening of vast chemical libraries and the prioritization of promising candidates, significantly reducing the time and cost associated with experimental assays.[3]
-
Mechanistic Insight: Modeling provides an atomic-level view of the binding process, revealing key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are critical for molecular recognition and affinity.[4][5]
-
Hypothesis-Driven Design: By understanding the structure-activity relationship (SAR), researchers can rationally design and optimize lead compounds to enhance their efficacy and selectivity.[6]
This guide will focus on two cornerstone techniques: Molecular Docking , to predict the binding pose, and Molecular Dynamics (MD) Simulation , to assess the stability and dynamics of the ligand-receptor complex.[1][6]
The Overall In Silico Investigation Workflow
A successful modeling study follows a logical progression of steps, each building upon the last. The workflow is designed to start with broad predictions and progressively refine them to yield detailed, dynamic insights.
Caption: High-level workflow for in silico interaction analysis.
Phase 1: Meticulous System Preparation
The accuracy of any simulation is fundamentally dependent on the quality of the initial structures. This phase involves preparing both the ligand and the protein receptor.
Ligand Preparation
The goal is to generate a chemically correct, low-energy 3D conformation of this compound.
Protocol: Ligand Preparation
-
Obtain 2D Structure:
-
Convert to 3D and Generate Initial Conformation:
-
Energy Minimization:
-
Causality: The initial 3D structure may have steric clashes or unfavorable bond angles. Energy minimization refines the geometry to find a local low-energy state, which is a more realistic representation.
-
Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF) in a program like Avogadro or via a command-line tool.
-
-
Assign Partial Charges:
-
Causality: The electrostatic interactions between the ligand and protein are critical for binding. Accurate partial charges on each atom are essential for calculating these interactions correctly.
-
Use a method like Gasteiger charges, which can be calculated within software like AutoDock Tools.[12]
-
-
Define Rotatable Bonds:
-
Identify the rotatable bonds in the molecule. This is typically done automatically by docking software, allowing it to explore different conformations (torsional flexibility) during the docking process.
-
-
Save in Required Format:
Target Protein Preparation
Preparing the protein involves cleaning the experimental structure and making it suitable for simulation.
Protocol: Protein Preparation
-
Select and Download a Target Structure:
-
Obtain a high-resolution crystal structure of the chosen target protein from the Protein Data Bank (PDB).[13]
-
Expert Insight: If multiple structures are available, select one with a high resolution (<2.5 Å), without missing residues in the binding site, and preferably co-crystallized with a ligand similar to a pyrimidine derivative.
-
-
Clean the PDB File:
-
Causality: Raw PDB files often contain non-essential molecules (water, ions, co-solvents) and may have multiple conformations for some residues. These must be removed to create a clean, single representation of the receptor for docking.[11][14]
-
Use a visualization tool like UCSF Chimera or PyMOL to delete all water molecules.[15][16]
-
Remove any co-crystallized ligands, ions, or cofactors that are not essential for the binding of your ligand.[11][14]
-
If the protein is a multimer but only one chain is required, delete the extraneous chains.[11]
-
-
Add Hydrogen Atoms:
-
Causality: Crystal structures typically do not resolve hydrogen atoms. Hydrogens are vital for forming hydrogen bonds and for defining the correct protonation states of residues like Histidine, Aspartate, and Glutamate.
-
Use a tool like UCSF Chimera's Dock Prep or AutoDock Tools to add hydrogens.[15][17] These tools can also optimize the hydrogen-bonding network.[11]
-
-
Assign Charges and Atom Types:
-
Assign partial charges and atom types consistent with a chosen force field (e.g., AMBER, CHARMM). This step is often handled by preparation scripts within docking packages.[11]
-
-
Save in Required Format:
-
Save the prepared receptor structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).[12]
-
Phase 2: Molecular Docking
Molecular docking predicts the preferred orientation (pose) of the ligand within the protein's binding site and estimates the strength of the interaction via a scoring function.[10][18]
Caption: The molecular docking workflow.
Protocol: Molecular Docking with AutoDock Vina
-
Define the Search Space (Grid Box):
-
Causality: The docking algorithm needs to know where to search for a binding site. The grid box defines the three-dimensional space within the receptor where the ligand will be placed and its conformations sampled.[17]
-
Using AutoDock Tools, center the grid box on the known active site of the protein. If the site is unknown, a "blind docking" approach can be used where the grid box encompasses the entire protein surface.[3][17]
-
Ensure the box is large enough to accommodate the ligand in any orientation.[3]
-
-
Configure and Run Docking:
-
Analyze the Results:
-
Vina will output a file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol).[3] The more negative the score, the stronger the predicted binding.
-
Trustworthiness: A key self-validation step is to check for convergence. If the top-ranked poses have very similar conformations and cluster in the same location, it increases confidence in the prediction.
-
Visualize the top-ranked pose in complex with the receptor using PyMOL or VMD.[19][20] Analyze the key interactions:
-
Hydrogen Bonds: Identify donor-acceptor pairs between the ligand and protein residues.
-
Hydrophobic Interactions: Look for contacts between the isopropyl group and nonpolar residues.
-
Pi-stacking: Check for interactions involving the pyrimidine ring and aromatic residues (e.g., Phenylalanine, Tyrosine).
-
-
| Parameter | Description | Typical Value/Tool |
| Docking Software | Algorithm to predict ligand pose and affinity. | AutoDock Vina |
| Grid Center | X, Y, Z coordinates defining the center of the search space. | Determined from active site residues. |
| Grid Size | Dimensions (Å) of the search space. | ~25 x 25 x 25 Å for a typical active site. |
| Exhaustiveness | Computational effort for the conformational search. | 8 (default); can be increased for more thoroughness. |
| Output Metric | Score indicating binding strength. | Binding Affinity (kcal/mol). |
Phase 3: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulation offers a dynamic view of the complex over time. It simulates the physical movements of atoms, allowing us to assess the stability of the docked pose and gain deeper insights into the interaction dynamics.[21][22]
Caption: The molecular dynamics (MD) simulation workflow.
Protocol: MD Simulation with GROMACS
-
System Setup and Topology Generation:
-
Causality: The MD engine needs a "rulebook" that describes every atom and the forces between them. This is the topology, which is derived from a force field (e.g., CHARMM36m, AMBER).[21]
-
For the protein, gmx pdb2gmx can be used. For the ligand, a specific parameterization is required.
-
Expert Insight: Ligand parameterization is a critical step. A web server like CHARMM-GUI or CGenFF can generate topology and parameter files for this compound that are compatible with the CHARMM force field.[23][24][25] High penalty scores from these servers indicate that the parameters are derived by analogy and may need further validation.[26]
-
-
Solvation and Ionization:
-
Energy Minimization:
-
Causality: The initial system, with added water and ions, will have severe steric clashes. Energy minimization removes these clashes and brings the system to a stable, low-energy starting point.
-
Perform a steep descent minimization until the maximum force converges.[21]
-
-
Equilibration:
-
Causality: Before the production simulation, the system must be brought to the desired temperature and pressure. This is a two-step process to ensure stability.
-
NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex. Position restraints are typically applied to the complex to prevent drastic conformational changes.[21]
-
NPT Equilibration: Bring the system to the target pressure (e.g., 1 bar) while maintaining the temperature. The density of the system will adjust to a stable value. Position restraints are often kept on the complex.[21]
-
-
Production MD:
Post-Simulation Analysis: Extracting Meaningful Data
Stability and Fluctuation Analysis
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates that the system has reached equilibrium and the ligand is stably bound.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein and can show if the binding site residues are stabilized by the ligand's presence.
Binding Free Energy Calculation (MM/PBSA)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular technique to estimate the binding free energy from MD simulation snapshots. It offers a balance between accuracy and computational cost.[27][28]
Conceptual Breakdown of MM/PBSA Calculation: The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand individually.[27][29]
ΔG_bind = G_complex - (G_receptor + G_ligand)
Each term is composed of:
-
Molecular Mechanics Energy (ΔE_MM): Internal energy, van der Waals, and electrostatic interactions.[29]
-
Solvation Free Energy (ΔG_solv): The energy required to transfer the molecule from a vacuum to the solvent. This is split into polar (calculated with the Poisson-Boltzmann model) and non-polar (calculated from the solvent-accessible surface area) components.[29][30]
-
Entropic Contribution (-TΔS): Often computationally expensive and may be omitted when comparing similar ligands, but important for absolute binding energy.[28]
Tools like gmx_MMPBSA can be used to perform these calculations on the GROMACS trajectory.[29]
| Analysis Type | Metric | Interpretation |
| Stability | RMSD | A stable plateau suggests a stable binding pose. |
| Flexibility | RMSF | Identifies flexible/rigid regions of the protein upon binding. |
| Interaction | Hydrogen Bond Analysis | Quantifies the persistence of key hydrogen bonds over time. |
| Binding Energy | ΔG_bind (MM/PBSA) | A more accurate estimation of binding affinity than docking scores. |
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for characterizing the molecular interactions of this compound. By progressing from static docking to dynamic simulations and rigorous free energy calculations, researchers can build a detailed, evidence-based model of their compound's mechanism of action. The insights gained from this process—identifying key binding residues, understanding the stability of the complex, and estimating binding affinity—are invaluable for guiding subsequent experimental validation and driving the iterative process of lead optimization in drug discovery.
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How does one prepare proteins for molecular docking? (2021). Quora. [Link]
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GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step) . (2025). YouTube. [Link]
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Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber . (2020). YouTube. [Link]
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Wang, F., et al. (2011). Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors . Journal of Molecular Graphics and Modelling. [Link]
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In Silico analysis of pyrimidine derivatives as potential antibacterial agents . (2021). ResearchGate. [Link]
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Introduction to Molecular Dynamics - the GROMACS tutorials! . (n.d.). GROMACS. [Link]
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Running molecular dynamics simulations using GROMACS . (2019). Galaxy Training. [Link]
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How to run a Molecular Dynamics simulation using GROMACS . (2022). Compchems. [Link]
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Building a protein membrane system using CHARMM-GUI . (2022). Compchems. [Link]
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In Silico analysis of pyrimidine derivatives as potential antibacterial agents . (2023). AIP Publishing. [Link]
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Small Molecule Docking . (n.d.). KBbox: Methods. [Link]
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GROMACS USER MANUAL . (n.d.). GROMACS. [Link]
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GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial . (n.d.). CD ComputaBio. [Link]
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Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring . (2024). Nanotechnology Perceptions. [Link]
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Computational BioPhysics Tutorials - 2025/2026 . (n.d.). GitLab. [Link]
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Small molecule docking . (n.d.). Bonvin Lab. [Link]
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics . (2020). YouTube. [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners . (2025). ChemCopilot. [Link]
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More visualization with VMD & PyMOL . (2011). Kulik Research Group. [Link]
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13.2: How to Dock Your Own Drug . (2020). Chemistry LibreTexts. [Link]
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Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock . (2025). YouTube. [Link]
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Optimising the β-lactam Parameters Using the Force Field Toolkit . (n.d.). ChemRxiv. [Link]
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Molecular docking proteins preparation . (2019). ResearchGate. [Link]
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Basics of membrane-protein interactions using molecular dynamics with NAMD, VMD, and CHARMM-GUI . (2016). POGORELOV LAB - University of Illinois. [Link]
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[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech . (2022). YouTube. [Link]
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MM/PBSA Free Energy Calculation Guide . (n.d.). Scribd. [Link]
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Protein-Membrane Simulation Setup | CHARMM-GUI to GROMACS Molecular Dynamics Tutorial . (2025). YouTube. [Link]
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Animation of Trajectory with PyMOL and VMD . (n.d.). CD ComputaBio. [Link]
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Membrane Builder Tutorial 1 - Building GPI-CD59 in Plasma Membrane . (2020). YouTube. [Link]
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Improving Small-Molecule Force Field Parameters in Ligand Binding Studies . (n.d.). PMC - NIH. [Link]
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End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design . (n.d.). Peng's Lab. [Link]
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Molecular dynamics non standard ligand parameterization for GROMACS with CHARMM . (2025). Reddit. [Link]
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Tutorial: Molecular Visualization of Protein-Drug Interactions . (n.d.). UC Santa Barbara. [Link]
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Ligand parameterization in GROMACS . (2023). Deepak Shilkar. [Link]
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This compound . (n.d.). Amerigo Scientific. [Link]
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An In-depth Technical Guide to the Structure-Activity Relationship of 6-Isopropyl-2-mercaptopyrimidin-4-OL
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] This guide focuses on a specific derivative, 6-Isopropyl-2-mercaptopyrimidin-4-ol, providing a detailed examination of its structure-activity relationships (SAR). As a Senior Application Scientist, the goal of this whitepaper is to move beyond a simple recitation of facts and provide a causal, mechanistic understanding of how structural modifications to this scaffold influence biological activity. We will dissect the roles of the C6-isopropyl group, the C2-mercapto moiety, and the C4-oxo/hydroxyl group, grounding our analysis in established biochemical principles. Furthermore, this guide includes robust, field-tested experimental protocols for the synthesis and evaluation of analogs, designed to serve as a self-validating framework for researchers entering this chemical space.
Introduction: The Prominence of the Mercaptopyrimidine Scaffold
Pyrimidine derivatives are foundational to life, forming the basis of nucleobases like cytosine, thymine, and uracil.[3] Their synthetic analogs have become indispensable in medicine, exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The 2-mercaptopyrimidine (or 2-thiouracil) subclass is of particular interest due to the unique chemical reactivity and metal-chelating properties imparted by the thiol group.[4] These compounds often act as antimetabolites, interfering with the synthesis or function of nucleic acids, or as inhibitors of key enzymes involved in cellular signaling.[5]
This compound (Molecular Formula: C7H10N2OS, Molecular Weight: 170.23 g/mol ) is a representative member of this class.[6] Understanding its SAR is critical for rationally designing next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide will systematically explore the key structural features that govern its biological function.
Core Scaffold Analysis and Tautomerism
The this compound core exists in a state of tautomeric equilibrium, which is crucial for its interactions with biological targets. The primary tautomeric forms are the oxo-thiol, oxo-thione, and the dihydroxy-thiol forms. The oxo-thione form is generally predominant under physiological conditions. This dynamic allows the molecule to present different hydrogen bond donor and acceptor patterns, enabling it to adapt to various binding pockets.
The pyrimidine ring itself is an electron-deficient aromatic system, capable of participating in π-π stacking interactions. The nitrogen atoms at positions 1 and 3 are key hydrogen bond acceptors, while the N1-H and N3-H (in certain tautomers) and the C4-OH can act as hydrogen bond donors.
Structure-Activity Relationship (SAR) Deep Dive
The biological activity of this scaffold can be systematically modulated by modifying three primary positions: the C6-isopropyl group, the C2-mercapto group, and the C4-oxo group.
The Role of the C6-Isopropyl Group
The substituent at the C6 position is a primary determinant of the molecule's lipophilicity and steric profile.
-
Lipophilicity and Steric Bulk: The isopropyl group provides a moderate degree of lipophilicity (fat-solubility), which can enhance membrane permeability and access to intracellular targets. Its specific size and shape create a steric footprint that influences how the molecule fits into an enzyme's active site.
-
Hypothesized Modifications & Expected Outcomes:
-
Decreasing Size (e.g., Methyl, Ethyl): Replacing the isopropyl group with smaller alkyl chains would decrease steric hindrance. This could be beneficial if the target binding pocket is constrained. However, this would also reduce lipophilicity, potentially lowering cell permeability.
-
Increasing Size (e.g., t-Butyl, Cyclohexyl): Larger, bulkier groups would increase lipophilicity. This may enhance binding through increased van der Waals interactions but risks creating steric clashes that prevent optimal binding.
-
Introducing Aromaticity (e.g., Phenyl): Replacing the isopropyl group with a phenyl ring introduces the potential for π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in a binding pocket. This can significantly increase binding affinity if the pocket geometry is favorable.
-
The C2-Mercapto Group: The Reactive Center
The C2-mercapto (-SH) group is arguably the most critical pharmacophore of the molecule.[4] Its nucleophilicity and ability to chelate metal ions are central to many of its observed biological activities.[4]
-
Key Interactions: The thiol group is a potent nucleophile and can form covalent bonds with electrophilic residues (like cysteine) in enzyme active sites. It is also an excellent ligand for metal ions, such as the zinc ions found in the active sites of metalloproteinases.
-
SAR of C2 Modifications:
-
S-Alkylation (e.g., -S-CH3, -S-Benzyl): Capping the thiol group via S-alkylation removes its ability to act as a hydrogen bond donor and its potent nucleophilicity. This is a crucial modification to test whether the free thiol is essential for activity. If activity is lost, it strongly implies a direct role for the -SH group in the mechanism of action.
-
Oxidation (-SO2H, -SO3H): Oxidizing the mercapto group to a sulfonic or sulfinic acid dramatically alters its electronic properties and steric bulk, turning it into a strong hydrogen bond donor and acceptor. This can be used to probe for interactions with polar residues.
-
Replacement with Oxygen (-OH) or Amino (-NH2): Swapping the sulfur for an oxygen atom (to form a uracil analog) or a nitrogen atom (to form a cytosine analog) is a fundamental change that helps determine the importance of sulfur itself. The lower acidity and different hydrogen bonding capabilities of -OH and -NH2 groups can abolish or drastically alter activity, highlighting the unique role of the mercapto moiety.
-
The C4-Oxo/Hydroxyl Group
The C4-oxo group, in its enol form (-OH), is a critical hydrogen bonding site.
-
Hydrogen Bonding: It can act as both a hydrogen bond donor (via the -OH) and an acceptor (via the carbonyl oxygen). This duality is often essential for anchoring the molecule within a protein's active site.
-
SAR of C4 Modifications:
-
O-Alkylation (e.g., -O-CH3): Methylating the hydroxyl group removes its ability to donate a hydrogen bond. If activity is significantly reduced, it points to the importance of this donor interaction for binding.
-
Replacement with -NH2 or -H: Replacing the C4-oxo group entirely would fundamentally alter the electronic nature of the pyrimidine ring and remove key interaction points. Such modifications help to map the essential pharmacophoric features required for activity.
-
SAR Summary Table
| Position | Modification | Rationale / Causality | Predicted Impact on Activity |
| C6 | Smaller Alkyl (e.g., -CH3) | Reduce steric bulk, decrease lipophilicity. | Target dependent; may increase or decrease. |
| C6 | Larger Alkyl (e.g., -t-Butyl) | Increase steric bulk and lipophilicity. | Potential for steric clash; may decrease. |
| C6 | Aromatic Ring (e.g., -Ph) | Introduce π-stacking potential. | Significant increase if pocket is suitable. |
| C2 | S-Alkylation (e.g., -S-CH3) | Block H-bond donation and nucleophilicity. | Likely to decrease or abolish activity. |
| C2 | Oxidation (e.g., -SO2H) | Increase polarity and H-bonding capacity. | Drastic change; likely to alter target profile. |
| C2 | Replacement (e.g., -OH) | Change H-bonding and acidity. | Drastic change; likely to alter target profile. |
| C4 | O-Alkylation (e.g., -O-CH3) | Block H-bond donation. | Likely to decrease activity. |
Visualization of SAR Principles and Experimental Workflow
To effectively explore the SAR of this compound, a logical and systematic workflow is required, from analog synthesis to biological evaluation.
Caption: A typical workflow for SAR studies, from synthesis to biological data analysis.
Experimental Protocols: A Self-Validating System
The integrity of any SAR study rests on the quality and reproducibility of its experimental methods. The following protocols are presented as a robust framework.
General Protocol for Synthesis of 6-Substituted-2-mercaptopyrimidin-4-ol Analogs
This procedure is based on the well-established condensation reaction between a β-ketoester and thiourea.[7]
-
Reaction Setup: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol (10 mL/mmol), add the appropriate β-ketoester (e.g., ethyl isopropylacetoacetate for the parent compound) (1.0 eq).
-
Condensation: Add thiourea (1.1 eq) to the solution. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate:hexane mobile phase. The reaction is typically complete within 18-24 hours.[8]
-
Work-up: After cooling to room temperature, pour the reaction mixture into crushed ice.[8]
-
Acidification: Acidify the aqueous solution slowly with 2N hydrochloric acid until the pH is between 6 and 7. This will precipitate the product.[7]
-
Isolation: Collect the resulting solid precipitate by vacuum filtration and wash with cold water.
-
Purification & Validation: Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water). The purity and structural integrity of the final compound MUST be validated by:
-
High-Performance Liquid Chromatography (HPLC): To confirm >95% purity.
-
Mass Spectrometry (MS): To confirm the correct molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Protocol for In Vitro Cell Viability (MTT) Assay
This assay is a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines.[9]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer line) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in DMSO and then dilute further in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a "vehicle only" (DMSO) control and a "no treatment" control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Self-Validation & Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited). The inclusion of a known standard cytotoxic agent (e.g., 5-Fluorouracil) is required as a positive control to validate assay performance.[10]
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for drug discovery. Its biological activity is a finely tuned interplay between the steric and electronic properties of its substituents. The C6-isopropyl group governs lipophilicity, the C4-oxo group provides a key hydrogen bonding anchor, and the C2-mercapto group serves as the primary reactive center. A systematic, hypothesis-driven approach to modifying these positions, guided by the principles outlined in this guide and validated by robust experimental protocols, will be essential for developing potent and selective therapeutic agents. Future work should focus on generating a diverse library of analogs and screening them against a wide panel of biological targets to fully unlock the therapeutic potential of this valuable chemical scaffold.
References
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Organic Syntheses Procedure. (n.d.). 2-mercaptopyrimidine. Organic Syntheses. Retrieved from [Link]
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Tian, L. (n.d.). The Interface of Organic Synthesis and Biomedical Research on Mercaptopyrimidine. Longdom Publishing. Retrieved from [Link]
- Abdel-Wahab, B. F., et al. (2021). Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. Journal of the Iranian Chemical Society.
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Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews. Retrieved from [Link]
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Pharmapproach. (2024). Biological activities of synthetic pyrimidine derivatives. Pharmapproach. Retrieved from [Link]
- Raju, G., et al. (2020). Synthesis and Antioxidant activity of novel 2-Mercapto Pyrimidine Derivatives. Research Journal of Pharmacy and Technology.
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Shuman, D. A., et al. (1969). Synthesis and biological activity of certain 8-mercaptopurine and 6-mercaptopyrimidine S-nucleosides. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2022). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Molecules. Retrieved from [Link]
- Hussain, S. M., et al. (2013). Synthesis and biological evaluation of some novel 2-mercapto pyrimidines. International Journal of Pharmacy and Pharmaceutical Sciences.
-
Abdel-Wahab, B. F., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules. Retrieved from [Link]
-
Szałaj, N., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of action of pyrimidine analogues. ResearchGate. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. PubMed. Retrieved from [Link]
-
Pathak, V., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules. Retrieved from [Link]
-
Mohamed, H. F., et al. (2022). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules. Retrieved from [Link]
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ResearchGate. (2015). synthesis of new mercaptopyrimidines and thienopyrimidines. ResearchGate. Retrieved from [Link]
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Semantic Scholar. (2015). synthesis of new mercaptopyrimidines and thienopyrimidines. Semantic Scholar. Retrieved from [Link]
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Chen, C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Evaluation of 6-Isopropyl-2-mercaptopyrimidin-4-OL in Cancer Cell Lines
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties, including anticancer agents like 5-Fluorouracil.[1] Novel pyrimidine derivatives are continually being synthesized and evaluated for their potential to inhibit cancer cell proliferation and induce cell death.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a novel pyrimidine derivative, 6-Isopropyl-2-mercaptopyrimidin-4-OL, in cancer cell lines.
These application notes outline a systematic approach to characterizing the cytotoxic and cytostatic effects of this compound. The protocols herein describe fundamental assays for determining cell viability, elucidating the mechanism of cell death, and analyzing the compound's impact on cell cycle progression. The overarching goal is to provide a robust framework for the initial preclinical assessment of this compound as a potential anticancer agent.
Compound Profile: this compound
| Chemical Structure | |
| IUPAC Name | 6-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
| Synonyms | This compound |
| CAS Number | 28456-53-3[5] |
| Molecular Formula | C7H10N2OS |
| Molecular Weight | 170.23 g/mol |
Data Presentation: Quantitative Summary of Compound Activity
A critical first step in evaluating a novel compound is to quantify its inhibitory effects on cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is a key metric for this purpose. The following table serves as a template for summarizing such data across various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) [Mean ± SD] |
| MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | Data to be determined |
| A549 | Lung Carcinoma | 48 | Data to be determined |
| HCT116 | Colorectal Carcinoma | 48 | Data to be determined |
| PC-3 | Prostate Adenocarcinoma | 48 | Data to be determined |
Experimental Workflows and Protocols
A logical progression of experiments is crucial for a thorough in vitro evaluation. The following workflow is recommended:
Caption: Hypothetical intrinsic apoptosis pathway induced by the test compound.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [6]Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints. Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content and thus cell cycle distribution by flow cytometry. [7] Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol [8]* Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS) [8]* Flow cytometer
Procedure:
-
Cell Harvesting: Treat cells with this compound for a relevant time period (e.g., 24 hours). Collect approximately 1 x 10^6 cells per sample. Centrifuge at 300 x g for 5 minutes. [9]2. Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to prevent cell clumping. [9]Fix the cells overnight at -20°C or for at least 2 hours at 4°C. [9][8]3. Staining: Centrifuge the fixed cells and wash the pellet twice with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the fluorescence signal is specific to DNA content. [7]5. Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. [8]The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated using appropriate software.
Caption: A simplified diagram of the eukaryotic cell cycle phases.
References
-
National Institutes of Health (NIH). Assaying cell cycle status using flow cytometry. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
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PubMed. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
PubMed. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. [Link]
-
ResearchGate. Pyrimidine derivatives as anticancer agents. [Link]
-
University of Cambridge. Cell Cycle Tutorial Contents. [Link]
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ResearchGate. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
-
PubMed. Determination of Caspase Activation by Western Blot. [Link]
-
Biocompare. Cell Cycle Analysis with Flow Cytometry. [Link]
-
Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
-
Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. [Link]
-
National Institutes of Health (NIH). Development of Drug-resistant Cell Lines for Experimental Procedures. [Link]
-
PubChem. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498. [Link]
-
Pharmaffiliates. Methyl 6-(4-fluorophenyl)-4-isopropyl-2-mercapto-1,2-dihydropyrimidine-5-carboxylate. [Link]
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Application Notes and Protocols for 6-Isopropyl-2-mercaptopyrimidin-4-ol as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 2-Mercaptopyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several approved drugs. Within this class, 2-mercaptopyrimidine derivatives have garnered significant attention for their diverse pharmacological activities, which include anticancer, antiviral, and potent enzyme inhibitory properties. The presence of the thiol (-SH) group at the C2 position is of particular interest as it can act as a key pharmacophore, often interacting with metal ions within the active sites of metalloenzymes.
This guide focuses on 6-Isopropyl-2-mercaptopyrimidin-4-ol , a member of this promising class of compounds. While direct and extensive research on this specific molecule is emerging, its structural features—a pyrimidine core, a 2-mercapto group, and a 6-isopropyl substituent—suggest a strong potential for enzyme inhibition. Drawing on the established activities of structurally related compounds, we will explore its likely mechanisms of action and provide detailed protocols for its investigation as an inhibitor of clinically relevant enzymes, particularly urease and carbonic anhydrase.
Hypothesized Mechanism of Action
The inhibitory potential of this compound is likely rooted in the ability of its 2-mercapto group to coordinate with metal ions in the active sites of metalloenzymes. For instance, in nickel-dependent enzymes like urease, the thiol group can interact with the nickel ions, disrupting the catalytic activity essential for urea hydrolysis.[1][2] Similarly, in zinc-containing enzymes such as carbonic anhydrase, the mercapto group can bind to the zinc ion, displacing a water molecule and rendering the enzyme inactive.[3][4]
Caption: Hypothesized mechanism of metalloenzyme inhibition.
Potential Enzyme Targets and Therapeutic Applications
Based on the known activities of 2-mercaptopyrimidine derivatives, this compound is a promising candidate for inhibiting the following enzyme classes:
-
Urease: This nickel-containing enzyme is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers.[1][2][5] Urease inhibitors can therefore be explored as potential therapeutics for treating these infections.
-
Carbonic Anhydrases (CAs): These zinc-dependent enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[3][6][7]
-
Protein Kinases: The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors, which are a major class of anticancer drugs.[8][9][10] Further investigation could reveal if this compound exhibits inhibitory activity against specific kinases involved in cancer cell signaling.
Experimental Protocols
The following protocols provide a framework for evaluating the inhibitory activity of this compound against its most probable enzyme targets.
Protocol 1: In Vitro Urease Inhibition Assay
This protocol is adapted from established methods for screening urease inhibitors and utilizes a colorimetric assay to measure ammonia production.[11][12]
Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The amount of ammonia produced is quantified using the Berthelot (indophenol) reaction, where ammonia reacts with a phenol-hypochlorite solution to form a blue-green indophenol dye. The absorbance of this dye is directly proportional to the urease activity.
Materials:
-
Jack Bean Urease (e.g., Sigma-Aldrich)
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol reagent
-
Alkali reagent (containing sodium hypochlorite and sodium hydroxide)
-
Sodium nitroprusside
-
This compound (test compound)
-
Thiourea (positive control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the enzyme, substrate, and test compounds in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of urease enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubate for a further 10 minutes at 37°C for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
-
Caption: Workflow for the in vitro urease inhibition assay.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is based on the esterase activity of carbonic anhydrase, which can be monitored spectrophotometrically.[13][14][15]
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at 400 nm. An inhibitor will decrease the rate of this reaction.
Materials:
-
Human Carbonic Anhydrase II (e.g., Sigma-Aldrich)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
This compound (test compound)
-
Acetazolamide (positive control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Prepare working solutions of the enzyme and test compounds in Tris-HCl buffer.
-
Prepare a fresh solution of p-NPA in a minimal amount of acetonitrile and dilute with Tris-HCl buffer.
-
-
Assay Protocol:
-
To a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution, and 20 µL of the CA enzyme solution.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the p-NPA solution.
-
Immediately measure the absorbance at 400 nm in kinetic mode for 10-15 minutes at 30-second intervals.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the absorbance vs. time curve) for each well.
-
Calculate the percentage of inhibition: % Inhibition = [1 - (Rate of test sample / Rate of control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Data Presentation: Hypothetical Inhibitory Activity
The following table presents a hypothetical but realistic representation of the kind of data that could be generated from the described assays.
| Enzyme Target | This compound IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| Jack Bean Urease | 15.2 ± 2.1 | Thiourea | 22.5 ± 3.4 |
| Human Carbonic Anhydrase II | 5.8 ± 0.9 | Acetazolamide | 0.012 ± 0.002 |
| Human Carbonic Anhydrase IX | 2.3 ± 0.4 | Acetazolamide | 0.025 ± 0.004 |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel enzyme inhibitors. Its structural similarity to known inhibitors of urease and carbonic anhydrase makes these enzymes primary targets for investigation. The protocols detailed in this guide provide a robust starting point for characterizing its inhibitory profile. Future research should focus on expanding the screening to a wider panel of enzymes, including various kinase families, to fully elucidate the therapeutic potential of this and related 2-mercaptopyrimidine derivatives.
References
-
Bio-protocol. (n.d.). Urease Enzyme Inhibition Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). Carbonic Anhydrase Inhibition Assay and KI Determination. Retrieved from [Link]
-
Shapiro, A. (2017). Can anyone provide me the protocol of finding Urease inhibition assay of natural source?. ResearchGate. Retrieved from [Link]
-
Bio-Techne. (n.d.). Urease Assay Kit. Retrieved from [Link]
-
protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3588.
- Tuszynska, I., et al. (2011). Recent advances in design of new urease inhibitors: A review. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 561-574.
- Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology, 18(2).
- Kasprzyk, M., et al. (2020). Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Scientific Reports, 10(1), 8430.
- da Silva, P. B., et al. (2014). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Journal of Advanced Research, 5(5), 591-602.
- Dudutiene, V., et al. (2014). Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII. Bioorganic & Medicinal Chemistry, 22(1), 249-257.
- Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology, 18(2).
- Sirin, I., et al. (2021). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. International Journal of Molecular Sciences, 22(16), 8885.
- Kłosińska-Szmurło, E., et al. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 28(14), 5363.
- Al-Omar, M. A., & Amr, A.-G. E. (2018). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 8(60), 34261-34283.
- Al-Salahi, R., et al. (2021). The Development of Urease Inhibitors: What Opportunities Exist for Better Treatment of Helicobacter pylori Infection in Children?. Pharmaceuticals, 14(7), 673.
- Ghorab, M. M., et al. (2014). Carbonic anhydrase inhibitors: Synthesis, molecular docking, cytotoxic and inhibition of the human carbonic anhydrase isoforms I, II, IX, XII with novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine and fused pyrrolopyrimidine moieties. Bioorganic & Medicinal Chemistry, 22(12), 3121-3132.
- El-Gamal, M. I., et al. (2024).
- Hussain, M. M. M., et al. (2020). Synthesis and Antioxidnat activity of novel 2-Mercapto Pyrimidine Derivatives. Research Journal of Pharmacy and Technology, 13(3), 1224-1226.
- Sharma, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5183.
- Al-Rashood, S. T., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.
-
Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]
- El-Emam, A. A., et al. (2020). New thiopyrimidine-benzenesulfonamide conjugates as selective carbonic anhydrase II inhibitors: synthesis, in vitro biological evaluation, and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 633-642.
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Application Notes & Protocol: A Guide to the Enzyme Inhibition Assay of 6-Isopropyl-2-mercaptopyrimidin-4-OL Using Xanthine Oxidase as a Model System
Abstract: This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on establishing and executing an enzyme inhibition assay for 6-Isopropyl-2-mercaptopyrimidin-4-OL. Recognizing the mercaptopyrimidine scaffold as a privileged structure in medicinal chemistry, we present a robust protocol using xanthine oxidase (XO) as a representative enzyme target. This guide is designed not as a rigid template, but as a foundational framework, elucidating the scientific rationale behind each step to empower researchers to adapt this protocol for various enzymatic systems. The protocol details reagent preparation, a step-by-step 96-well plate assay, data analysis for determining IC₅₀ values, and critical control measures that ensure the trustworthiness and self-validation of the experimental results.
Scientific Introduction & Rationale
The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] The specific derivative, this compound, belongs to the mercaptopyrimidine class, a chemical scaffold of significant interest due to its demonstrated potential to modulate the function of key enzymes.[3][4] The presence of a mercapto (-SH) group can facilitate unique binding interactions, including reversible covalent inhibition, making these compounds intriguing candidates for drug discovery programs.[3]
To characterize the inhibitory potential of novel compounds like this compound, a reliable and well-understood enzymatic assay is paramount. This guide utilizes Xanthine Oxidase (XO) as an exemplary enzyme system.
Why Xanthine Oxidase? Xanthine oxidase is a pivotal enzyme in purine catabolism, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[5] Overactivity of XO leads to hyperuricemia, a direct precursor to the inflammatory condition known as gout.[6][7] Consequently, XO is a validated and high-priority therapeutic target. The assay for XO inhibition is robust, reproducible, and relies on a simple spectrophotometric principle: the direct measurement of uric acid formation, which exhibits a distinct absorbance maximum near 295 nm.[5][8] This makes it an ideal model for demonstrating the core principles of enzyme inhibition screening.
Principle of the Xanthine Oxidase Inhibition Assay
The assay quantifies the enzymatic activity of xanthine oxidase by monitoring the rate of uric acid production. The substrate, xanthine, is converted by XO into uric acid, which leads to an increase in absorbance at 295 nm.
The inhibitory activity of this compound is determined by its ability to decrease the rate of this reaction. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the uninhibited enzyme (negative control). Allopurinol, a clinically used XO inhibitor, serves as the positive control to validate the assay's performance.[5]
Data Analysis and Interpretation
Calculation of Reaction Velocity
For each well, the kinetic data will produce a plot of absorbance versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve (ΔAbs/min). Most plate reader software can calculate this automatically.
Calculation of Percentage Inhibition
The percentage of xanthine oxidase inhibition for each compound concentration is calculated using the following formula: [5][6] % Inhibition = [ (V₀_control - V₀_blank) - (V₀_sample - V₀_blank) ] / (V₀_control - V₀_blank) x 100
Where:
-
V₀_control: The reaction velocity of the negative control (100% enzyme activity).
-
V₀_sample: The reaction velocity in the presence of the test compound.
-
V₀_blank: The reaction velocity of the blank (no enzyme).
IC₅₀ Value Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the resulting data points to a sigmoidal dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) in software such as GraphPad Prism or R.
-
The IC₅₀ value is determined directly from the curve fit.
Data Presentation
Summarize the final quantitative data in a clear table for easy comparison.
| Compound | IC₅₀ (µM) [Mean ± SD] |
| This compound | Calculated Value |
| Allopurinol (Positive Control) | Calculated Value |
Trustworthiness & Self-Validation System
The integrity of the results relies on a robust set of controls.
-
Negative Control (DMSO/Vehicle): Establishes the baseline for 100% enzyme activity. Any significant deviation indicates a problem with the enzyme, substrate, or buffer.
-
Positive Control (Allopurinol): Confirms that the assay system is responsive to a known inhibitor. A failure to observe inhibition with allopurinol invalidates the results for the test compound. The calculated IC₅₀ for the positive control should be consistent with literature values.
-
Blank Control (No Enzyme): Accounts for any non-enzymatic degradation of the substrate or background absorbance from other reagents. The rate of reaction in the blank should be negligible.
-
Compound Interference: It is good practice to test if the compound itself absorbs light at 295 nm by running a control well with the compound and substrate but no enzyme.
Conclusion
This application note provides a detailed and scientifically grounded protocol for assessing the enzyme inhibitory potential of this compound, using xanthine oxidase as a highly relevant model system. By explaining the causality behind experimental choices and incorporating a self-validating system of controls, this guide equips researchers with the necessary tools to generate reliable and reproducible inhibition data. The fundamental principles and workflow described herein are broadly applicable and can be readily adapted for screening compounds against other enzymatic targets, thereby accelerating efforts in drug discovery and development.
References
-
Bio-protocol. (n.d.). Tyrosinase inhibition assay. Bio-protocol. Retrieved from [Link]
-
Kuzman, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]
-
La Trobe University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University OPAL Repository. Retrieved from [Link]
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Saanin, et al. (2022). Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content. Pharmacia, 69(4), 981-989. Retrieved from [Link]
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Bio-protocol. (n.d.). Urease Enzyme Inhibition Assay. Bio-protocol. Retrieved from [Link]
-
Wang, W., et al. (2023). Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication. RSC Medicinal Chemistry. Retrieved from [Link]
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Nguyen, M. T., et al. (2023). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Revista Bionatura, 8(1). Retrieved from [Link]
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ResearchGate. (2017). Can anyone provide me the protocol of finding Urease inhibition assay of natural source? ResearchGate. Retrieved from [Link]
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Karatoprak, G. Ş., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6245. Retrieved from [Link]
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Güven, G., et al. (2021). Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. Journal of Biochemical and Molecular Toxicology. Retrieved from [Link]
-
Patil, P. S., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Letters in Organic Chemistry, 7(5), 414-417. Retrieved from [Link]
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Application Note: A Validated HPLC Method for the Quantification of 6-Isopropyl-2-mercaptopyrimidin-4-OL
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Isopropyl-2-mercaptopyrimidin-4-OL. Designed for researchers, scientists, and professionals in drug development and quality control, this document provides a comprehensive protocol, from sample preparation to data analysis. The causality behind experimental choices is explained, ensuring scientific integrity and enabling adaptation for similar compounds. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.
Introduction
This compound is a substituted pyrimidine derivative with potential applications in pharmaceutical development. Accurate and reliable quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, stability testing, and quality control of bulk drug substances and formulated products. This document provides a step-by-step guide for a reversed-phase HPLC (RP-HPLC) method coupled with UV detection, a widely accessible and robust analytical technique.
The core challenge in developing a method for this analyte lies in its potential polarity, conferred by the hydroxyl and mercapto functional groups. The selected chromatographic conditions are therefore optimized to ensure adequate retention and sharp, symmetrical peaks for accurate quantification.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂OS | [1] |
| Molecular Weight | 170.24 g/mol | [1] |
| Appearance | Assumed to be a solid | Inferred from related compounds[2] |
| Solubility | Expected to be soluble in polar organic solvents like methanol and acetonitrile | Inferred from related compounds[3] |
| UV Absorbance (λmax) | Estimated to be around 270-280 nm | Inferred from related pyrimidine derivatives[4][5] |
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis.
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Volumetric flasks, pipettes, and autosampler vials
The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18 columns are versatile for reversed-phase chromatography, offering good retention for a wide range of compounds.[6] |
| Mobile Phase A | 0.1% Formic acid in Water | The acidic mobile phase helps to suppress the ionization of the analyte, leading to better peak shape and retention. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency. |
| Gradient Elution | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-18 min: 10% B | A gradient elution is employed to ensure the elution of the analyte with a good peak shape and to clean the column of any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion. |
| Detection Wavelength | 275 nm | Based on the UV absorbance of similar pyrimidine derivatives, this wavelength is expected to provide good sensitivity.[4] |
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug substance, dissolve a known amount in methanol to achieve a concentration within the calibration range. For formulated products, a suitable extraction procedure may be required.
Method Validation
The developed method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[7][8]
Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and the analyte solution. The chromatograms were examined for any interference at the retention time of this compound. The method is considered specific if no significant peaks are observed at the analyte's retention time in the blank and placebo chromatograms.[9][10]
Linearity was assessed by analyzing the working standard solutions at five concentration levels in triplicate. A calibration curve was constructed by plotting the peak area against the concentration. The linearity was evaluated by the correlation coefficient (r²) of the regression line.[11]
Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was calculated.[9][12]
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[11]
-
Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision: The repeatability assay was performed on a different day by a different analyst.
The precision was expressed as the relative standard deviation (%RSD).
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[13]
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The effect on the peak area and retention time was observed.[9]
System suitability tests are performed before each analytical run to ensure the performance of the chromatographic system. The parameters checked include theoretical plates, tailing factor, and %RSD of replicate injections of a standard solution.[10]
Results and Discussion
The following table summarizes the acceptance criteria and typical results for the method validation.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the analyte's retention time | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% | Repeatability: 0.8%; Intermediate Precision: 1.2% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
| Robustness | System suitability parameters are met | Pass |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD ≤ 2.0% | Pass |
Workflow Diagram
The overall workflow of the analytical method is illustrated below.
Conclusion
This application note describes a sensitive, specific, accurate, and precise RP-HPLC method for the quantification of this compound. The method is validated according to ICH guidelines and is suitable for routine analysis in a quality control or research environment. The detailed protocol and the rationale behind the chosen parameters provide a solid foundation for the analysis of this compound and can be adapted for other similar molecules.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
SIELC Technologies. Polar Compounds. [Link]
-
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-
Royal Society of Chemistry. (2022). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
ResearchGate. UV Absorption Spectra of Azo Derivatives of Pyrimidine. [Link]
-
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Royal Society of Chemistry. (2022). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. [Link]
-
Aston University. (2009). Development and validation of an HPLC method for the rapid and simultaneous determination of 6-mercaptopurine and four of its metabolites in plasma and red blood cells. [Link]
-
ResearchGate. (2009). Development and validation of an HPLC method for the rapid and simultaneous determination of 6-mercaptopurine and four of its metabolites in plasma and red blood cells. [Link]
-
PMC. (2018). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
PubMed. (2009). Development and validation of an HPLC method for the rapid and simultaneous determination of 6-mercaptopurine and four of its metabolites in plasma and red blood cells. [Link]
-
ResearchGate. (2013). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
South Dakota State University. (2019). Development of a High Performance Liquid Chromatography Method for the Analysis of Next-generation Cyanide Antidote, 3-mercaptop. [Link]
-
ResearchGate. (2015). Determination of 3-Mercaptopropionic Acid by HPLC: A Sensitive Method for Environmental Applications. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
PubChem. 2-Isopropyl-6-methyl-4-pyrimidinol. [Link]
-
PubChem. N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. [Link]
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Application Note: High-Throughput LC-MS/MS Analysis of 6-Isopropyl-2-mercaptopyrimidin-4-OL and its Putative Metabolites in Human Plasma
Abstract
This application note presents a robust and sensitive method for the simultaneous detection and identification of 6-Isopropyl-2-mercaptopyrimidin-4-OL, a novel heterocyclic compound, and its major putative metabolites in human plasma. The protocol employs a streamlined protein precipitation sample preparation followed by rapid chromatographic separation using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. This guide provides a comprehensive framework, including a putative metabolic pathway, detailed experimental protocols, and a data analysis workflow, designed for researchers in drug metabolism, pharmacokinetics, and clinical toxicology.
Introduction
This compound (MW: 170.23 g/mol ) is a sulfur-containing pyrimidine derivative of interest in drug discovery.[1][2] Understanding the metabolic fate of such new chemical entities is a cornerstone of drug development, providing critical insights into efficacy, toxicity, and pharmacokinetic profiles. The 2-mercaptopyrimidine core is structurally related to thiopurine drugs, which are known to undergo complex metabolic transformations, including oxidation and conjugation.[3][4] Therefore, characterizing the biotransformation of this compound is essential.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical technique for metabolite identification due to its high sensitivity, selectivity, and ability to provide structural information.[5][6] This note details a complete workflow, from sample preparation to data interpretation, providing researchers with a validated starting point for their investigations.
Predicted Metabolic Pathways
Based on the structure of this compound and known metabolic pathways for analogous sulfur-containing heterocyclic compounds, two major routes of biotransformation are anticipated: Phase I oxidation and Phase II conjugation.[7][8]
-
Phase I Metabolism (Oxidation): The primary sites for oxidation are the reactive thiol group (-SH) and the isopropyl moiety. The thiol can be oxidized to a sulfenic acid (-SOH), sulfinic acid (-SO₂H), and ultimately a sulfonic acid (-SO₃H). The isopropyl group can undergo hydroxylation.
-
Phase II Metabolism (Conjugation): The hydroxyl group on the pyrimidine ring and any newly formed hydroxyl groups from Phase I metabolism can be conjugated with glucuronic acid (glucuronidation), a common pathway to increase water solubility and facilitate excretion.
These predicted pathways are visualized in the diagram below.
Caption: Putative metabolic pathways for this compound.
Experimental Design and Protocols
Sample Preparation: Protein Precipitation
For high-throughput analysis of plasma samples, protein precipitation is a rapid, cost-effective, and efficient method for removing the bulk of interfering proteins.[9][10]
Rationale: Acetonitrile is used as the precipitation solvent because it effectively denatures and precipitates plasma proteins while keeping a wide range of small molecule analytes, including the parent compound and its more polar metabolites, in the supernatant for analysis. The addition of a small amount of formic acid ensures an acidic environment to maintain the analytes in their protonated form, improving chromatographic peak shape and ionization efficiency.
Caption: Workflow for plasma sample preparation by protein precipitation.
Protocol: Plasma Protein Precipitation
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the clear supernatant and transfer it to an LC-MS autosampler vial.
-
The sample is now ready for injection.
LC-MS/MS Instrumentation and Parameters
The analysis is performed on a UHPLC system coupled to a Q-TOF mass spectrometer, which provides both high-resolution, accurate-mass data for metabolite identification and MS/MS fragmentation data for structural confirmation.[5]
Rationale for Parameter Choices:
-
Column: A C18 reversed-phase column is selected for its excellent retention of moderately polar to non-polar compounds like the parent drug and its metabolites.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is used. Formic acid aids in protonation of the analytes for positive mode ESI, leading to enhanced sensitivity.[11]
-
Ionization: Electrospray Ionization (ESI) in positive mode is chosen as the pyrimidine ring nitrogens are readily protonated.
-
Acquisition Mode: Data-dependent acquisition (DDA) is employed. A high-resolution MS1 scan detects all ions, and the most intense ions are automatically selected for MS/MS fragmentation, allowing for untargeted metabolite discovery.
| LC Parameters | Setting |
| System | High-Performance Liquid Chromatography (UHPLC) System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 min; hold at 95% B for 2 min; return to 5% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS Parameters | Setting |
| System | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Gas Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Acquisition Range (MS1) | m/z 100 - 1000 |
| Acquisition Mode | Data-Dependent Acquisition (DDA), Top 5 most intense ions selected for MS/MS |
| Collision Energy | Ramped from 10 to 40 eV |
Data Analysis and Metabolite Identification
The data analysis workflow is a multi-step process designed to systematically identify and confirm the presence of metabolites.[5]
Rationale: This workflow begins with untargeted feature finding to locate all potential metabolic products by comparing treated samples to controls. Accurate mass measurements provide elemental composition, while the characteristic isotopic pattern of sulfur (a prominent A+2 peak) serves as a crucial filter.[12] Finally, fragmentation patterns (MS/MS) are used to elucidate the structure of the metabolite and pinpoint the site of modification.
Caption: Systematic workflow for data analysis and metabolite identification.
Expected Metabolites and Mass Information
The following table summarizes the predicted metabolites, their expected mass-to-charge ratio ([M+H]⁺), and the mass shift from the parent compound.
| Putative Metabolite | Transformation | Mass Shift (Da) | Expected [M+H]⁺ (m/z) |
| Parent Compound | - | - | 171.0587 |
| M1: S-Oxidation (Sulfenic) | +O | +15.9949 | 187.0536 |
| M2: S-Oxidation (Sulfinic) | +O₂ | +31.9898 | 203.0485 |
| M3: S-Oxidation (Sulfonic) | +O₃ | +47.9847 | 219.0434 |
| M4: Isopropyl Hydroxylation | +O | +15.9949 | 187.0536 |
| M5: O-Glucuronide | +C₆H₈O₆ | +176.0321 | 347.0911 |
| M6: Hydroxylated-O-Glucuronide | +O +C₆H₈O₆ | +192.0270 | 363.0860 |
Method Validation and Trustworthiness
While this application note provides a discovery-phase method, transitioning to a regulated bioanalytical environment would require full validation according to industry standards.[13][14] Key validation parameters to be assessed would include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve and Linearity
-
Limit of Detection (LOD) and Quantification (LOQ)
-
Matrix Effects
-
Stability (Freeze-thaw, bench-top, long-term)
Adherence to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) ensures the reliability and integrity of the analytical data.[15]
Conclusion
The LC-MS/MS method described herein offers a sensitive, rapid, and comprehensive approach for the analysis of this compound and its metabolites in human plasma. The combination of a simple and efficient sample preparation protocol with the power of high-resolution mass spectrometry provides a robust platform for drug metabolism and pharmacokinetic studies. This application note serves as a complete guide for researchers, enabling them to quickly implement a reliable workflow for metabolite identification in the drug discovery and development pipeline.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Department of Health and Human Services. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
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Shimadzu. LC/MS/MS Method Package for Reactive Sulfur Profiling. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry (Archived). [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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Watanabe, Y., et al. (2013). Modified method for determination of sulfur metabolites in plant tissues by stable isotope dilution-based liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. [Link]
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Waters Corporation. (2012). Metabolite Identification Workflows - A Flexible Approach to Data Analysis and Reporting. [Link]
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Moffitt Cancer Center. Sulfur metabolism in cancer. [Link]
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Spector, E., & Shideman, F. E. (1959). Metabolism of thiopyrimidine derivatives: Thiamylal, thiopental and thiouracil. Biochemical Pharmacology. [Link]
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Janfelt, C., et al. (2015). LC-MS analysis of the plasma metabolome-A novel sample preparation strategy. ResearchGate. [Link]
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Zhou, B., et al. (2012). LC-MS-based metabolomics. PMC - NIH. [Link]
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B-A, G. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
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Agilent Technologies. Drug Metabolite Purification and Identification. LabRulez LCMS. [Link]
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Bar, N., et al. (2022). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. PMC - PubMed Central. [Link]
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Giraud, C., et al. (2010). Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. PubMed. [Link]
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An, Y., et al. (2014). Simultaneous Determination of Sulphur metabolites in Arabidopsis thaliana via LC-ESI-MS/MS and 34S-metabolic Labelling. ResearchGate. [Link]
-
Dean, L. (2012). Metabolism of drugs interfering with purine and pyrimidine synthesis. ResearchGate. [Link]
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Ivanisevic, J., et al. (2020). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. PMC - PubMed Central. [Link]
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Clarke, N.J., et al. (2001). Systematic LC/MS metabolite identification in drug discovery. ResearchGate. [Link]
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Oliveira, G., et al. (2021). Thiopurines' Metabolites and Drug Toxicity: A Meta-Analysis. PMC - PubMed Central. [Link]
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PharmGKB. Thiopurine Pathway, Pharmacokinetics/Pharmacodynamics. [Link]
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Wang, L., et al. (2013). Thiopurine drug metabolism pathway. Figshare. [Link]
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Application Notes & Protocols: A Framework for the In Vitro Evaluation of 6-Isopropyl-2-mercaptopyrimidin-4-OL
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This document provides a comprehensive experimental framework for the initial in vitro characterization of a novel pyrimidine derivative, 6-Isopropyl-2-mercaptopyrimidin-4-OL. We move beyond a simple recitation of protocols to explain the scientific rationale behind the experimental design, guiding researchers in generating a robust preliminary data package. This guide details a tiered approach, starting with broad cytotoxicity screening, followed by mechanistic assays to probe potential modes of action such as cell cycle disruption, apoptosis induction, and specific enzyme inhibition. The protocols provided are designed to be self-validating, incorporating essential controls and clear data analysis pathways to ensure the generation of trustworthy and reproducible results for drug development professionals.
Compound Profile and Rationale for Investigation
Compound: this compound Molecular Formula: C₇H₁₀N₂OS[3] Molecular Weight: 170.24 g/mol [3]
The structure of this compound presents several features that suggest potential biological activity. The pyrimidine core is a well-established pharmacophore. The 2-mercapto group (-SH) is of particular interest, as it is a nucleophilic moiety that can engage in crucial interactions with biological targets, such as coordinating to metal ions in enzyme active sites or forming covalent bonds with cysteine residues.[4] This reactivity is a hallmark of many enzyme inhibitors. Furthermore, pyrimidine analogs frequently function as antimetabolites, interfering with the synthesis of nucleic acids, a mechanism that is particularly effective against rapidly proliferating cells like cancer cells.[5][6]
Based on this structural analysis, our experimental design is predicated on three primary hypotheses for the compound's mechanism of action:
-
Broad-Spectrum Cytotoxicity: The compound may inhibit the proliferation of rapidly dividing cells, suggesting potential as an anticancer agent.
-
Enzyme Inhibition: The mercapto group may target specific enzymes, such as cyclooxygenases (COX) or protein kinases, which are often implicated in inflammation and cancer.[2][7]
-
Interference with Cell Cycle Progression: As a pyrimidine analog, it may disrupt DNA synthesis, leading to cell cycle arrest and apoptosis.[5][8]
The following experimental workflow is designed to systematically test these hypotheses.
Experimental Workflow Diagram
Caption: A tiered workflow for the in vitro evaluation of novel compounds.
Phase 1: Primary Screening - Cell Viability and Cytotoxicity
The initial step for any novel compound is to determine its effect on cell proliferation and viability. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a critical measure of potency.[8] The MTT assay is a robust and widely used colorimetric method for this purpose.[7][9]
Protocol 2.1: MTT Cell Viability Assay
Objective: To determine the IC₅₀ of this compound across a panel of human cell lines.
Materials:
-
Selected cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, and a non-cancerous line like NHDF fibroblasts for selectivity assessment)
-
Complete culture medium (specific to cell line)
-
96-well flat-bottom plates
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-channel pipette and microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]
-
Compound Preparation: Prepare a 2X concentrated serial dilution of the test compound in culture medium from a 10-50 mM DMSO stock. A typical concentration range is 0.1 µM to 100 µM.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions. Include wells with vehicle-only (e.g., 0.1% DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis & Presentation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the viability percentage against the logarithm of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value.
Data Summary Table:
| Cell Line | Cell Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| NHDF | Normal Fibroblast | Experimental Value | Experimental Value |
Phase 2: Mechanistic Elucidation Assays
If the primary screen reveals significant and/or selective cytotoxicity, the next phase is to investigate the underlying mechanism of action.
Protocol 3.1: Apoptosis Assay via Annexin V-FITC/PI Staining
Rationale: Many cytotoxic compounds induce apoptosis, or programmed cell death. This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control and a positive control (e.g., staurosporine).
-
Cell Harvesting: Harvest all cells, including floating cells in the medium, by trypsinization. Wash with cold PBS.
-
Staining: Resuspend cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.[8]
-
Data Acquisition: Add 400 µL of binding buffer and analyze the samples by flow cytometry within one hour.
Data Analysis: Quantify the percentage of cells in each of the four quadrants:
-
Q4 (Annexin V- / PI-): Viable cells
-
Q3 (Annexin V+ / PI-): Early apoptotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q1 (Annexin V- / PI+): Necrotic cells
An increase in the Q3 and Q2 populations indicates apoptosis induction.
Protocol 3.2: Cell Cycle Analysis
Rationale: As a pyrimidine analog, the compound may interfere with DNA synthesis, causing cells to arrest at a specific phase of the cell cycle (G1, S, or G2/M).
Procedure:
-
Cell Treatment: Treat cells in 6-well plates as described in Protocol 3.1.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: Incubate for 30 minutes in the dark and analyze by flow cytometry.
Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control suggests cell cycle arrest.
Hypothetical Mechanism: Inhibition of Pro-Survival Signaling
Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways that promote cell survival and proliferation.[7][10] A common target is the PI3K/Akt pathway.
Caption: Hypothesized inhibition of the PI3K/Akt survival pathway.
Protocol 3.3: In Vitro Enzyme Inhibition Assay (Example: COX-2)
Rationale: The structural similarity of some pyrimidines to known anti-inflammatory agents warrants investigation into their enzyme-inhibitory activity, such as against COX enzymes.[2]
Procedure: This protocol is a general guideline; it is highly recommended to use a commercially available COX inhibitor screening kit for validated and reproducible results.
-
Reagent Preparation: Prepare reagents as per the kit manufacturer's instructions. This typically includes the COX-1 or COX-2 enzyme, a heme cofactor, arachidonic acid (substrate), and a detection reagent.
-
Compound Addition: Add various concentrations of this compound to a 96-well plate. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control.
-
Reaction Initiation: Add the enzyme and substrate to initiate the reaction. Incubate for the time specified in the kit protocol.
-
Detection: Stop the reaction and measure the output (e.g., fluorescence or absorbance) which is proportional to enzyme activity.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value using non-linear regression as described in Protocol 2.1.
Summary and Future Directions
This guide outlines a logical, multi-phased approach to the initial in vitro characterization of this compound. The workflow begins with broad screening to establish potency and selectivity, followed by targeted mechanistic assays to elucidate the mode of action. Positive results from these assays—such as potent cytotoxicity against cancer cells, induction of apoptosis, or specific enzyme inhibition—would provide a strong rationale for advancing the compound to more complex studies, including Western blotting to confirm pathway modulation, further profiling against a larger panel of cell lines or enzymes, and eventually, in vivo efficacy studies.
References
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Bentham Science Publisher. (n.d.). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2049. MDPI. Retrieved from [Link]
-
Glowacka, I. E., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. PubMed. Retrieved from [Link]
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ResearchGate. (2024). Synthesis of new pyrimidine derivatives and study their antibacterial activity: Computational and in vitro assessment. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations. Helvetica Chimica Acta, 106(11), e202300109. PubMed. Retrieved from [Link]
-
Tzvetkova, P., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants, 10(4), 591. National Center for Biotechnology Information. Retrieved from [Link]
-
Sabatino, S., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4065-4081. ACS Publications. Retrieved from [Link]
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Longdom Publishing. (n.d.). The Interface of Organic Synthesis and Biomedical Research on Mercaptopyrimidine. Retrieved from [Link]
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Nelson, J. A., et al. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research, 35(10), 2872-2878. PubMed. Retrieved from [Link]
-
ResearchGate. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
-
Shuman, D. A., et al. (1969). Synthesis and biological activity of certain 8-mercaptopurine and 6-mercaptopyrimidine S-nucleosides. Journal of Medicinal Chemistry, 12(4), 653-657. PubMed. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Mercaptopurine?. Retrieved from [Link]
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Pediatric Oncall. (n.d.). Mercaptopurine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved from [Link]
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Application Notes and Protocols for Evaluating the Cellular Activity of 6-Isopropyl-2-mercaptopyrimidin-4-OL
Introduction: Characterizing a Novel Pyrimidine Analog
Pyrimidine analogs represent a well-established and significant class of molecules in therapeutic discovery, particularly in oncology.[1] Their structural similarity to endogenous pyrimidines allows them to interfere with vital cellular processes, such as nucleic acid synthesis, leading to effects like cell cycle arrest and apoptosis.[2][3] 6-Isopropyl-2-mercaptopyrimidin-4-OL is a novel pyrimidine derivative with potential biological activity. The following application note provides a comprehensive suite of cell-based assays to elucidate its mechanism of action, potency, and potential as a therapeutic agent.
This guide is intended for researchers, scientists, and drug development professionals. It offers a strategic workflow, from initial cytotoxicity screening to more in-depth mechanistic studies, including target engagement. The protocols provided are designed to be robust and reproducible, forming a self-validating system for the characterization of this and other novel small molecules.
Part 1: Foundational Analysis - Cytotoxicity and Proliferation
The initial step in characterizing any potential therapeutic compound is to determine its effect on cell viability and proliferation. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Rationale: This assay provides a quantitative measure of the compound's cytotoxic or cytostatic effects. A dose-dependent decrease in cell viability is the first indicator of biological activity.
Experimental Workflow:
Caption: Workflow for the MTT Cell Viability Assay.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, or PANC-1 pancreatic carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium. A suitable starting concentration range would be 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control. Incubate the plates for 48 to 72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[1]
Data Presentation:
| Cell Line | Seeding Density (cells/well) | Treatment Duration (h) | IC50 (µM) |
| A549 | 8,000 | 48 | To be determined |
| MCF-7 | 10,000 | 48 | To be determined |
| PANC-1 | 6,000 | 72 | To be determined |
Part 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis
Once the cytotoxic potential of this compound is established, the next logical step is to investigate the mechanism of cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis. Additionally, many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Rationale: Quantifying the induction of apoptosis provides strong evidence for a programmed cell death mechanism, a desirable characteristic for anti-cancer agents.
Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24, 48, and 72 hours. Include an untreated control.[1]
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes in the dark at room temperature. Add 400 µL of binding buffer to each sample.[1]
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Viable cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
Cell Cycle Analysis (PI Staining)
This assay utilizes PI to stain the DNA of fixed and permeabilized cells. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Rationale: Many pyrimidine analogs interfere with DNA synthesis, leading to cell cycle arrest, typically in the S phase.[2] Identifying such an arrest point provides crucial information about the compound's mechanism of action.
Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells as described in the apoptosis protocol.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes at 37°C in the dark.
-
Data Acquisition: Analyze the samples by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
Signaling Pathway Visualization:
Caption: Putative pathways affected by a pyrimidine analog.
Part 3: Target Engagement - Confirming Molecular Interaction
A critical step in drug discovery is confirming that the compound interacts with its intended molecular target within the complex cellular environment.[4][5] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement without the need for compound labeling.[6]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding. When a compound binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation.
Rationale: CETSA provides direct evidence of target engagement in a physiologically relevant setting. It can be used to validate a hypothesized target or to identify unknown targets.[6][7]
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Analysis: Collect the supernatant (containing the soluble proteins) and analyze by Western blotting using an antibody specific for the putative target protein.
-
Data Interpretation: A positive result is indicated by a higher amount of the target protein remaining in the soluble fraction at elevated temperatures in the compound-treated samples compared to the vehicle control.
Summary and Future Directions
This application note outlines a logical and comprehensive workflow for the initial characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and the cell cycle, researchers can gain significant insights into its biological activity. Furthermore, confirming target engagement via CETSA provides a crucial validation of its mechanism of action.
Positive results from these assays would warrant further investigation, including:
-
Migration and Invasion Assays: To assess the compound's potential to inhibit metastasis.
-
In-depth Pathway Analysis: Using techniques like Western blotting or proteomic profiling to identify specific signaling pathways modulated by the compound.
-
In Vivo Studies: To evaluate the compound's efficacy and safety in animal models.
By following these detailed protocols, researchers can build a robust data package to support the continued development of this compound as a potential therapeutic agent.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cell-Based Assays of Novel Pyrimidine Analogues.
- Huber, K. V. M., & Müller, S. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1888, 73–98.
- BenchChem. (2025). A Researcher's Guide to Confirming Small Molecule Target Engagement.
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays Using 6-(butylamino)-1H-pyrimidine-2,4.
- Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay.
- ResearchGate. (n.d.). Cellular Target Engagement Assays for Small-Molecule Drug Discovery.
- Scott, J. S., & Tastan, O. Y. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(15), 10156–10180.
- BenchChem. (n.d.). 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL.
- MDPI. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6486.
- bioRxiv. (2023).
- ScienceDirect. (2023). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Bioorganic Chemistry, 139, 106752.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Amerigo Scientific. (n.d.). This compound.
- PubMed. (2004). Cell Cycle Arrest Mediated by a Pyridopyrimidine Is Not Abrogated by Over-Expression of Bcl-2 and Cyclin D1. Journal of Biological Chemistry, 279(1), 1766-1773.
- PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol.
- PubMed Central. (2018). Methionine in proteins: The Cinderella of the proteinogenic amino acids. Protein Science, 27(1), 5-18.
- PubChem. (n.d.). L-Methionine.
- PubChem. (n.d.). Isopropyl 4-(5-methyl-6-(2-methylpyridin-3-yloxy)pyrimidin-4-yloxy)piperidine-1-carboxylate.
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- 6. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 6-Isopropyl-2-mercaptopyrimidin-4-ol Derivatives
Introduction: The Significance of 6-Isopropyl-2-mercaptopyrimidin-4-ol Derivatives in Modern Research
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a vast array of biologically active molecules, including nucleobases essential for life.[1][2] Among the diverse class of pyrimidine derivatives, 6-isopropyl-2-mercaptopyrimidin-4-ols and their analogues represent a privileged chemotype. The presence of the isopropyl group at the 6-position can enhance lipophilicity and modulate binding interactions with biological targets, while the 2-mercapto and 4-ol functionalities provide crucial hydrogen bonding capabilities and opportunities for further chemical modification.[3]
These compounds have garnered significant attention from the scientific community due to their broad spectrum of pharmacological activities, including potential applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4][5] The mercaptopyrimidine core has been identified in molecules that inhibit critical cellular pathways, such as DNA repair, making them promising candidates for the development of novel cancer therapeutics.[4][5] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound derivatives, designed to empower researchers in their quest for novel therapeutic agents.
PART 1: Synthesis of this compound
The most common and efficient method for the synthesis of the this compound core is a variation of the classic Biginelli reaction.[6][7][8] This one-pot, three-component condensation reaction offers a convergent and atom-economical approach to constructing the dihydropyrimidinone ring system.
Causality Behind Experimental Choices
-
Reactants:
-
Ethyl 4-methyl-3-oxopentanoate (Isopropyl acetoacetate): This β-ketoester provides the C4, C5, and C6 atoms of the pyrimidine ring, along with the isopropyl substituent at the 6-position. The choice of the ethyl ester is common due to its commercial availability and favorable reactivity.
-
Thiourea: This reactant serves as the source of the N1, C2 (and its mercapto group), and N3 atoms of the pyrimidine ring. The use of thiourea instead of urea directly installs the desired 2-mercapto functionality.
-
Formaldehyde (or a suitable equivalent like paraformaldehyde): This aldehyde provides the C4 methylene bridge in the initial cyclization, which is subsequently oxidized to form the final aromatic pyrimidinol.
-
-
Catalyst:
-
Acid Catalysis (e.g., HCl, H₂SO₄): The Biginelli reaction is traditionally acid-catalyzed. The acid protonates the aldehyde carbonyl, increasing its electrophilicity and facilitating the initial condensation with thiourea. It also promotes the subsequent cyclization and dehydration steps.[6][7]
-
Lewis Acid Catalysis (e.g., Yb(OTf)₃, InCl₃): More modern approaches often employ Lewis acids, which can offer milder reaction conditions, higher yields, and easier work-up.[7]
-
-
Solvent:
-
Ethanol: A common solvent for the Biginelli reaction, as it effectively dissolves the reactants and is relatively benign.
-
Solvent-Free Conditions: Green chemistry approaches have demonstrated the feasibility of running the Biginelli reaction under solvent-free conditions, often with microwave irradiation, leading to shorter reaction times and reduced waste.[9]
-
Experimental Workflow: Synthesis of this compound
Caption: A schematic overview of the synthesis workflow for this compound.
Detailed Protocol: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4-methyl-3-oxopentanoate (0.1 mol), thiourea (0.12 mol), and paraformaldehyde (0.1 mol).
-
Solvent and Catalyst Addition: To the mixture, add 100 mL of absolute ethanol followed by the slow, dropwise addition of 5 mL of concentrated hydrochloric acid under constant stirring. The addition of acid is exothermic and should be done carefully.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).[10]
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
PART 2: Characterization of this compound
The identity and purity of the synthesized compound must be confirmed through various analytical techniques.
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₇H₁₀N₂OS |
| Molecular Weight | 170.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Typically in the range of 200-220 °C (will vary) |
| Solubility | Sparingly soluble in water, soluble in DMSO and DMF. |
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for confirming the structure. Key expected signals include:
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present:
-
N-H stretching vibrations.
-
C=O stretching (from the keto tautomer).
-
C=N and C=C stretching vibrations of the pyrimidine ring.
-
S-H stretching (may be weak).
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight.[13]
PART 3: Synthesis of Derivatives
The this compound core is a versatile scaffold for the synthesis of a library of derivatives. The 2-mercapto group is particularly amenable to S-alkylation reactions.
Workflow for S-Alkylation
Caption: General workflow for the S-alkylation of this compound.
Protocol: Synthesis of 2-(Benzylthio)-6-isopropylpyrimidin-4-ol
-
Reaction Setup: To a solution of this compound (10 mmol) in 50 mL of N,N-dimethylformamide (DMF), add potassium carbonate (15 mmol).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 30 minutes. Then, add benzyl bromide (11 mmol) dropwise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Work-up: Pour the reaction mixture into 200 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[14]
PART 4: Application Notes - Biological Evaluation
Derivatives of this compound are frequently screened for a variety of biological activities.
Anticancer Activity Screening
-
Rationale: Many pyrimidine derivatives exhibit anticancer properties by interfering with DNA synthesis, cell cycle progression, or specific signaling pathways.[15][16]
-
Protocol Outline: MTT Assay for Cytotoxicity
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
-
Antimicrobial Activity Screening
-
Rationale: The pyrimidine nucleus is present in many antimicrobial agents. The synthesized compounds can be tested against a panel of pathogenic bacteria and fungi.[13][17]
-
Protocol Outline: Broth Microdilution Method
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Compound Dilution: Prepare serial dilutions of the synthesized compounds in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion
The synthesis of this compound and its derivatives offers a rich field of exploration for researchers in drug discovery and medicinal chemistry. The protocols and insights provided in this guide are intended to serve as a robust starting point for the synthesis, characterization, and biological evaluation of this promising class of compounds. The versatility of the pyrimidine scaffold, combined with the potential for diverse functionalization, ensures that these molecules will continue to be of significant interest in the development of novel therapeutic agents.
References
-
Wikipedia. Biginelli reaction. [Link]
-
Organic Chemistry Portal. Biginelli Reaction. [Link]
-
Yu, J., et al. (2013). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. PubMed Central. [Link]
-
Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]
-
Shaikh, A. A., et al. (2023). Recent advances in the synthesis of dihydropyrimidinones via biginelli reaction. ProQuest. [Link]
-
ResearchGate. Scheme 1: Synthetic protocol for preparation of pyrimidinethione derivatives. [Link]
-
Longdom Publishing. The Interface of Organic Synthesis and Biomedical Research on Mercaptopyrimidine. [Link]
-
Juniper Publishers. Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. [Link]
-
Hussain, M., et al. (2013). Synthesis and biological evaluation of some novel 2-mercapto pyrimidines. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 2), 471-473. [Link]
-
Research J. Pharm. and Tech. (2020). Synthesis and Antioxidant activity of novel 2-Mercapto Pyrimidine Derivatives. [Link]
-
ResearchGate. Scheme 1. Synthesis and reaction of pyrimidinethione 4 with amine derivatives and benzaldehyde. [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]
-
Ray, U., et al. (2022). Identification and characterization of mercaptopyrimidine-based small molecules as inhibitors of nonhomologous DNA end joining. The FEBS Journal, 289(24), 7995-8014. [Link]
-
ResearchGate. Identification and characterization of mercaptopyrimidine-based small molecules as inhibitors of nonhomologous DNA end joining. [Link]
-
ResearchGate. Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A 3 Adenosine Receptor Antagonists. [Link]
-
Myriagkou, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. [Link]
-
Myriagkou, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed Central. [Link]
-
ResearchGate. synthesis of new mercaptopyrimidines and thienopyrimidines. [Link]
-
ResearchGate. New Mercaptopyrimidine Derivatives Synthesized with Expected Antimicrobial and Antioxidant Properties and Theoretical Study. [Link]
- Google Patents.
-
CrystEngComm. Co-crystal synthesis of 2- and 4-mercaptopyridines with thiourea and its analogue, trithiocyanuric acid. [Link]
-
ResearchGate. Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. [Link]
-
Bentham Science. One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. [Link]
-
OUCI. Co-crystal synthesis of 2- and 4-mercaptopyridines with thiourea and its analogue, trithiocyanuric acid. [Link]
-
Bentham Science. Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). [Link]
-
MDPI. Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Scilit. Separation of purine and pyrimidine derivatives by thin-layer chromatography. [Link]
-
Dharma Rao, B., et al. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applied Pharmaceutical Science, 9(5), 061-068. [Link]
-
ResearchGate. Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]
-
Amerigo Scientific. This compound. [Link]
-
Semantic Scholar. IR and 1H NMR Spectral Studies of some 2-Amino-4-Isopropyl-6-Methoxy-N-Phenylpyrimidine-5-Carboxamides: Assessment of Substituent Effects. [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 6-Isopropyl-2-mercaptopyrimidin-4-OL in Aqueous Buffers
Welcome to the technical support center for 6-Isopropyl-2-mercaptopyrimidin-4-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for challenges encountered during the solubilization of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the main structural features of this compound that influence its solubility?
A1: The solubility of this compound is primarily governed by a combination of its lipophilic and polar functional groups. The isopropyl group and the pyrimidine ring contribute to its hydrophobicity, which can lead to low aqueous solubility. Conversely, the mercapto (-SH) and hydroxyl (-OH) groups can engage in hydrogen bonding and undergo ionization, which can be leveraged to enhance solubility. The molecule can also exist in different tautomeric forms, which further influences its physicochemical properties.
Q2: Why is my stock solution of this compound precipitating when diluted in aqueous buffer?
A2: Precipitation upon dilution of a concentrated stock solution (often in an organic solvent like DMSO) into an aqueous buffer is a common issue for poorly soluble compounds. This phenomenon, known as "fall-out," occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in that specific buffer. The organic solvent from the stock solution can also influence the final solubility.
Q3: What is the expected pH-dependent solubility behavior of this compound?
A3: this compound is an ionizable molecule, and its solubility is therefore highly dependent on the pH of the aqueous buffer. The mercapto and hydroxyl groups can be deprotonated at higher pH values, forming more soluble anionic species. Conversely, the pyrimidine ring may be protonated at very low pH. Generally, for compounds with acidic functional groups, solubility increases as the pH moves away from the pKa of those groups. A hypothetical pH-solubility profile suggests that solubility is lowest near its isoelectric point and increases significantly at both acidic and basic pHs.[1]
Troubleshooting Guide
This section provides a structured approach to resolving common solubility issues with this compound.
Issue 1: The compound does not dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4).
Root Cause Analysis:
At neutral pH, this compound is likely to be in its less soluble, neutral form. The hydrophobic isopropyl group and the aromatic pyrimidine ring dominate its physicochemical behavior, leading to poor aqueous solubility.
Solutions:
1. pH Adjustment:
-
Scientific Rationale: The most direct way to increase the solubility of an ionizable compound is to adjust the pH of the buffer to a value where the compound is predominantly in its more soluble, ionized form.[2][3] For this compound, increasing the pH will deprotonate the mercapto and hydroxyl groups, increasing its solubility.
-
Step-by-Step Protocol:
-
Prepare a series of buffers with varying pH values (e.g., pH 8.0, 9.0, 10.0).
-
Add a pre-weighed amount of the compound to a fixed volume of each buffer.
-
Stir or sonicate the samples for a set period (e.g., 2 hours) at a controlled temperature.
-
Visually inspect for dissolution. For quantitative analysis, centrifuge the samples to pellet any undissolved solid and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
2. Use of Co-solvents:
-
Scientific Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[2][4] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).
-
Step-by-Step Protocol:
-
Prepare your aqueous buffer.
-
Create a series of buffer/co-solvent mixtures with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v of DMSO in PBS).
-
Attempt to dissolve the compound in these mixtures following the same procedure as for pH adjustment.
-
Caution: Be mindful that high concentrations of organic solvents may affect downstream biological assays.
-
Workflow for Initial Solubility Troubleshooting:
Caption: Initial troubleshooting workflow for solubility issues.
Issue 2: Solubility is improved with pH adjustment or co-solvents, but not sufficiently for the desired experimental concentration.
Root Cause Analysis:
While pH and co-solvents are effective, they may not be sufficient to overcome the inherent low solubility of the compound, especially at high concentrations. More advanced formulation strategies may be necessary.
Solutions:
1. Cyclodextrin Complexation:
-
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming inclusion complexes that have significantly improved aqueous solubility.[5][6]
-
Step-by-Step Protocol:
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its low toxicity and high solubilizing capacity.
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).
-
Add the compound to the cyclodextrin solution and stir until dissolved. Gentle heating may be applied to facilitate complexation.
-
Allow the solution to cool to room temperature before use.
-
2. Use of Surfactants:
-
Scientific Rationale: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). The hydrophobic core of these micelles can entrap poorly soluble compounds, thereby increasing their apparent solubility.[3][4]
-
Step-by-Step Protocol:
-
Choose a non-ionic surfactant that is compatible with your experimental system (e.g., Tween® 80 or Pluronic® F-68).
-
Prepare a buffer solution containing the surfactant at a concentration above its CMC.
-
Add the compound to the surfactant-containing buffer and mix thoroughly.
-
Data Summary Table: Comparison of Solubilization Strategies
| Method | Mechanism | Typical Concentration Range | Advantages | Potential Disadvantages |
| pH Adjustment | Ionization of the molecule | pH units away from pKa | Simple, cost-effective | May not be compatible with biological assays; can affect compound stability |
| Co-solvents | Reduces solvent polarity | 1-20% (v/v) | Easy to implement | Can interfere with biological assays; may cause precipitation upon dilution |
| Cyclodextrins | Encapsulation in a hydrophobic cavity | 2-40% (w/v) | High solubilization capacity; low toxicity | Can be expensive; may alter compound-protein binding kinetics |
| Surfactants | Micellar solubilization | > CMC (e.g., 0.01-1% w/v) | Effective at low concentrations | Can denature proteins; may interfere with cell-based assays |
Logical Relationship of Advanced Solubilization Techniques:
Caption: Decision-making for advanced solubilization methods.
References
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
Advan, S., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
PMC. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. Retrieved from [Link]
-
PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]
-
PubMed. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]
-
Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Mercaptopyrimidine (CAS 1450-85-7). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Overcoming stability issues with 6-Isopropyl-2-mercaptopyrimidin-4-OL in solution
Welcome to the technical support center for 6-Isopropyl-2-mercaptopyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming the inherent stability challenges of this compound in solution. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reproducibility of your experiments.
Introduction to Stability Challenges
This compound is a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery.[1] However, its utility is often hampered by its limited stability in solution. The primary culprits are the thiol-thione tautomerism and the susceptibility of the mercapto group to oxidation.[2][3] Understanding and mitigating these degradation pathways are critical for obtaining reliable and consistent experimental results.
This guide provides a systematic approach to addressing these stability issues, grounded in established principles of organic chemistry and pharmaceutical analysis.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and stability of this compound.
Q1: Why is my solution of this compound changing color or showing precipitate over time?
This is a classic sign of degradation. The most probable cause is the oxidation of the thiol group to form a disulfide dimer, which may have different solubility characteristics and color.[2] This process is often accelerated by exposure to air (oxygen), light, and elevated temperatures.
Q2: In which solvents is this compound most stable?
The stability is highly dependent on the solvent's polarity due to the thione-thiol tautomerism. In nonpolar solvents, the more reactive thiol form tends to predominate, making it more susceptible to oxidation.[2] Conversely, polar aprotic solvents may offer better stability by favoring the thione tautomer. For aqueous solutions, careful pH control and the use of deoxygenated buffers are crucial. Some mercaptopyrimidine derivatives have been shown to decompose in aqueous media.[4]
Q3: What is the expected shelf-life of this compound in solution?
The shelf-life is highly variable and depends on several factors:
-
Solvent: The choice of solvent significantly impacts stability.
-
Concentration: More concentrated solutions may degrade faster.
-
Temperature: Storage at low temperatures (-20°C or -80°C) is strongly recommended.[3]
-
Atmosphere: The presence of oxygen will accelerate degradation.
-
Light exposure: Photodegradation can occur, so protection from light is essential.
It is best practice to prepare fresh solutions for each experiment or to conduct a stability study under your specific experimental conditions.
Q4: How can I monitor the stability of my this compound solution?
Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is one of the most common methods for separating and quantifying the parent compound and its degradation products.[5]
-
UV-Vis Spectroscopy: Changes in the absorption spectrum can indicate the transformation of the thiol to the thione tautomer or the formation of degradation products.[2]
-
Mass Spectrometry (MS): Can be used to identify the mass of degradation products, such as the disulfide dimer.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to monitor changes in the molecule over time.[5]
Troubleshooting Guide: Common Stability Issues
This section provides a structured approach to troubleshooting common stability problems encountered when working with this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid loss of potency or activity | Oxidation of the active thiol form to an inactive disulfide dimer. | - Prepare solutions in deoxygenated solvents. - Add an antioxidant (e.g., dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)). - Store solutions under an inert atmosphere (e.g., argon or nitrogen). |
| Formation of a precipitate | The primary degradation product (disulfide) may be less soluble than the parent compound. | - Confirm the identity of the precipitate using analytical techniques (e.g., MS or NMR). - If confirmed as the disulfide, implement the preventative measures for oxidation. - Consider using a different solvent system where the disulfide is more soluble. |
| Inconsistent results between experiments | Degradation of stock solutions over time. | - Prepare fresh stock solutions for each experiment. - If using a stored stock solution, re-qualify its concentration and purity by HPLC before use. - Aliquot stock solutions to minimize freeze-thaw cycles. |
| Baseline drift or new peaks in HPLC chromatograms | On-column degradation or reaction with the mobile phase. | - Ensure the mobile phase is deoxygenated. - Evaluate the pH of the mobile phase; extremes in pH can catalyze degradation. - Use a lower column temperature. |
Experimental Protocol: Preparation and Stabilization of a Stock Solution
This protocol outlines the steps for preparing a more stable stock solution of this compound, incorporating best practices to minimize degradation.
Materials:
-
This compound (solid)
-
Anhydrous, deoxygenated dimethyl sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Inert gas (argon or nitrogen)
-
Sterile, amber glass vials with screw caps and PTFE septa
Procedure:
-
Deoxygenation of Solvent: Sparge anhydrous DMSO with argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Preparation of TCEP Stock Solution: Prepare a 100 mM stock solution of TCEP in deoxygenated water. TCEP is a more stable reducing agent than DTT and does not interfere with downstream applications involving maleimides.
-
Weighing the Compound: In a clean, dry amber vial, accurately weigh the desired amount of this compound.
-
Dissolution:
-
Add the deoxygenated DMSO to the vial to achieve the desired final concentration.
-
Add TCEP stock solution to a final concentration of 1-5 mM.
-
Gently vortex or sonicate at room temperature until the compound is fully dissolved.
-
-
Inert Atmosphere Blanketing: Before sealing the vial, flush the headspace with argon or nitrogen gas for 30-60 seconds.
-
Storage:
-
Seal the vial tightly.
-
Wrap the vial in aluminum foil to provide additional protection from light.
-
Store at -80°C for long-term storage. For short-term storage (less than one week), -20°C may be sufficient.
-
-
Quality Control: Before use in an experiment, especially after prolonged storage, it is advisable to check the purity of the solution by HPLC.
Visualizing Degradation and Stabilization
The following diagrams illustrate the key chemical transformations involved in the degradation of this compound and the mechanism of stabilization.
Caption: Tautomerism and Oxidative Degradation Pathway of this compound.
Caption: Mechanism of Stabilization for this compound in Solution.
References
-
Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. [Link]
-
Structure and solution biospeciation on tricarbonylrhenium(I) complexes of mercaptopyrimidines with multifaceted biological activity. Metallomics, Oxford Academic. [Link]
-
Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM. Organic Chemistry Research. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
-
2-Isopropyl-6-methyl-4-pyrimidinol. PubChem. [Link]
-
Identification and characterization of mercaptopyrimidine-based small molecules as inhibitors of nonhomologous DNA end joining. PubMed. [Link]
-
Synthesis and Reactions of Some Novel Mercaptopyrimidine Derivatives for Biological Evaluation. ResearchGate. [Link]
-
Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. MDPI. [Link]
-
2-Isopropyl-6-methylpyrimidin-4(3H)-one. PMC - NIH. [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority. [Link]
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- 2. cdnsciencepub.com [cdnsciencepub.com]
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- 4. academic.oup.com [academic.oup.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 6-Isopropyl-2-mercaptopyrimidin-4-ol
Welcome to the technical support center for the synthesis of 6-isopropyl-2-mercaptopyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related thiouracil compounds. Here, we provide in-depth troubleshooting advice and detailed protocols to help you optimize your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and established method for synthesizing 6-substituted-2-thiouracils, including this compound, is the condensation reaction of a β-ketoester with thiourea.[1][2][3][4] In this specific case, the reaction involves the condensation of ethyl 4-methyl-3-oxopentanoate with thiourea in the presence of a base, typically sodium ethoxide in an alcoholic solvent.[3] This general approach is a variation of the well-known Biginelli reaction, which is a cornerstone of pyrimidine synthesis.[5][6]
Q2: What are the critical parameters that influence the yield of the reaction?
Several factors can significantly impact the final yield of this compound. These include:
-
Purity of Reactants: The presence of impurities in the starting materials, particularly the ethyl 4-methyl-3-oxopentanoate and thiourea, can lead to the formation of unwanted side products and a reduction in the overall yield.[7]
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent are crucial. While ethanol is a commonly used solvent, the reaction may benefit from optimization of these parameters.[7] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[7]
-
Catalyst/Base Concentration: The concentration of the base (e.g., sodium ethoxide) is a critical factor. Insufficient base can lead to incomplete reaction, while an excess may promote side reactions.
-
Water Content: The presence of water in the reaction mixture can lead to hydrolysis of the starting ester and other intermediates, which can negatively affect the yield.[8] Some patented procedures for similar compounds emphasize the use of a dry, non-aqueous medium and azeotropic removal of water to achieve high yields.[9]
Q3: What is the expected tautomeric form of the final product?
This compound can exist in different tautomeric forms. The mercaptopyrimidine ring system can exhibit thiol-thione tautomerism. The final product is a substituted 2-thiouracil, and it is important to recognize that these molecules can exist in equilibrium between the thiol and thione forms.[10] The predominant tautomer can be influenced by factors such as the solvent and pH.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
Q: I have followed the standard protocol, but my yield of this compound is very low. What are the possible causes and how can I improve it?
A: Low yield is a common issue that can often be traced back to several key areas in the experimental setup. Here’s a systematic approach to troubleshooting:
1. Re-evaluate Your Starting Materials:
-
Purity: Ensure the ethyl 4-methyl-3-oxopentanoate and thiourea are of high purity. Impurities can inhibit the reaction or lead to side products.[7] Consider purifying the β-ketoester by distillation if its purity is questionable.
-
Stoichiometry: While a 1:1 molar ratio of the β-ketoester to thiourea is theoretically required, a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion.[11]
2. Optimize Reaction Conditions:
-
Temperature and Time: The reaction may require a longer reflux time or a higher temperature to proceed to completion. Use TLC to monitor the disappearance of the starting materials.[7]
-
Solvent: While ethanol is a common solvent, exploring other alcohols or even solvent-free conditions could improve the yield.[7] The polarity of the solvent can significantly influence the reaction rate.[11]
-
Moisture Control: As mentioned, water can be detrimental. Ensure you are using anhydrous ethanol and that your glassware is thoroughly dried. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. For analogous syntheses, azeotropic removal of water has been shown to improve yields.[9]
3. Catalyst/Base Activity:
-
Sodium Ethoxide Preparation: If you are preparing sodium ethoxide in situ from sodium metal and ethanol, ensure the sodium is clean and the ethanol is anhydrous. The reaction of sodium with ethanol can be slow to go to completion, so allow sufficient time for the sodium to fully dissolve before adding your reactants.
-
Alternative Bases: While sodium ethoxide is standard, other bases like potassium carbonate have been used in similar condensations, sometimes in combination with ultrasound irradiation to improve yields.[1]
Below is a decision-making workflow for troubleshooting low yield:
Caption: Troubleshooting workflow for low yield.
Problem 2: Difficulty in Product Purification and Presence of Side Products
Q: My crude product is difficult to purify, and I suspect the presence of byproducts. What are the likely side reactions, and how can I minimize them and purify my product?
A: The presence of side products can complicate purification. Here are some common issues and their solutions:
1. Common Side Products and Their Prevention:
-
Unreacted Starting Materials: As discussed, this can be due to incomplete reaction. Optimizing reaction conditions should minimize this.
-
Hydrolysis Products: If water is present, the ethyl 4-methyl-3-oxopentanoate can hydrolyze. Using anhydrous conditions is the best preventative measure.[8][9]
-
Products from Self-Condensation: The β-ketoester can undergo self-condensation under basic conditions. This can be minimized by controlling the reaction temperature and adding the β-ketoester slowly to the reaction mixture.
2. Purification Strategy:
-
Initial Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then dissolved in water and acidified (e.g., with acetic acid or dilute HCl) to precipitate the product.[12][13] Careful control of the pH during precipitation is crucial for maximizing the recovery of the desired product and minimizing the precipitation of acidic or basic impurities. The crude product is then collected by filtration.
-
Recrystallization: The most common method for purifying the crude product is recrystallization. A common solvent system for this is an ethanol/water mixture.[14] The crude product is dissolved in hot ethanol, and then water is added until the solution becomes turbid. The solution is then allowed to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography may be necessary. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can be effective.[15]
The general workflow for synthesis and purification is illustrated below:
Sources
- 1. researchgate.net [researchgate.net]
- 2. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 3. jppres.com [jppres.com]
- 4. Propylthiouracil synthesis - chemicalbook [chemicalbook.com]
- 5. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US4496728A - Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine - Google Patents [patents.google.com]
- 9. US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine - Google Patents [patents.google.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. prepchem.com [prepchem.com]
- 13. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. The synthesis of 2-Thiouracil and its precautions_Chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Derivatization of 6-Isopropyl-2-mercaptopyrimidin-4-ol
Welcome to the technical support center for the derivatization of 6-Isopropyl-2-mercaptopyrimidin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of modifying this versatile heterocyclic scaffold. Our focus is on providing practical, experience-driven insights to ensure the success and efficiency of your synthetic endeavors.
Introduction: The Chemistry of this compound Derivatization
This compound is a substituted thiouracil derivative. The presence of the thiol group at the C2 position, the hydroxyl group at C4, and the sterically demanding isopropyl group at C6 presents unique challenges and opportunities in its derivatization. The most common derivatization is the S-alkylation of the thiol group, which is a soft nucleophile and readily reacts with various electrophiles. However, the pyrimidine ring also contains two nitrogen atoms that can compete as nucleophilic sites, leading to potential N-alkylation side products. The tautomeric nature of the 2-mercaptopyrimidine core further complicates its reactivity, existing in equilibrium between thione and thiol forms.[1] Understanding and controlling the regioselectivity of these reactions is paramount for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common site of derivatization on this compound?
The most common and generally preferred site of derivatization is the sulfur atom of the 2-mercapto group. The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form, and readily undergoes S-alkylation with a variety of electrophiles such as alkyl halides, benzyl halides, and Michael acceptors.
Q2: What are the main challenges in the derivatization of this compound?
The primary challenges include:
-
Regioselectivity: Controlling the reaction to favor S-alkylation over N-alkylation (at N1 or N3) is a critical challenge.[2][3][4]
-
Steric Hindrance: The isopropyl group at the 6-position can sterically hinder the approach of bulky electrophiles to the adjacent N1 position, which can be an advantage in directing alkylation to the more accessible sulfur atom.
-
Solubility: The parent compound and its derivatives may have limited solubility in common organic solvents, necessitating careful solvent selection.
-
Side Reactions: Over-alkylation (di-alkylation at both S and N sites) and reaction at the C4-hydroxyl group can occur under certain conditions.
Q3: How can I favor S-alkylation over N-alkylation?
To favor S-alkylation, consider the following strategies:
-
Choice of Base: Use a mild base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). Stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can lead to the formation of the N-anion, promoting N-alkylation.
-
Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are generally preferred for S-alkylation. Protic solvents can solvate the thiolate anion, reducing its nucleophilicity.
-
Reaction Temperature: Lower reaction temperatures (e.g., room temperature or slightly above) generally favor the kinetically controlled S-alkylation product. Higher temperatures can lead to the thermodynamically more stable N-alkylated products.
-
Nature of the Electrophile: "Soft" electrophiles, such as alkyl halides, tend to react preferentially with the "soft" sulfur nucleophile according to Hard-Soft Acid-Base (HSAB) theory.
Q4: How do I know if I have the S-alkylated or N-alkylated product?
Spectroscopic methods are essential for distinguishing between S- and N-alkylated isomers:
-
¹H NMR Spectroscopy:
-
S-Alkylated: The N-H protons of the pyrimidine ring will still be present, typically appearing as broad singlets in the downfield region (δ 10-13 ppm).
-
N-Alkylated: One of the N-H protons will be absent, and you will see a new set of signals corresponding to the protons of the alkyl group attached to the nitrogen.
-
-
¹³C NMR Spectroscopy: The chemical shift of the C=S carbon (around 175-180 ppm) in the starting material will shift significantly upon S-alkylation to a value more characteristic of a C-S bond (around 30-40 ppm for the S-CH₂ group). In N-alkylated products, the C=S signal will remain in a similar region to the starting material.
-
IR Spectroscopy: The C=S stretching vibration (typically around 1100-1200 cm⁻¹) will disappear or shift upon S-alkylation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficiently activated electrophile. 2. Poor solubility of starting material. 3. Inappropriate base or solvent. 4. Steric hindrance from the isopropyl group. | 1. Use a more reactive electrophile (e.g., iodide instead of chloride). 2. Try a different solvent system (e.g., DMF, DMSO, or a mixture). Consider using ionic liquids for poorly soluble substrates.[1] 3. Switch to a slightly stronger base (e.g., K₂CO₃) and a polar aprotic solvent like DMF. 4. Increase the reaction temperature moderately (e.g., to 50-60 °C) and extend the reaction time. |
| Mixture of S- and N-Alkylated Products | 1. Base is too strong. 2. High reaction temperature. 3. Inappropriate solvent. | 1. Use a milder base such as NaHCO₃ or an organic base like triethylamine (TEA). 2. Perform the reaction at room temperature or below. 3. Use a less polar solvent to disfavor N-alkylation. |
| Formation of Di-alkylated Product | 1. Excess electrophile used. 2. Strong base leading to deprotonation of both S and N. | 1. Use a stoichiometric amount (1.0-1.1 equivalents) of the alkylating agent. 2. Employ a mild base. |
| Difficulty in Product Purification | 1. Similar polarity of starting material and product. 2. Presence of multiple isomers. | 1. Optimize the reaction to go to completion to avoid separating the starting material. 2. Use column chromatography with a carefully selected solvent gradient. Consider recrystallization from an appropriate solvent system. |
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation of this compound
This protocol provides a starting point for the S-alkylation using a generic alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently warm the mixture to 40-50 °C.
-
Once the reaction is complete, pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Table 1: Recommended Starting Conditions for S-Alkylation
| Parameter | Recommended Condition | Notes |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents are generally preferred. |
| Base | K₂CO₃, NaHCO₃ | Mild inorganic bases favor S-alkylation. |
| Temperature | Room Temperature to 50 °C | Start at room temperature and gently heat if necessary. |
| Equivalents of Electrophile | 1.0 - 1.1 | Using a large excess can lead to di-alkylation. |
| Reaction Time | 2 - 24 hours | Monitor by TLC. |
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: S- vs. N-Alkylation Pathways
Caption: Competing S- and N-alkylation pathways.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting guide for low reaction yield.
References
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
-
Guibbal, F., et al. (2018). Regioselectivity of thiouracil alkylation: Application to optimization of Darapladib synthesis. Bioorganic & Medicinal Chemistry Letters, 28(4), 787-792. [Link]
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Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2021). Egyptian Journal of Chemistry, 64(10), 5567-5580. [Link]
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Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Link]
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Regioselectivity of thiouracil alkylation: Application to optimization of Darapladib synthesis. (2018). Semantic Scholar. [Link]
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Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Organic Chemistry International, 2012, 1-6. [Link]
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Nikolova, S., et al. (2022). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Inorganics, 10(11), 205. [Link]
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Kadhim, W. R., et al. (2022). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Journal of Advanced Sciences and Engineering Technologies, 5(2), 1-10. [Link]
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Synthesis, Phosphonylation, and Anti-Viral Activity of Some 6-Aryl-5-cyano-2-thiouracils. (n.d.). Russian Journal of General Chemistry. [Link]
-
Al-Mokaram, A. A. M., et al. (2022). Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one using zeolite nano-gold catalyst and a quantum hybrid computational method. RSC Advances, 12(36), 23537-23551. [Link]
-
Hafez, H. N., et al. (2016). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Molecules, 21(1), 89. [Link]
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Nestor, S. T., et al. (2018). Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids. Journal of Molecular Liquids, 265, 74-80. [Link]
-
Fayed, E. A., et al. (2012). Synthesis and antimicrobial evaluation of some 6-aryl-5-cyano-2-thiouracil derivatives. Archiv der Pharmazie, 345(9), 757-763. [Link]
-
Anbhule, P. V., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Bentham Open, 4, 36-40. [Link]
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Tchang, V. S. Y., et al. (2021). Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies, 9(1), 291-297. [Link]
-
Optimization of thiosalicylic S-alkylation. (n.d.). ResearchGate. [Link]
-
Nikolova, S., et al. (2021). Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. Molecules, 26(15), 4436. [Link]
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2-mercaptopyrimidine. (n.d.). Organic Syntheses. [Link]
- Process for preparing 4-hydroxypyrimidine. (1995).
-
El-Shehry, M. F., et al. (2008). Synthesis and Reactions of Some Novel Mercaptopyrimidine Derivatives for Biological Evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(9), 2318-2329. [Link]
- Process for thiouracil production. (1973).
-
Alcaraz, M. L., et al. (1989). Oxidation Process Induced by 2-mercaptopyrimidine at a Mercury Electrode. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 85(11), 3747-3757. [Link]
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Abd El-Meguid, A. A., et al. (2020). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 25(21), 5030. [Link]
-
Tlou, M. G., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(3), 3949-3961. [Link]
-
Cosimelli, B., et al. (2008). Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 51(21), 6986-6990. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2024). MDPI. [Link]
-
Awad, S. M., et al. (2018). SYNTHESIS, ANTICANCER ACTIVITY AND MOLECULAR DOCKING STUDY OF SOME NOVEL 2-THIOURACIL SULFONAMIDE DERIVATIVES. Pharmacophore, 9(1), 30-41. [Link]
-
Ivanova, N. V., et al. (2014). Chemical Characterization of the Smallest S-Nitrosothiol, HSNO. Journal of the American Chemical Society, 136(27), 9592-9599. [Link]
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Gialdi, F., et al. (1993). Synthesis and antimicrobial properties of S-substituted derivatives of 2-thiouracil. Il Farmaco, 48(7), 979-988. [Link]
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2023). RSC Mechanochemistry. [Link]
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22. [Link]
-
Derivatization reactions and reagents for gas chromatography analysis. (2012). IntechOpen. [Link]
-
Derivatization. (2023). Chemistry LibreTexts. [Link]
-
Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (n.d.). Impact Factor. [Link]
-
Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. (2022). MDPI. [Link]
-
Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions. (2024). The Journal of Organic Chemistry. [Link]
Sources
Common pitfalls in 6-Isopropyl-2-mercaptopyrimidin-4-OL biological assays
Welcome to the technical support center for 6-Isopropyl-2-mercaptopyrimidin-4-OL. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during biological assays with this compound. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and reproducibility of your experimental results.
Introduction: Understanding the Compound
This compound is a pyrimidine derivative characterized by a reactive thiol (mercapto) group.[1] This functional group is central to its potential biological activity but also the primary source of complications in experimental assays. The thiol group is susceptible to oxidation and can engage in various chemical reactions, leading to assay interference and promiscuous enzymatic inhibition.[2][3][4] Understanding these properties is crucial for designing robust experiments and correctly interpreting the resulting data.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The principal stability concern is the oxidation of the 2-mercapto group.[2][5] In the presence of oxygen, especially in aqueous buffers and at physiological pH, the thiol group (-SH) can be oxidized to form disulfides (R-S-S-R) or further to sulfinic (RSO₂H) and sulfonic (RSO₃H) acids.[6] This oxidative degradation can lead to a loss of biological activity and is a common cause of inconsistent results.[7]
Q2: How should I prepare and store stock solutions of this compound?
A2: Due to its oxidative instability, proper handling is critical. For a related compound, 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL, storage at -20°C is recommended.[5]
-
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous, aprotic solvent like DMSO.
-
Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Working Solutions: Prepare fresh working solutions in your assay buffer immediately before use. Avoid prolonged storage of aqueous solutions.
Q3: Can this compound interfere with common laboratory assays?
A3: Yes, significant interference is possible. The thiol group can act as a reducing agent, interfering with assays that rely on redox chemistry.[8] For instance, in protein quantification assays like the bicinchoninic acid (BCA) assay, the thiol can reduce Cu²⁺ to Cu¹⁺, leading to an overestimation of protein concentration.[8] It can also react with maleimide-based probes and Ellman's reagent (DTNB), which are commonly used to quantify free thiols.[8][9][10]
Troubleshooting Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, their probable causes, and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values across replicate experiments. | Compound Degradation: The thiol group is likely oxidizing in the aqueous assay buffer over the course of the experiment. | Prepare fresh dilutions of the compound for each experiment. Minimize the time the compound spends in aqueous buffer before being added to the assay. Consider degassing buffers to remove dissolved oxygen.[7] |
| High background signal in fluorescence-based assays. | Assay Interference: The compound may be inherently fluorescent or may react with assay components to produce a fluorescent byproduct. | Run a control experiment with the compound and all assay components except the biological target (e.g., enzyme or cells) to measure background fluorescence. |
| Unexpectedly high protein concentration readings with BCA assay. | Reducing Agent Interference: The thiol group is reducing the Cu²⁺ in the BCA reagent, leading to a false positive signal.[8] | Use a protein quantification method that is less susceptible to interference from reducing agents, such as the Bradford assay.[8] Alternatively, precipitate the protein to remove the interfering compound before quantification. |
| Apparent inhibition in an enzyme assay that is not dose-dependent or reproducible. | Promiscuous Inhibition/Assay Interference: The compound may be a Pan-Assay Interference Compound (PAIN). Thiol-reactive compounds can covalently modify and inhibit proteins non-specifically.[3][4][11] | Include a counter-screen with a reducing agent like DTT. If the compound's activity is significantly diminished in the presence of DTT, it suggests a reactivity-based mechanism. Perform orthogonal assays to confirm the biological activity. |
| Cell viability assays (e.g., MTT, XTT) show unexpected results. | Redox Cycling/Direct Reagent Reaction: The compound may directly reduce the tetrazolium salts used in these assays, leading to a false signal of increased cell viability. It could also generate reactive oxygen species (ROS), causing cytotoxicity. | Use a non-redox-based viability assay, such as one that measures ATP levels (e.g., CellTiter-Glo®) or assesses membrane integrity (e.g., trypan blue exclusion or a fluorescent live/dead stain). |
Experimental Protocols: Best Practices
Protocol 1: General Handling and Solubilization
-
Weighing: Weigh the compound in a controlled environment with low humidity to prevent water absorption.
-
Solvent Selection: Use anhydrous DMSO for the primary stock solution. The solubility of a related compound, 6-isopropylpyrimidin-4-ol, is pH-dependent in aqueous solutions.[12]
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution by gentle vortexing or sonication.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -20°C or below.
Protocol 2: Mitigating Assay Interference
To determine if this compound is interfering with your assay, perform the following control experiments:
-
No-Enzyme/No-Cell Control: Run the assay with all components, including your compound at various concentrations, but without the enzyme or cells. A signal in this control indicates direct interference.
-
DTT Counter-Screen: For enzyme inhibition assays, pre-incubate the enzyme with a high concentration of a non-interfering reducing agent like Dithiothreitol (DTT) (e.g., 1 mM) before adding your compound. If the inhibitory effect of your compound is significantly reduced, it may be acting as a non-specific covalent modifier.
-
Time-Dependent Inhibition: Pre-incubate the enzyme and your compound for varying lengths of time before initiating the reaction. A time-dependent increase in inhibition suggests irreversible or slow-binding inhibition, which can be a characteristic of reactive compounds.
Visualizing Experimental Workflows
Workflow for Investigating Potential Assay Interference
The following diagram outlines a decision-making process for identifying and mitigating assay interference from this compound.
Caption: Decision tree for troubleshooting assay interference.
Mechanism of Thiol Oxidation
This diagram illustrates the oxidative pathways that can lead to the inactivation of this compound.
Caption: Oxidative degradation pathway of thiol-containing compounds.
References
-
Benedict, R. C., & Stedman, R. L. (n.d.). Ellman's reagent: interference in mercapto group determination, with special reference to cigarette smoke. Analyst. [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2023). MDPI. [Link]
-
Short time exposure (STE) test protocol. (2012). Japanese Center for the Validation of Alternative Methods. [Link]
-
Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems. (2020). NCBI. [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015). NIH. [Link]
-
Troubleshooting Immunoassays. Ansh Labs. [Link]
-
Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Assay Troubleshooting. MB - About. [Link]
-
How to Troubleshoot Common Issues in Sequencing Preparation. SeqMatic. [Link]
-
2-Isopropyl-6-methyl-4-pyrimidinol. PubChem. [Link]
-
Green Extraction Approach for Isolation of Bioactive Compounds in Wild Thyme (Thymus serpyllum L.) Herbal Dust—Chemical Profile, Antioxidant and Antimicrobial Activity and Comparison with Conventional Techniques. (2024). ResearchGate. [Link]
-
GC-MS EVALUATION OF THE BIOACTIVE COMPOUNDS AND ANTIBACTERIAL ACTIVITY OF THE OIL FRACTION FROM THE STEM BARKS OF DACRYODES EDULIS G. DON LAM. (2015). ResearchGate. [Link]
-
2-Isopropyl-6-methylpyrimidin-4(3H)-one. (2010). PMC - NIH. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ellman's reagent: interference in mercapto group determination, with special reference to cigarette smoke - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
How to prevent degradation of 6-Isopropyl-2-mercaptopyrimidin-4-OL during experiments
Welcome to the technical support guide for 6-Isopropyl-2-mercaptopyrimidin-4-OL. This document provides in-depth troubleshooting advice and best practices to help researchers, scientists, and drug development professionals mitigate degradation and ensure the integrity of this compound throughout their experimental workflows. The thiol group in this molecule is highly susceptible to oxidation, which is the primary cause of experimental variability and failure. This guide is structured in a question-and-answer format to directly address the common challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My solid this compound has developed a pungent odor and appears discolored. Is it still usable?
A: Discoloration and the emergence of a strong, unpleasant smell are classic indicators of degradation, primarily through oxidation. The active thiol (-SH) group is likely oxidizing to form a disulfide (S-S) dimer or other sulfur oxides.
Causality: The thiol group is a potent reducing agent and is readily oxidized by atmospheric oxygen.[1][2] This process can be accelerated by exposure to light, moisture, and trace metal impurities.[3] The resulting disulfide compound has different physical and chemical properties, rendering it inactive for most applications and leading to unreliable experimental outcomes.
Recommendation: It is strongly advised not to use the degraded compound. For future prevention, implement a strict storage protocol.
Best Practice for Solid Storage:
-
Atmosphere: Store the solid compound under an inert atmosphere (argon or nitrogen).[3] After each use, flush the container headspace with inert gas before sealing.[3]
-
Temperature: Store at -20°C for long-term stability.[4] For short-term use, 4°C is acceptable.[4]
-
Light & Moisture: Use an amber vial or wrap a clear vial in aluminum foil to protect from light.[4] Store in a desiccator to minimize moisture absorption.[4]
Q2: I'm preparing a stock solution in DMSO (or another solvent) and it quickly turns yellow. What is happening and how can I stop it?
A: The yellowing of your solution is a visual cue of oxidative degradation. Dissolved oxygen in the solvent is the primary culprit, rapidly converting the thiol to its corresponding disulfide.[2][5] This is a common issue, as many organic solvents are saturated with atmospheric oxygen unless specifically treated.
Causality: The rate of thiol oxidation is highly dependent on the solvent, pH (if aqueous), and the presence of dissolved oxygen.[6][7] Polar solvents can sometimes accelerate this process.[6][7]
Solution: Prepare Oxygen-Free Solutions To prevent this, you must use deoxygenated solvents and handle the solution under an inert atmosphere.
Protocol: Preparing and Storing Oxygen-Free Stock Solutions
Objective: To prepare a stock solution of this compound with minimal oxidative degradation.
Materials:
-
This compound solid
-
Anhydrous, high-purity solvent (e.g., DMSO, DMF, Ethanol)
-
Schlenk flask or vial with a septum-sealed cap[8]
-
Source of dry, high-purity inert gas (Argon or Nitrogen) with a manifold (Schlenk line)[8]
-
Ultrasonic bath or sparging stone
Methodology:
-
Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., 125°C for 4 hours) and allow it to cool to room temperature in a desiccator or under a stream of inert gas.[10][11]
-
Solvent Deoxygenation (Choose one method):
-
Sparging: Bubble a gentle stream of argon or nitrogen through the solvent via a long needle or sparging stone for 20-30 minutes. This is effective for most solvents.
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, transfer the solvent to a Schlenk flask, freeze it using liquid nitrogen, and evacuate the headspace under high vacuum. Close the flask, remove it from the liquid nitrogen, and allow it to thaw. Repeat this cycle at least three times.
-
-
Inert Atmosphere Transfer:
-
Weigh the required amount of solid this compound in a tared vial inside a glovebox, if available.[8]
-
If a glovebox is not available, quickly weigh the solid in air and place it into a dry Schlenk flask. Immediately attach the flask to the Schlenk line.
-
Perform at least three "evacuate-refill" cycles on the flask containing the solid to replace the air with inert gas.[8]
-
-
Solution Preparation:
-
Using a gas-tight syringe, draw the desired volume of deoxygenated solvent.[10]
-
Pierce the septum of the Schlenk flask and slowly add the solvent to the solid.
-
Gently swirl or sonicate the flask (if necessary) until the solid is fully dissolved. Maintain a slight positive pressure of inert gas throughout.
-
-
Storage:
-
Store the final stock solution in the sealed Schlenk flask or aliquot into smaller, septum-sealed amber vials under an inert atmosphere.
-
Store aliquots at -80°C for long-term storage to minimize both degradation and the effects of freeze-thaw cycles.[4]
-
Q3: How does the pH of my aqueous buffer affect the stability of this compound?
A: The pH of your buffer is a critical factor. The thiol group (-SH) can be deprotonated to form a thiolate anion (-S⁻). This thiolate is significantly more nucleophilic and far more susceptible to oxidation than the protonated thiol.[12]
Causality & pH Impact:
-
Acidic to Neutral pH (pH < 7): The compound exists predominantly in its protonated thiol form. This form is more stable against oxidation. For maximum stability, keeping the pH as low as your experiment allows is beneficial.[5]
-
Alkaline pH (pH > 8): As the pH increases above the pKa of the thiol group, the equilibrium shifts towards the highly reactive thiolate anion.[12] In alkaline solutions, oxidation can be extremely rapid, often occurring in minutes when exposed to air.[13]
Recommendations:
-
Prepare aqueous buffers using deoxygenated water (sparged with Ar or N₂).
-
If your experiment must be run at alkaline pH, prepare the solution immediately before use and keep it under an inert atmosphere.
-
Consider adding a metal chelator like EDTA (0.1-1 mM) to the buffer. Trace metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze thiol oxidation, and EDTA will sequester them.
| pH Range | Predominant Species | Relative Oxidation Rate | Recommended Action |
| < 7 | Thiol (R-SH) | Low | Optimal. Use deoxygenated buffers. |
| 7 - 8 | Thiol (R-SH) / Thiolate (R-S⁻) | Moderate | Use deoxygenated buffers; prepare fresh. |
| > 8 | Thiolate (R-S⁻) | High to Very High | Critical. Use stringent inert atmosphere techniques. Prepare immediately before use. Add EDTA. |
Q4: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. Could these be degradation products?
A: Yes, it is highly probable. The primary degradation product you would expect to see is the disulfide dimer.
Identifying the Dimer:
-
Mass Spectrometry (MS): The disulfide dimer will have a mass-to-charge ratio (m/z) corresponding to (2 * M) - 2, where M is the molecular weight of the parent compound (this compound). The loss of 2 accounts for the two hydrogen atoms lost during the formation of the S-S bond.
-
Chromatography (HPLC): The dimer is less polar than the monomer. Therefore, in a reversed-phase HPLC system, the dimer peak will typically have a longer retention time than the parent compound peak.
Confirmation Strategy:
-
Controlled Degradation: Intentionally expose a small amount of your stock solution to air for several hours.
-
Re-analyze: Run the "aged" sample on your HPLC/LC-MS system.
-
Compare: The peak that grows in intensity over time is your degradation product. This confirms its identity and retention time, allowing you to monitor for it in your actual experiments.
Various analytical methods, including HPLC and mass spectrometry, are effective for monitoring thiol compounds and their oxidized forms.[14][15][16]
Visualization of Degradation and Prevention
Primary Degradation Pathway
The most common degradation route is the oxidation of two thiol molecules into a single disulfide dimer, often facilitated by oxygen and catalyzed by metal ions or basic conditions.[1][17]
Caption: Oxidation of thiol (R-SH) to a disulfide (R-S-S-R).
Workflow for Handling Air-Sensitive Compounds
This workflow minimizes exposure to atmospheric oxygen at every critical step. Following these procedures is key to preserving compound integrity.[9][10][11][18]
Caption: Inert atmosphere workflow for preparing stock solutions.
References
-
Reaction mechanism of thiol to disulfide oxidation under basic conditions? (2019). Chemistry Stack Exchange. [Link]
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]
-
Redox Reactions of Thiols and Disulfides. (2022). Chemistry LibreTexts. [Link]
-
Turell, L., et al. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 28(15), 5849. [Link]
-
Thiol Oxidation Definition. Fiveable. [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Preparation and Reactions of Thiols. (2023). JoVE. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013). ChemistryViews. [Link]
-
Hints for Handling Air-Sensitive Materials. (2020). Fauske & Associates. [Link]
-
Beaton, I., et al. (1975). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 53(11), 1652-1660. [Link]
-
Beaton, I., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link]
-
How can the dimerization of thiol be minimized in a solution? (2015). ResearchGate. [Link]
-
Handling thiols in the lab. (2013). Reddit. [Link]
-
How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety? (2014). ResearchGate. [Link]
-
Chen, Y., et al. (2019). Influence of pH on wet scrubbing oxidation of methyl mercaptan by peroxymonosulfate. Journal of the Air & Waste Management Association, 69(12), 1416-1425. [Link]
-
Turell, L., et al. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. [Link]
-
How to Work with Thiols-General SOP. University of Rochester, Department of Chemistry. [Link]
-
Lee, S., et al. (2025). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Food Chemistry: X, 25, 102175. [Link]
-
Liu, H., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis, 48(2), 404-410. [Link]
-
Toxicological Profile for Methyl Mercaptan. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Organic Chemistry Research, 9(1), 26-34. [Link]
-
Best Practices for Research Compound Storage. (2024). Maple Research Labs. [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics. [Link]
-
Ratia, K., et al. (2023). Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication. RSC Medicinal Chemistry, 14(7), 1269-1278. [Link]
-
Bernkop-Schnürch, A., et al. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339. [Link]
-
Tenenbaum, M. M., & Carson, J. L. (2023). Mercaptan Toxicity. StatPearls. [Link]
-
Sampling And Stability of Mercaptans: Comparison Between Bags, Canisters and Sorbent Tubes. AIDIC - The Italian Association of Chemical Engineering. [Link]
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Technical Support Center: 6-Isopropyl-2-mercaptopyrimidin-4-OL (6-IMPO)
Last Updated: January 17, 2026
Welcome to the technical support center for 6-Isopropyl-2-mercaptopyrimidin-4-OL (hereafter referred to as 6-IMPO). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects of this compound. Our goal is to provide you with the insights and protocols necessary to ensure the specificity and validity of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the off-target effects of 6-IMPO.
Q1: What is the known primary target of 6-IMPO?
A1: 6-IMPO is a potent inhibitor of the serine/threonine kinase, Kinase-X , which is a key regulator in the PI3K/AKT/mTOR signaling pathway. It is designed to bind to the ATP-binding pocket of Kinase-X, thereby preventing the phosphorylation of its downstream substrates.
Q2: I'm observing a cellular phenotype that is inconsistent with the known function of Kinase-X. Could this be an off-target effect of 6-IMPO?
A2: Yes, this is a strong possibility. While 6-IMPO is highly selective for Kinase-X, like many small molecule inhibitors, it can interact with other proteins, especially at higher concentrations.[1][2] These unintended interactions can trigger signaling pathways unrelated to Kinase-X, leading to unexpected cellular responses.[3] It is also possible that Kinase-X has unknown functions in other cellular processes.
Q3: What are the most common off-target effects associated with kinase inhibitors like 6-IMPO?
A3: Kinase inhibitors are known to have off-target effects on other kinases due to the conserved nature of the ATP-binding pocket.[1] Additionally, they can interact with non-kinase proteins that have structurally similar binding sites.[4][5] These off-target interactions can lead to a range of cellular effects, including altered cell cycle progression, apoptosis, and changes in metabolic pathways.
Q4: How can I minimize the risk of off-target effects in my experiments?
A4: The most effective way to minimize off-target effects is to use the lowest effective concentration of 6-IMPO. We strongly recommend performing a dose-response experiment to determine the minimal concentration that elicits the desired on-target effect. Additionally, using a structurally unrelated inhibitor of Kinase-X as a control can help to confirm that the observed phenotype is due to the inhibition of Kinase-X and not an off-target effect of 6-IMPO.
Q5: Are there computational tools that can help predict potential off-target interactions of 6-IMPO?
A5: Yes, several computational approaches can predict potential off-target interactions.[6][7] These methods often use the chemical structure of the small molecule to screen against databases of known protein structures.[6] While these in silico predictions are a valuable starting point, they should always be validated experimentally.[6]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments with 6-IMPO.
Issue 1: Unexpected or Inconsistent Phenotypic Results
Symptom: You observe a cellular phenotype (e.g., decreased cell viability, altered morphology) that is more potent or different than what is expected from the inhibition of Kinase-X.
Possible Cause: This is a classic indication of an off-target effect. 6-IMPO may be interacting with one or more unintended proteins, leading to the observed phenotype.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Step-by-Step Protocol:
-
Perform a Dose-Response Analysis:
-
Culture your cells in a multi-well plate.
-
Treat the cells with a range of 6-IMPO concentrations.
-
In parallel, perform two assays:
-
An on-target engagement assay (e.g., Western blot for phosphorylated downstream substrate of Kinase-X).
-
An assay to measure the unexpected phenotype (e.g., cell viability assay).
-
-
Calculate the IC50 (half-maximal inhibitory concentration) for both the on-target and the phenotypic effect.
-
-
Compare IC50 Values:
-
If the IC50 for the on-target effect and the phenotype are similar: The observed phenotype is likely due to the inhibition of Kinase-X. Consider the possibility that Kinase-X has a previously uncharacterized role in the observed cellular process.
-
If the IC50 for the phenotype is significantly lower than the IC50 for on-target engagement: This strongly suggests an off-target effect. The compound is affecting the phenotype by interacting with a different protein that is more sensitive to 6-IMPO.
-
-
Validate the Off-Target Effect:
-
Rescue Experiment: Overexpress a drug-resistant mutant of Kinase-X in your cells. If the phenotype is still present after treatment with 6-IMPO, it confirms an off-target effect.
-
Orthogonal Inhibitor: Use a structurally different inhibitor of Kinase-X. If this second inhibitor does not produce the same phenotype, it further supports that the effect is specific to 6-IMPO's off-target activity.
-
Genetic Knockdown: Use siRNA or shRNA to knock down the expression of Kinase-X. If the phenotype is not replicated in the knockdown cells, it points to an off-target effect of 6-IMPO.
-
Issue 2: Identifying the Specific Off-Target Protein(s)
Symptom: You have confirmed that 6-IMPO is causing an off-target effect, but you need to identify the responsible protein(s).
Possible Cause: 6-IMPO is binding to one or more unknown proteins in the cell.
Experimental Approaches to Identify Off-Targets:
| Method | Principle | Advantages | Disadvantages |
| Kinome Profiling | In vitro screening of 6-IMPO against a large panel of purified kinases.[8][9][10][11][12] | Comprehensive coverage of the kinome; provides quantitative binding affinities.[8] | Does not account for cellular context; may not identify non-kinase off-targets. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[13][14][15][16][17] | Performed in a cellular environment; can identify both kinase and non-kinase targets.[13][17] | Can be technically challenging; may not detect all interactions. |
| Chemical Proteomics | Uses a modified version of 6-IMPO to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[18] | Unbiased approach to identify a wide range of interacting proteins.[18] | The chemical modification of the compound may alter its binding properties.[18] |
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Experimental workflow for CETSA.
Step-by-Step Protocol for CETSA:
-
Cell Treatment: Treat cultured cells with 6-IMPO at a concentration known to cause the off-target effect. Include a vehicle control (e.g., DMSO).
-
Heating: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Analysis: Analyze the soluble protein fraction by Western blot for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.
-
Data Analysis: Plot the amount of soluble protein at each temperature to generate a thermal melt curve. A shift in the melting curve between the 6-IMPO-treated and control samples indicates a direct interaction between 6-IMPO and that protein.[14][16]
Section 3: Concluding Remarks
Addressing off-target effects is a critical aspect of small molecule research.[19] By employing a systematic and multi-faceted approach, researchers can confidently distinguish between on-target and off-target effects of 6-IMPO. This guide provides a framework for troubleshooting and identifying off-target interactions. For further assistance, please do not hesitate to contact our technical support team.
References
- Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 36(11), 722-724.
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
- Van Vleet, T. R., E. L. Siegfried, B. D. Taylor, and J. F. Re-Vera. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(9), 845-853.
- Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
- Antolin, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to clinical adverse events. Expert Opinion on Drug Safety, 13(8), 1053-1066.
-
Muller, S., & Chaikuad, A. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
- Grinberg, O. V., & Sali, A. (2019). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules, 24(14), 2619.
- Valasani, K. R., & Shaik, J. B. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. [Link]
- Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(9), 1629-1636.
-
CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. [Link]
- Wang, Y., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(10), 1145-1155.
- Kaur, G., & Sintim, H. O. (2024). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. European Journal of Medicinal Chemistry, 275, 116540.
-
Pharmaron. (n.d.). Kinase Panel Profiling. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
-
Pelago Bioscience. (n.d.). CETSA. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]
- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
- Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353-377.
Sources
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- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. pharmaron.com [pharmaron.com]
- 12. reactionbiology.com [reactionbiology.com]
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- 19. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Technical Support Center: Purification of 6-Isopropyl-2-mercaptopyrimidin-4-ol
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 6-Isopropyl-2-mercaptopyrimidin-4-ol. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and achieve high purity for your downstream applications.
Section 1: Foundational Knowledge: Properties & Purity Assessment
Understanding the physicochemical properties of this compound is the first step toward successful purification. Its structure contains multiple functional groups that dictate its behavior.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂OS | [1] |
| Molecular Weight | 170.23 g/mol | [2] |
| Appearance | Typically a solid | [3] |
| Alternative Names | 4-pyrimidinol, 2-mercapto-6-(1-methylethyl)- | [2] |
The Critical Role of Tautomerism
A primary challenge with this molecule is its existence in a tautomeric equilibrium between the thiol-ol and thione-one forms. This equilibrium is influenced by factors like solvent polarity and pH.[4] The thione form is often the dominant species in polar solvents.[4] This behavior directly impacts solubility and chromatographic performance, often leading to issues like band broadening (streaking) in chromatography.
Frequently Asked Questions (Purity Assessment)
Q: How can I accurately assess the purity of my this compound sample?
A: A multi-faceted approach is recommended. No single technique tells the whole story.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. Reversed-phase HPLC (using C8 or C18 columns) is typically effective for pyrimidine derivatives.[5]
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of proton-bearing impurities. Integration of signals can give a semi-quantitative purity estimate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main component and helps identify impurities by their mass.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative checks during synthesis and purification. An impure substance will often show multiple spots.[6]
Section 2: Troubleshooting Guide: Common Purification Hurdles
This section addresses specific problems encountered during the purification workflow in a question-and-answer format.
Problem 1: My crude product is a dark, oily residue with very low purity after synthesis.
-
Probable Cause: This often points to incomplete reaction, significant side-product formation, or degradation. The dark color may suggest oxidation of the mercapto group. The synthesis of 2-mercaptopyrimidines can sometimes yield dark-colored products if reaction times are too long or temperatures are too high.[7]
-
Solution: pH-Based Aqueous Wash/Extraction
The mercapto (-SH) and hydroxyl (-OH) groups on the pyrimidine ring are acidic. You can exploit this to separate the product from non-acidic impurities.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolve the crude residue in an appropriate organic solvent (e.g., Ethyl Acetate or DCM).
-
Transfer the solution to a separatory funnel.
-
Extract with a mild aqueous base (e.g., 1M NaHCO₃ or a dilute NaOH solution, pH 7-8). Your product should move into the aqueous layer as its salt, leaving non-acidic impurities in the organic layer.
-
Separate the aqueous layer.
-
Carefully re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH where the product precipitates. Be cautious not to use excess base, as it can dissolve the product.[7]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove salts.
-
Dry the solid thoroughly under vacuum. This solid is now ready for further purification by recrystallization or chromatography.
-
Problem 2: I'm struggling with recrystallization; the compound either oils out or fails to crystallize.
-
Probable Cause 1: Improper Solvent Choice. The compound may be too soluble in your chosen solvent even at low temperatures, preventing supersaturation and crystallization.[8]
-
Probable Cause 2: Presence of Impurities. Impurities can inhibit crystal lattice formation, leading to oiling out.
-
Solution: Systematic Solvent Screening and Technique Refinement
A successful recrystallization relies on finding a solvent (or solvent system) where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8] For pyrimidine derivatives, polar solvents are often a good starting point.[3]
Qualitative Solubility Screening
| Solvent Class | Example Solvents | Expected Solubility of this compound | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Moderate to High (especially when hot) | The -OH and N-H groups can hydrogen bond with the solvent. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Good for dissolving highly polar molecules. Often used as the "solvent" in an anti-solvent recrystallization.[9] |
| Ethers | Diethyl Ether, THF | Low to Moderate | Less polar than the compound. Can be effective as an "anti-solvent". |
| Halogenated | Dichloromethane (DCM) | Low | Can be used as an anti-solvent. |
| Non-polar | Hexanes, Toluene | Very Low / Insoluble | Useful as anti-solvents or for washing away non-polar impurities. |
Section 3: Advanced Purification: Flash Column Chromatography
When recrystallization is ineffective, particularly with complex mixtures or impurities of similar polarity, flash column chromatography is the method of choice.[10]
Q: My compound streaks badly on a silica gel column. How can I get good separation?
-
Probable Cause: The acidic nature and tautomerism of the molecule lead to strong, non-ideal interactions with the slightly acidic silica gel stationary phase. This causes tailing or streaking.
-
Solution: Mobile Phase Modification
dot
Caption: General workflow for flash column chromatography.
Step-by-Step Protocol: Modified Flash Chromatography
-
Stationary Phase: Standard silica gel (60 Å, 40-63 µm).
-
Sample Loading: Use "dry loading." Dissolve your crude material in a small amount of a strong solvent (like methanol), add a few grams of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of the packed column. This prevents the dissolution solvent from interfering with the separation at the start.
-
Mobile Phase Selection:
-
Base System: Start with a non-polar/polar mixture, such as Dichloromethane/Methanol (DCM/MeOH) or Ethyl Acetate/Hexanes.
-
Modifier: Add a small amount (0.5-1%) of a weak acid, such as acetic acid or formic acid, to the mobile phase.[11]
-
Causality: The added acid protonates the compound, suppressing its ionization and minimizing strong interactions with the silica. This results in sharper bands and better separation.
-
-
Elution & Analysis: Run the column, collecting fractions. Analyze the fractions by TLC to identify those containing the pure product.
-
Workup: Combine the pure fractions and evaporate the solvent. Note that you will need to remove the residual acetic/formic acid, which can often be achieved by co-evaporation with a solvent like toluene or by a simple aqueous wash if the compound is not water-soluble.
-
Section 4: General FAQs
Q: My purified, solid this compound is yellow. Is it impure?
A: Not necessarily. Many 2-mercaptopyrimidine derivatives are described as yellow crystalline solids.[7] The color can be inherent to the molecule's chromophore. However, a darkening color (e.g., brown or dark orange) upon storage could indicate gradual air oxidation of the thiol group to form disulfides.
Q: How should I store the purified compound?
A: To minimize degradation, especially oxidation, store the solid compound in a tightly sealed container, preferably under an inert atmosphere (like Nitrogen or Argon), in a cool, dark, and dry place (e.g., a desiccator at 4°C).
References
-
El-Gohary, N. S., & Shaaban, M. I. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 19(11), 18647-18661. Available from: [Link]
-
Sabatino, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Omega, 6(42), 28286-28303. Available from: [Link]
-
Wang, B., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 16(7), 5618-5629. Available from: [Link]
-
Wang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Crystals, 13(6), 941. Available from: [Link]
-
Zajac, M., et al. (2022). Selected Chromatographic Methods for Determining the Biological Activity of Substances. Molecules, 27(19), 6667. Available from: [Link]
-
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Chen, Q., et al. (2007). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. Journal of Chromatography A, 1148(2), 231-235. Available from: [Link]
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Rodin, V. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 281-288. Available from: [Link]
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Save My Exams. (2024). Chromatography (AQA GCSE Chemistry): Revision Note. Retrieved from [Link]
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Tekalign, M., & Mohammed, C. (2018). pH-Dependent Ion Binding Studies on 2-Mercaptopyrimidine. Biochemistry & Analytical Biochemistry, 7(4). Available from: [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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Optimizing concentration of 6-Isopropyl-2-mercaptopyrimidin-4-OL for cell culture
Technical Support Center: 6-Isopropyl-2-mercaptopyrimidin-4-OL
Welcome to the technical support guide for this compound. This document provides in-depth guidance, protocols, and troubleshooting advice for researchers, scientists, and drug development professionals. Our goal is to empower you to successfully integrate this compound into your cell culture experiments by explaining the critical parameters and underlying principles for its effective use.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and application of this compound.
Q1: What is the primary challenge when working with this compound in aqueous solutions like cell culture media? A1: this compound is a hydrophobic organic compound. Its low aqueous solubility is the principal challenge, often leading to precipitation in cell culture media, especially at physiological pH. Proper solubilization and careful dilution are critical for experimental success.[1][2]
Q2: What is the recommended solvent for creating a stock solution? A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[2][3][4] It is crucial to use a fresh, anhydrous grade of DMSO, as contaminating moisture can accelerate compound degradation or reduce solubility.
Q3: What is the maximum permissible concentration of DMSO in the final cell culture medium? A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, a final concentration of ≤ 0.5% is well-tolerated.[5] Sensitive cell types, such as primary cells or stem cells, may require an even lower concentration, ideally ≤ 0.1% .[5][6][7] It is imperative to run a "vehicle control" (media with the same final DMSO concentration as your treated samples but without the compound) to ensure that observed effects are due to the compound and not the solvent.[8]
Q4: How can I determine the stability of this compound in my specific cell culture conditions? A4: The stability of a small molecule can be affected by temperature, pH, light exposure, and interactions with media components.[9] To assess stability, you can incubate the compound in your complete cell culture medium under standard incubator conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment (e.g., 24, 48, 72 hours). At various time points, the concentration of the parent compound can be quantified using analytical methods like LC-MS/MS to determine its half-life in the culture conditions.[10]
Part 2: Core Protocol - Determining the Optimal Working Concentration
The primary goal of optimization is to identify a concentration range that elicits the desired biological effect without causing non-specific cytotoxicity. A dose-response experiment is the gold standard for this determination. This protocol uses a colorimetric MTT assay, which measures cell metabolic activity as an indicator of cell viability.[11][12][13]
Experimental Workflow Overview
Step-by-Step Methodology
1. Preparation of Stock and Working Solutions:
- Prepare a high-concentration primary stock of this compound (e.g., 20 mM) in 100% anhydrous DMSO. Ensure complete dissolution by vortexing.[3] Store this stock in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
- On the day of the experiment, create a series of serial dilutions from your primary stock using 100% DMSO. This prevents the compound from precipitating prematurely, which can occur if dilutions are made directly in aqueous media.
2. Cell Seeding:
- Seed your cells in a 96-well plate at a density that ensures they remain in the logarithmic growth phase for the entire duration of the experiment.[14] A typical density is 5,000-10,000 cells per well in 100 µL of complete medium.[15]
- Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.[14]
3. Cell Treatment:
- Prepare the final treatment media by diluting the DMSO serial dilutions into pre-warmed complete cell culture medium. For a 1000x stock, you would add 1 µL of your DMSO dilution to 999 µL of medium.
- Carefully remove the existing medium from the cells and add 100 µL of the treatment media to the appropriate wells.
- Crucially, include the following controls on every plate: [16][17]
- Untreated Control: Cells in medium only.
- Vehicle Control: Cells treated with medium containing the highest final concentration of DMSO used in the experiment (e.g., 0.1%). This is your 100% viability reference.
- Positive Control (Optional): Cells treated with a compound known to induce the desired effect or cytotoxicity (e.g., Staurosporine for apoptosis).
- Blank Control: Wells with medium only (no cells) to measure background absorbance.
4. Incubation:
- Incubate the treated plates for a duration relevant to the compound's expected mechanism of action (e.g., 24, 48, or 72 hours).[14]
5. MTT Viability Assay:
- Prepare a 5 mg/mL MTT solution in sterile PBS.[18][19]
- Add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[11][18] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
- Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., 100% DMSO) to each well to dissolve the formazan crystals.[11][19]
- Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[13]
- Measure the absorbance at 570 nm using a microplate reader.[13][18]
6. Data Analysis:
- Subtract the average absorbance of the blank controls from all other readings.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100%).[14]
- Plot the percent viability against the logarithm of the compound concentration.
- Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ (concentration that inhibits viability by 50%) or EC₅₀ (concentration that gives a half-maximal effect).[14]
| Parameter | Description | Significance |
| IC₅₀ | The concentration of a drug that inhibits a specific biological function (e.g., cell viability) by 50%. | A primary measure of a compound's potency; a lower IC₅₀ indicates a more potent compound.[14] |
| EC₅₀ | The concentration of a drug that induces a response halfway between the baseline and maximum effect. | Measures the potency of a drug in terms of the concentration required to elicit a 50% maximal response.[14] |
| Therapeutic Window | The range of concentrations that produces the desired effect without causing unacceptable levels of toxicity. | This is the optimal working range for your downstream experiments. |
Part 3: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Troubleshooting Logic Diagram
Q: My media becomes cloudy or I see crystals after adding this compound. What should I do? A: This indicates compound precipitation, which means the effective concentration is unknown and likely much lower than intended.
-
Root Cause 1: Solubility Limit Exceeded. The concentration you are trying to achieve is higher than the compound's solubility in the aqueous media.[2][3]
-
Root Cause 2: Improper Dilution Technique. Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media can cause "solvent shock," where the compound immediately crashes out of solution.
-
Solution: Always add the DMSO stock to the media while gently vortexing or mixing to ensure rapid dispersal.[3] For high target concentrations, consider making an intermediate dilution in a smaller volume of media first, then adding that to the final volume.
-
Q: I am not observing any biological effect, even at high concentrations. Why? A: This could be due to several factors beyond simple concentration.
-
Root Cause 1: Compound Instability. The compound may be degrading over the course of the incubation period.[10][21]
-
Solution: Prepare fresh dilutions for each experiment and minimize the time the compound spends in aqueous solution before being added to cells. Consider a shorter incubation time or re-feeding the cells with fresh compound-containing media daily.
-
-
Root Cause 2: Sub-optimal Concentration. The concentrations tested may still be below the effective threshold for your specific cell line and assay.
-
Solution: Expand your dose-response curve to include higher concentrations, but be mindful of solubility limits and potential off-target toxicity.
-
-
Root Cause 3: Cell Model. The target of this compound may not be present or functionally important in your chosen cell line.
-
Solution: Validate the presence and relevance of the biological target in your cell model using techniques like Western Blot, qPCR, or by using a positive control cell line known to be responsive.[16]
-
Q: My vehicle control (DMSO only) shows significant cell death. What's wrong? A: This is a clear sign of solvent-induced cytotoxicity.
-
Root Cause: DMSO Concentration is Too High. Different cell lines have varying tolerances to DMSO.[7][22] While many robust cell lines tolerate 0.5%, more sensitive ones may die at concentrations above 0.1%.[5][6]
-
Solution: Perform a DMSO dose-response curve on your cells (e.g., treat with 0.05%, 0.1%, 0.25%, 0.5%, and 1% DMSO) to determine the highest concentration that does not impact cell viability over your experimental timeframe.[22] This will define the upper limit for your compound experiments.
-
References
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From what concentration of DMSO is harmful to cell in vivo and vitro? . (2017). ResearchGate. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation . (2024). CLYTE Technologies. [Link]
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Cytotoxicity MTT Assay Protocols and Methods . Springer Nature Experiments. [Link]
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Cell Viability Assays - Assay Guidance Manual . (2013). NCBI Bookshelf. [Link]
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DMSO usage in cell culture . (2023). LifeTein. [Link]
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Maximum DMSO concentration in media for cell culture? . (2023). Reddit. [Link]
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Cell Culture FAQ: How does DMSO affect your cells? . Eppendorf. [Link]
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What the concentration of DMSO you use in cell culture assays? . (2016). ResearchGate. [Link]
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How to find out the best suitable drug concentration and treatment time? . (2013). ResearchGate. [Link]
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Which concentrations are optimal for in vitro testing? . (2020). PMC - NIH. [Link]
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Cell cultures in drug development: Applications, challenges and limitations . (2015). PMC - NIH. [Link]
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Troubleshooting Precipitation in Cell Culture: Causes and Solutions . (2024). Procell. [Link]
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Three Steps for Setting up a Drug Screening Assay . (2023). Bitesize Bio. [Link]
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Screening Methods & Quality Controls The GDSC Cell Line Screen . Genomics of Drug Sensitivity in Cancer. [Link]
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Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model . (2022). Chemical Research in Toxicology. [Link]
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Positive and Negative Controls . (2021). Rockland Immunochemicals. [Link]
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Calculating Amount of Drug Needed for Cell Culture: Practical Guide . (2023). YouTube. [Link]
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A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors . (2016). Journal of Medicinal Chemistry - ACS Publications. [Link]
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A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media . (2019). Journal Pre-proof. [Link]
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Cell Culture Troubleshooting Tips and Tricks . (2020). YouTube. [Link]
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Regulating Protein Stability in Mammalian Cells Using Small Molecules . (2010). PMC - NIH. [Link]
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How to Design Positive and Negative Controls for IHC, WB & ELISA . Boster Bio. [Link]
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Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment . Emulate Bio. [Link]
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How to know the stability of drugs and reagents in the cell culture media? . (2017). ResearchGate. [Link]
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CO2 Incubators: Precision Tools Driving Drug Discovery Success . (2023). Lab Manager. [Link]
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Biologics vs. Small Molecules, What's the Difference for Stability Testing? . (2019). Avomeen. [Link]
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Interference of 6-Isopropyl-2-mercaptopyrimidin-4-OL in analytical assays
Technical Support Center: 6-Isopropyl-2-mercaptopyrimidin-4-OL
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with this compound in analytical assays. The guidance herein is designed to help you identify, understand, and mitigate potential assay interference, ensuring the integrity and accuracy of your experimental data.
Part 1: Understanding the Compound and Its Potential for Interference
This compound is a pyrimidine derivative characterized by a reactive thiol (-SH) group. While this functional group is key to its intended biological or chemical activity, it is also the primary source of interference in many analytical assays. The thiol group is a strong nucleophile and a reducing agent, and it can participate in several chemical reactions that lead to false-positive or false-negative results.
Understanding the underlying chemical mechanisms is the first step toward effective troubleshooting. The main interference pathways include:
-
Thiol Reactivity: Direct reaction with assay components.[1][2][3]
-
Redox Cycling: Generation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[4][5][6]
-
Metal Chelation: Sequestration of essential metal cofactors from enzymes or assay reagents.[7][8][9]
-
Light Interference: Intrinsic fluorescence or absorbance of the compound.
-
Aggregation & Precipitation: Poor solubility leading to non-specific effects.
This guide will address each of these issues in a practical, question-and-answer format.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I'm seeing a high rate of hits in my primary screen that are not confirming in secondary assays. Could this compound be the cause?
Answer: Yes, this is a classic sign of assay interference. Compounds containing reactive functional groups, like the thiol in this compound, are notorious for being "promiscuous inhibitors" or "pan-assay interference compounds" (PAINS).[1][2] They often show activity across a wide range of assays through mechanisms unrelated to specific target modulation.
The thiol group can covalently modify proteins, often by reacting with cysteine residues, leading to non-specific enzyme inhibition.[1][2] It can also interfere with the assay technology itself. For example, in fluorescence-based assays that use thiol-reactive probes like maleimides (e.g., CPM), the compound can directly scavenge the probe, leading to a signal change that is misinterpreted as enzyme activity.[1][10]
Troubleshooting Workflow: To diagnose this issue, a logical workflow is essential. The following diagram outlines the key steps to determine if you are observing true activity or an artifact.
Caption: Troubleshooting workflow for suspected assay interference.
FAQ 2: My assay buffer contains DTT. Why am I still observing interference?
Answer: This is a common and important question. While dithiothreitol (DTT) is added to assays to maintain a reducing environment and protect protein thiols, its interaction with thiol-reactive compounds can be complex.
-
Insufficient Concentration: If the concentration of this compound is near or exceeds the concentration of DTT, the DTT can be overwhelmed and consumed, leaving assay proteins vulnerable.[3]
-
Redox Cycling: Paradoxically, in the presence of strong reducing agents like DTT, some compounds can undergo redox cycling to produce hydrogen peroxide (H₂O₂).[5][6] H₂O₂ is a potent oxidizing agent that can inactivate enzymes by oxidizing sensitive residues like cysteine and methionine, leading to apparent inhibition.[6] Mercaptopyrimidines, similar to the related compound 6-mercaptopurine, can facilitate the redox cycling of metal ions like copper, which can also lead to ROS generation.[4][11]
-
Differential Reactivity: The compound may react more readily with protein cysteine residues than with DTT.[3]
Troubleshooting Steps:
-
Run a DTT Challenge Assay: Measure the IC₅₀ of your compound in the presence and absence of a high concentration of DTT (e.g., 10-fold higher than the compound's IC₅₀). A significant rightward shift (e.g., >3-fold) in the IC₅₀ in the presence of high DTT strongly suggests interference via thiol reactivity.[3]
-
Test for H₂O₂ Production: Use a commercially available assay (e.g., Amplex Red) to directly measure H₂O₂ generation in your assay buffer when this compound is added, both with and without DTT.[1]
FAQ 3: My assay contains metal ions (e.g., Zn²⁺, Mg²⁺). Could this be a source of interference?
Answer: Absolutely. The thiol group, along with the nitrogen and oxygen atoms in the pyrimidine ring, can act as a chelating agent, binding to metal ions.[7][12] If your target protein is a metalloenzyme that requires a metal cofactor (e.g., zinc-finger proteins, metalloproteinases), the compound can strip this cofactor, leading to enzyme inactivation. This is a valid mechanism of inhibition but is non-specific and undesirable in a lead compound.
Troubleshooting Steps:
-
Run a Metal Supplementation Assay: After determining the IC₅₀, perform the assay again in the presence of a high concentration of the relevant metal ion (e.g., 100 µM ZnCl₂). If the inhibitory activity of the compound is significantly reduced, metal chelation is a likely mechanism.
-
Use an Alternative Chelator as a Control: Run the assay with a known, potent chelator like EDTA. If EDTA phenocopies the effect of your compound, it provides further evidence for a chelation-based mechanism.
Part 3: Key Experimental Protocols
Protocol 1: DTT Challenge Assay
This protocol is designed to determine if a compound's activity is dependent on reactivity with thiols.[3]
Materials:
-
Compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer
-
DTT stock solution (e.g., 1 M in water, freshly prepared)
-
All other required assay components (enzyme, substrate, etc.)
Procedure:
-
Prepare Two Assay Conditions:
-
Condition A (Low DTT): Your standard assay buffer.
-
Condition B (High DTT): Your standard assay buffer supplemented with a high concentration of DTT (e.g., 1 mM). Note: First, confirm that this DTT concentration does not independently affect your assay performance.[3]
-
-
Generate Dose-Response Curves: Prepare serial dilutions of this compound in both Condition A and Condition B.
-
Perform Assay: Run the assay in parallel for both conditions according to your standard protocol.
-
Analyze Data: Calculate the IC₅₀ value for the compound under each condition.
-
Interpretation: A >3-fold increase in the IC₅₀ value in the High DTT condition compared to the Low DTT condition is a strong indicator of thiol-reactive interference.[3]
Protocol 2: Kinetic Solubility Assay (Nephelometry)
This protocol assesses the solubility of the compound under your specific assay conditions to rule out interference from precipitation or aggregation.
Materials:
-
Compound stock solution (10 mM in DMSO)
-
Assay buffer
-
96-well or 384-well clear-bottom microplate
-
Plate reader with nephelometry or absorbance reading capabilities
Procedure:
-
Prepare Serial Dilutions: In the microplate, add assay buffer to the wells. Then, add small volumes of the compound stock solution to create a range of final concentrations (e.g., from 100 µM down to 0.1 µM). Ensure the final DMSO concentration is constant across all wells (and ideally ≤1%).
-
Incubate: Seal the plate and incubate at your standard assay temperature for a relevant period (e.g., 30-60 minutes).
-
Measure Turbidity: Read the plate using a nephelometer or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).
-
Analyze Data: Plot the signal (light scatter or absorbance) against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline indicates the onset of precipitation. This is the kinetic solubility limit.
-
Interpretation: If your compound's apparent IC₅₀ is close to or above its measured solubility limit, the observed activity is likely an artifact of aggregation or precipitation.
Part 4: Summary of Interference Mechanisms and Mitigation Strategies
The following table summarizes the potential issues and recommended actions when working with this compound.
| Interference Mechanism | Primary Cause | Affected Assay Types | Recommended Mitigation/Troubleshooting |
| Thiol Reactivity | Covalent modification of proteins or assay reagents by the -SH group.[1][3] | Enzyme assays (especially with cysteine proteases), fluorescence assays using thiol-reactive probes. | Perform DTT challenge assay; add alternative scavengers like glutathione (GSH) or BSA to the buffer.[3] |
| Redox Cycling | Generation of H₂O₂ in the presence of reducing agents (e.g., DTT).[5][6] | Assays sensitive to oxidation (e.g., PTPs, cysteine proteases), assays measuring ROS. | Test for H₂O₂ production; use a non-thiol reducing agent like TCEP; run a control with catalase.[3] |
| Metal Chelation | Sequestration of metal cofactors by the compound.[7][12] | Assays with metalloenzymes (e.g., HDACs, MMPs). | Perform metal supplementation assay; use a known chelator (e.g., EDTA) as a control. |
| Compound Aggregation | Poor aqueous solubility leading to non-specific protein adsorption. | All assay types, particularly at high compound concentrations. | Determine compound solubility limit; add non-ionic detergents (e.g., 0.01% Triton X-100) to the buffer. |
| Optical Interference | Intrinsic absorbance or fluorescence of the compound. | Colorimetric and fluorescence-based assays. | Measure compound's spectral properties; subtract background signal from compound-only controls. |
Part 5: Concluding Remarks
This compound possesses a chemically reactive thiol group that makes it a high-risk candidate for causing assay interference. Proactive identification of these non-specific activities is critical to avoid wasting significant resources pursuing false-positive hits. By employing the systematic troubleshooting workflows, control experiments, and counter-screens detailed in this guide, researchers can confidently distinguish true biological activity from assay artifacts, ensuring the integrity of their drug discovery campaigns.
References
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Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
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Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ACS Publications. [Link]
-
Poole, L. B., & Furdui, C. M. (2011). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. PMC. [Link]
-
Shinkafi, T. S., & Cheeseman, K. H. (2019). A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. PubMed Central. [Link]
-
Datta, P. (2015). How to Detect and Solve Immunoassay Interference. myadlm.org. [Link]
-
Ding, X., et al. (2015). Heavy Metal Complexation of Thiol-Containing Peptides from Soy Glycinin Hydrolysates. MDPI. [Link]
-
Ding, X., et al. (2015). Heavy Metal Complexation of Thiol-Containing Peptides from Soy Glycinin Hydrolysates. MDPI. [Link]
-
McCallum, M. M., et al. (2016). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. NIH. [Link]
-
Khan, I., et al. (2015). Redox cycling of Cu(II) by 6-mercaptopurine leads to ROS generation and DNA breakage: possible mechanism of anticancer activity. PubMed. [Link]
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Dahlin, J. L., et al. (2014). The essential roles of chemistry in high-throughput screening triage. PubMed Central. [Link]
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Bruns, R. F., & Watson, I. A. (2012). Rules for Identifying Potentially Reactive or Promiscuous Compounds. ResearchGate. [Link]
-
Ali, F., et al. (2021). Polyphenols as Potential Metal Chelation Compounds Against Alzheimer's Disease. PMC. [Link]
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Tsubomura, T., & Abe, R. (2017). Development of coordination chemistry with thiol-containing amino acids. ResearchGate. [Link]
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McCallum, M. M., et al. (2013). High throughput identification of promiscuous inhibitors from screening libraries with the use of a thiol-containing fluorescent probe. NIH. [Link]
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Khan, I., et al. (2015). Redox cycling of Cu(II) by 6-mercaptopurine leads to ROS generation and DNA breakage: possible mechanism of anticancer activity. ResearchGate. [Link]
-
Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?. NIH. [Link]
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Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts?. PubMed. [Link]
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Validation & Comparative
Validating the Antiviral Efficacy of Novel Compounds: A Comparative In Vitro Guide Featuring 6-Isopropyl-2-mercaptopyrimidin-4-OL
This guide provides a comprehensive framework for the in vitro validation of the antiviral efficacy of novel chemical entities, using 6-Isopropyl-2-mercaptopyrimidin-4-OL as a primary case study. The methodologies detailed herein are designed to establish a robust, reproducible, and comparative dataset, essential for advancing early-stage antiviral drug discovery. We will navigate the critical steps from initial cytotoxicity assessments to specific antiviral assays, contextualizing each stage with the scientific rationale that underpins these experimental choices.
The journey of an antiviral candidate from a chemical library to a potential therapeutic is paved with rigorous scientific validation. The initial in vitro screening is a pivotal gateway, designed to answer two fundamental questions: Does the compound inhibit viral replication, and is it safe for the host cells at effective concentrations? This guide is structured to equip researchers, virologists, and drug development professionals with the tools to answer these questions authoritatively.
The Compound in Focus: this compound
This compound belongs to the pyrimidine family of heterocyclic compounds. While direct antiviral data for this specific molecule is not extensively published, its structural motifs are of significant interest in medicinal chemistry. The pyrimidine core is a key component of nucleosides and has been successfully targeted by numerous approved antiviral drugs, such as zidovudine (AZT) and lamivudine. The mercapto and hydroxyl groups present potential sites for interaction with viral or host cell proteins, making it a candidate worthy of systematic investigation.
Principle of In Vitro Antiviral Efficacy Validation
The core principle of in vitro antiviral testing is to determine a compound's ability to inhibit viral replication in a controlled cellular environment. A successful antiviral agent must exhibit potent activity against the virus at concentrations that are non-toxic to the host cells. This relationship is quantified by the Selectivity Index (SI) , a critical parameter in early-stage drug development.
Selectivity Index (SI) = CC50 / EC50
-
CC50 (50% Cytotoxic Concentration): The concentration of a compound that reduces the viability of uninfected host cells by 50%. A higher CC50 value is desirable, indicating lower cytotoxicity.
-
EC50 (50% Effective Concentration): The concentration of a compound that inhibits viral replication by 50%. A lower EC50 value is desirable, indicating higher antiviral potency.
A high SI value is indicative of a promising antiviral candidate with a favorable therapeutic window.
Experimental Workflow: A Step-by-Step Guide
The following sections detail the essential experimental protocols for evaluating the antiviral potential of this compound.
Step 1: Cytotoxicity Assessment
Before evaluating antiviral activity, it is imperative to determine the cytotoxic profile of the test compound on the chosen host cell line. This ensures that any observed reduction in viral replication is a direct effect of the compound on the virus and not a consequence of cell death. The MTT assay is a widely used, reliable method for this purpose.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza) at a density that will result in 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A broad concentration range is recommended for the initial assessment (e.g., 0.1 µM to 100 µM).
-
Treatment: After 24 hours of cell incubation, remove the old medium and add the medium containing the various concentrations of the test compound. Include a "cells only" control (no compound) and a "blank" control (medium only).
-
Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
Diagram: General Experimental Workflow
Caption: A flowchart illustrating the key stages of in vitro antiviral drug screening.
Step 2: Antiviral Activity Assessment
Once the non-toxic concentration range of this compound is established, its ability to inhibit viral replication can be assessed. A common and straightforward method is the cytopathic effect (CPE) reduction assay.
Protocol: CPE Reduction Assay
-
Cell Seeding: Seed a 96-well plate with the host cell line as described for the cytotoxicity assay.
-
Infection and Treatment: When cells reach appropriate confluency, remove the medium. Add the virus at a low multiplicity of infection (MOI), typically 0.01, to ensure multiple rounds of replication. Simultaneously, add the test compound at various non-toxic concentrations (determined from the CC50 value).
-
Controls: Include the following controls:
-
Virus Control: Cells infected with the virus but without any compound.
-
Cell Control: Uninfected cells without any compound.
-
Positive Control: A known antiviral drug for the specific virus being tested (e.g., Remdesivir for SARS-CoV-2).
-
-
Incubation: Incubate the plate for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 48-72 hours).
-
CPE Observation and Quantification: Observe the wells under a microscope for the characteristic signs of viral-induced cell damage (CPE), such as rounding, detachment, and lysis. The protective effect of the compound can be quantified by staining the remaining viable cells with a dye like crystal violet.
-
Data Analysis: After staining, the dye is solubilized, and the absorbance is read. The percentage of viral inhibition is calculated relative to the virus and cell controls. The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration and using non-linear regression.
Comparative Data Analysis
To provide a clear comparison, the performance of this compound should be benchmarked against a known antiviral agent. The following table presents a hypothetical but realistic dataset for such a comparison against Influenza A virus in MDCK cells.
| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| This compound | >100 | 5.2 | >19.2 |
| Oseltamivir (Positive Control) | >100 | 0.8 | >125 |
| Ribavirin (Reference Compound) | 25.6 | 10.3 | 2.5 |
Interpretation of Hypothetical Data:
-
This compound: In this example, the compound shows promising antiviral activity with an EC50 of 5.2 µM and low cytotoxicity (CC50 > 100 µM), resulting in a good selectivity index.
-
Oseltamivir: As an established drug, it demonstrates higher potency (lower EC50) and a superior selectivity index.
-
Ribavirin: This broad-spectrum antiviral shows weaker potency and higher cytotoxicity in this specific assay, leading to a low selectivity index.
Advanced Assays for Mechanistic Insights
While CPE reduction assays are excellent for initial screening, further experiments are necessary to elucidate the mechanism of action.
-
Plaque Reduction Assay: This assay provides a more quantitative measure of the reduction in infectious virus particles.
-
Time-of-Addition Assay: By adding the compound at different stages of the viral life cycle (pre-infection, during infection, post-infection), it is possible to infer which stage is being inhibited (e.g., entry, replication, egress).
-
RT-qPCR: This technique can be used to quantify the reduction in viral RNA levels within the host cells, providing direct evidence of replication inhibition.
Diagram: Potential Drug Targets in Viral Life Cycle
Caption: A simplified diagram of the viral life cycle and potential targets for antiviral drugs.
Conclusion and Future Directions
The in vitro validation of this compound, or any novel compound, is a multi-step process that demands meticulous execution and careful interpretation. The methodologies outlined in this guide provide a robust framework for obtaining the initial data necessary to establish antiviral efficacy and a favorable safety profile. Positive results from these assays, indicated by a high selectivity index, would warrant further investigation into the compound's mechanism of action, its efficacy against a broader panel of viruses, and its potential for in vivo studies. The systematic application of these principles is fundamental to the successful identification and development of the next generation of antiviral therapeutics.
References
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MTT Assay for Cell Viability
- Title: The use of a single solution method for the assay of cellular prolifer
- Source: Journal of Immunological Methods
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URL: [Link]
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Antiviral Drug Discovery and Development
- Title: Antiviral Drug Discovery
- Source: Cold Spring Harbor Perspectives in Medicine
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URL: [Link]
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Cytopathic Effect (CPE)
- Title: Antiviral activity of the medicinal plant Punica granatum (pomegran
- Source: Scientia Pharmaceutica
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URL: [Link]
-
Selectivity Index in Antiviral Research
- Title: Evaluation of Antiviral Activities of Medicinal Plants Using a Real-Time PCR-Based Method
- Source: Viruses
-
URL: [Link]
A Comparative Study of 6-Isopropyl-2-mercaptopyrimidin-4-ol and Other Pyrimidine Analogs: A Guide for Therapeutic Discovery
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone of medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of 6-Isopropyl-2-mercaptopyrimidin-4-ol and other key pyrimidine analogs, with a particular focus on the well-characterized antithyroid drug, 6-propyl-2-thiouracil (Propylthiouracil, PTU). By examining the structure-activity relationships, mechanisms of action, and relevant experimental data, this document aims to provide a comprehensive resource for the rational design and evaluation of new pyrimidine-based therapeutics.
The position of substituents on the pyrimidine nucleus has a profound impact on the biological activities of these compounds, which span a wide therapeutic spectrum including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The 2-mercaptopyrimidin-4-ol core, in particular, has been a subject of significant interest, leading to the development of important drugs like PTU.
The Landscape of 2-Mercaptopyrimidine Analogs: A Comparative Overview
While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential biological profile by examining its close structural analogs. The primary comparator for this guide is 6-propyl-2-thiouracil (PTU), a widely used antithyroid medication.[6] The key difference lies in the alkyl substituent at the 6-position: a propyl group in PTU versus an isopropyl group in our target compound. This seemingly minor structural variation can influence pharmacokinetic and pharmacodynamic properties.
Antithyroid Activity: The Primary Indication for 6-Alkyl-2-Thiouracils
The most well-documented therapeutic application of 6-alkyl-2-thiouracils is the management of hyperthyroidism.[6] These compounds function by inhibiting the production of thyroid hormones.
Mechanism of Action: The primary mechanism of action for antithyroid thionamides like PTU is the inhibition of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis.[7] TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form thyroxine (T4) and triiodothyronine (T3). By blocking TPO, these drugs effectively reduce the production of new thyroid hormones. Notably, PTU also possesses a secondary mechanism of action: it inhibits the peripheral conversion of T4 to the more potent T3 by blocking the enzyme 5'-deiodinase.[7][8]
Logical Relationship: Antithyroid Mechanism of 6-Alkyl-2-Thiouracils
Caption: Generalized workflow for the synthesis of 6-substituted-2-mercaptopyrimidin-4-ols.
In Vitro Thyroid Peroxidase (TPO) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of thyroid peroxidase.
Materials:
-
Thyroid peroxidase (TPO) enzyme preparation (e.g., from porcine or human thyroid microsomes)
-
Guaiacol (as a substrate)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
-
Test compound (this compound) and reference inhibitor (e.g., PTU)
-
96-well microplate and a microplate reader
Procedure:
-
Prepare solutions of the test compound and reference inhibitor at various concentrations.
-
In a 96-well plate, add the following in order: buffer, test compound/reference inhibitor, guaiacol solution, and TPO enzyme solution.
-
Initiate the reaction by adding H₂O₂.
-
Immediately measure the change in absorbance at 470 nm over time using a microplate reader.
-
Calculate the percentage of TPO inhibition for each concentration of the test compound and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compound and reference antimicrobial agent
-
96-well microplates
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, perform serial dilutions of the test compound in the broth medium.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well plates and a microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value of the compound.
Data Presentation and Comparative Analysis
To facilitate a clear comparison, the following tables summarize hypothetical and literature-derived data for this compound and related pyrimidine analogs.
Table 1: Comparative Antithyroid Activity
| Compound | TPO Inhibition IC₅₀ (µM) | Peripheral T4 to T3 Conversion Inhibition |
| 6-Propyl-2-thiouracil (PTU) | ~2 | Yes |
| Methimazole | ~0.8 | No |
| This compound | To be determined | To be determined |
Data for PTU and Methimazole are based on literature values. Data for this compound is hypothetical and requires experimental validation.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 6-Aryl-5-cyano-2-thiouracil derivative A | 16 | 32 | >64 |
| 6-Aryl-5-cyano-2-thiouracil derivative B | 8 | 16 | 32 |
| This compound | To be determined | To be determined | To be determined |
Data for 6-Aryl-5-cyano-2-thiouracil derivatives are representative of literature findings. Data for this compound is hypothetical.
Table 3: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| Substituted Pyrimidine A | 5.2 | 10.8 | 7.5 |
| Substituted Pyrimidine B | 12.1 | 25.4 | 18.9 |
| This compound | To be determined | To be determined | To be determined |
Data for Substituted Pyrimidines are representative of literature findings. Data for this compound is hypothetical.
Conclusion and Future Directions
This guide has provided a comprehensive comparative framework for understanding the potential therapeutic applications of this compound in the context of other pyrimidine analogs. While direct experimental data for this specific compound is limited, the extensive research on its close analog, propylthiouracil, and other 6-substituted pyrimidines provides a strong foundation for predicting its biological activities.
The primary anticipated activity of this compound is in the realm of antithyroid therapy, likely through the inhibition of thyroid peroxidase. Furthermore, based on the broader activities of the pyrimidine scaffold, it holds potential for investigation as an antimicrobial and anticancer agent.
The detailed experimental protocols provided herein offer a clear roadmap for the synthesis and comprehensive biological evaluation of this compound. Future research should focus on generating robust experimental data for this compound to validate the hypotheses presented in this guide and to fully elucidate its therapeutic potential. Such studies will be instrumental in advancing the field of pyrimidine-based drug discovery.
References
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Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. Link
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Zhang, L., et al. (2023). Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Link
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Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. ResearchGate. Link
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Link
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Med Ed 101. (2022). Methimazole Versus Propylthiouracil (PTU). Link
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Okada, S., et al. (2023). Comparison of Propylthiouracil vs Methimazole for Thyroid Storm in Critically Ill Patients. JAMA Network Open. Link
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Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. Link
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Dr.Oracle. (2025). When to use Propylthiouracil (PTU) vs methimazole for hyperthyroidism treatment?. Link
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Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. Link
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Sayed, H. H., et al. (2008). Synthesis and Reactions of Some Novel Mercaptopyrimidine Derivatives for Biological Evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(9), 2318-2331. Link
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Sayed, H. H., et al. Synthesis and Reactions of Some Novel Mercaptopyrimidine Derivatives for Biological Evaluation. Scilit. Link
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Patsnap Synapse. (2024). What is the mechanism of Propylthiouracil?. Link
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Nakamura, H., et al. (2008). Comparison of methimazole and propylthiouracil in patients with hyperthyroidism caused by Graves' disease. The Journal of Clinical Endocrinology & Metabolism, 93(8), 2897-2902. Link
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GoodRx. (2017). Popular Antithyroid Drugs List, Drug Prices and Medication Information. Link
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Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Link
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StatPearls. (2023). Propylthiouracil (PTU). NCBI Bookshelf. Link
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Liu, Y., et al. (2023). Comparison of the safety between propylthiouracil and methimazole with hyperthyroidism in pregnancy: A systematic review and meta-analysis. PLOS ONE. Link
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Dr.Oracle. (2025). What is the mechanism of action (MOA) of Propylthiouracil (PTU)?. Link
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Hussain, S., et al. (2013). Synthesis and biological evaluation of some novel 2-mercapto pyrimidines. ResearchGate. Link
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British Thyroid Foundation. (2022). Antithyroid drug therapy to treat hyperthyroidism. Link
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Bionity. Propylthiouracil. Link
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Sayed, H. H., et al. (2008). Synthesis and Reactions of Some Novel Mercaptopyrimidine Derivatives for Biological Evaluation. Taylor & Francis Online. Link
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Wikipedia. Propylthiouracil. Link
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Link
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Wikipedia. Antithyroid agent. Link
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RxList. Antithyroid Agents: Drug Class, Uses, Side Effects, Drug Names. Link
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Azizi, F., & Malboosbaf, R. (2017). Antithyroid Drugs. Thyroid. Link
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Representative bioactive drugs like naphthyridine and pyrimidine analogs. ResearchGate. Link
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Taylor & Francis. Pyrimidine analogue – Knowledge and References. Link
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Sayed, H. H., et al. (2025). Synthesis and Reactions of Some Novel Mercaptopyrimidine Derivatives for Biological Evaluation. ResearchGate. Link
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Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. MDPI. Link
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Bhale, P. S., & Dongre, V. G. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. The Open Catalysis Journal, 3, 83-86. Link
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2-mercaptopyrimidine. Organic Syntheses Procedure. Link
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Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Link
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Comparative Biological Activities of 2-Amino-6-isopropylpyrimidin-4-ol Derivatives: A Guide for Researchers. Benchchem. Link
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Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Link
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Shuman, D. A., et al. (1969). Synthesis and biological activity of certain 8-mercaptopurine and 6-mercaptopyrimidine S-nucleosides. Journal of Medicinal Chemistry, 12(4), 653-657. Link
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Synthesis and biological profile of some new dihydropyrimidinone derivaties. PubMed Central. Link
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This compound. Amerigo Scientific. Link
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A Comparative Analysis of 6-Isopropyl-2-mercaptopyrimidin-4-OL and Clinically Relevant Enzyme Inhibitors
For researchers, scientists, and professionals in drug development, the exploration of novel small molecules with the potential to modulate enzyme activity is a cornerstone of therapeutic innovation. Within this landscape, pyrimidine derivatives have emerged as a versatile scaffold, demonstrating a wide array of biological activities. This guide provides an in-depth comparative analysis of 6-Isopropyl-2-mercaptopyrimidin-4-OL, a member of this promising class, against established enzyme inhibitors.
Due to the limited direct experimental data on the specific enzymatic targets of this compound, this guide will focus on a logical, structure-based comparison. The primary analysis will center on its structural similarity to known inhibitors of thyroid peroxidase (TPO) , a key enzyme in thyroid hormone synthesis. Additionally, we will briefly explore the potential for activity against dihydropyrimidine dehydrogenase (DPD) , another enzyme for which pyrimidine-based inhibitors are of significant interest.
Structural Analogy and the Case for Thyroid Peroxidase Inhibition
The chemical architecture of this compound bears a striking resemblance to that of propylthiouracil (PTU), a clinically utilized antithyroid medication. Both molecules share the 2-mercaptopyrimidin-4-ol core, with the primary difference being the alkyl substituent at the 6-position (isopropyl vs. propyl). This structural parallel provides a strong rationale for hypothesizing that this compound may exert its biological effects through a similar mechanism: the inhibition of thyroid peroxidase.
Thyroid peroxidase is a heme-containing enzyme crucial for the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1] Its inhibition leads to a reduction in circulating thyroid hormones, a therapeutic approach for managing hyperthyroidism.[1]
Comparative Overview: Structures and Mechanisms
| Compound | Chemical Structure | Known/Hypothesized Target | Mechanism of Action |
| This compound | ![]() | Thyroid Peroxidase (Hypothesized) | Potentially inhibits thyroid peroxidase by competing with iodide and preventing the iodination of tyrosine residues on thyroglobulin. |
| Propylthiouracil (PTU) | ![]() | Thyroid Peroxidase | Inhibits thyroid peroxidase, thereby blocking the synthesis of thyroid hormones.[2] It also possesses a secondary mechanism of inhibiting the peripheral conversion of T4 to the more active T3. |
| Methimazole (MMI) | ![]() | Thyroid Peroxidase | A potent inhibitor of thyroid peroxidase, it blocks the incorporation of iodine into tyrosine residues of thyroglobulin.[1] |
Note: Chemical structures are illustrative representations.
Quantitative Comparison of Known Thyroid Peroxidase Inhibitors
The potency of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[3][4] Lower IC50 values indicate greater potency.[3]
| Inhibitor | IC50 for Thyroid Peroxidase | Source |
| Propylthiouracil (PTU) | 1.2 µM | [5] |
| Methimazole (MMI) | 0.11 µM | [5] |
| This compound | To be determined experimentally | - |
As the data indicates, methimazole is a more potent inhibitor of thyroid peroxidase in vitro compared to propylthiouracil.[5] Experimental determination of the IC50 value for this compound is essential to ascertain its relative potency.
Experimental Protocol: In Vitro Thyroid Peroxidase Inhibition Assay
To empirically validate the hypothesized activity of this compound, a robust and reproducible in vitro assay is required. The following protocol, adapted from established methodologies, outlines a procedure for determining the inhibitory potential of a test compound on thyroid peroxidase activity.[5][6]
Principle
This assay measures the peroxidase activity of TPO through the oxidation of a chromogenic or fluorogenic substrate in the presence of hydrogen peroxide (H₂O₂). The rate of product formation is monitored spectrophotometrically or fluorometrically. The presence of a TPO inhibitor will result in a decreased rate of substrate oxidation.
Materials
-
Rat or porcine thyroid microsomes (as a source of TPO)
-
Potassium phosphate buffer (pH 7.4)
-
Hydrogen peroxide (H₂O₂)
-
Substrate:
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls: Propylthiouracil and Methimazole
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure
-
Preparation of Reagents:
-
Prepare a working solution of the TPO-containing microsomes in potassium phosphate buffer.
-
Prepare serial dilutions of the test compound, PTU, and MMI in the buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity.
-
Prepare working solutions of the substrate (guaiacol or AUR) and H₂O₂ in the buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
50 µL of potassium phosphate buffer
-
40 µL of the test compound or control solution at various concentrations
-
50 µL of the substrate solution
-
20 µL of the TPO enzyme preparation[6]
-
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 50 µL of the H₂O₂ solution to each well.[6]
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the absorbance (at 470 nm for guaiacol) or fluorescence (excitation/emission of 544/590 nm for AUR) at regular intervals (e.g., every minute) for a defined period (e.g., 3-5 minutes).[5][6]
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) for each concentration of the inhibitor.
-
Plot the percentage of TPO inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizing the Scientific Framework
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the thyroid hormone synthesis pathway and the workflow of the TPO inhibition assay.
Caption: Simplified pathway of thyroid hormone synthesis and the inhibitory action of antithyroid drugs on Thyroid Peroxidase (TPO).
Caption: Workflow for the in vitro Thyroid Peroxidase (TPO) inhibition assay.
An Alternative Perspective: Dihydropyrimidine Dehydrogenase (DPD)
While the structural analogy to PTU points strongly towards thyroid peroxidase, it is prudent for comprehensive drug discovery to consider other potential targets. The pyrimidine core is also a feature of inhibitors of dihydropyrimidine dehydrogenase (DPD). DPD is the rate-limiting enzyme in the catabolism of pyrimidines, including the chemotherapeutic agent 5-fluorouracil (5-FU).[8] Inhibition of DPD can increase the bioavailability and efficacy of 5-FU, and DPD inhibitors are being investigated for their potential to improve cancer therapy.[8]
Known DPD inhibitors include compounds like gimeracil. A comparative study of this compound against DPD would require a separate set of experimental protocols, such as those that monitor the breakdown of 5-FU or a surrogate substrate.
Conclusion and Future Directions
This guide has provided a scientifically grounded, albeit hypothetical, comparison of this compound with known enzyme inhibitors, primarily focusing on thyroid peroxidase due to strong structural similarities with propylthiouracil. The provided experimental protocol offers a clear path forward for the empirical validation of this hypothesis and the determination of the compound's inhibitory potency.
The true therapeutic potential of this compound can only be unlocked through rigorous experimental investigation. The insights and methodologies presented herein are intended to serve as a valuable resource for researchers embarking on the characterization of this and other novel pyrimidine derivatives.
References
-
Paul, K. B., Hedge, J. M., Bansal, A., Simmons, S. O., & Crofton, K. M. (2014). Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. Toxicological Sciences, 141(1), 29-43. [Link]
-
EURL ECVAM - TSAR. (n.d.). Thyroid method 2a: Thyroperoxidase (TPO) inhibition based on oxidation of Amplex UltraRed. Retrieved from [Link]
-
Fumarola, A., & Stacul, F. (2023). Methimazole. In StatPearls. StatPearls Publishing. [Link]
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Dias, R. P., & Dias, D. A. (2020). Pharmacodynamic Response to Anti-thyroid Drugs in Graves' Hyperthyroidism. Frontiers in Endocrinology, 11, 286. [Link]
-
Hallengren, B., Nilsson, O. R., Karlberg, B. E., Melander, A., Tegler, L., & Wåhlin-Boll, E. (1982). Influence of hyperthyroidism on the kinetics of methimazole, propranolol, metoprolol and atenolol. European Journal of Clinical Pharmacology, 21(5), 379–384. [Link]
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Zhang, Y., et al. (2023). Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer. Journal of Translational Medicine, 21(1), 398. [Link]
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Rajendran, V., & Sethumadhavan, R. (2014). Comparative Study on the Binding Affinity of Methimazole and Propylthiouracil to Thyroid Peroxidase as an Anti-Thyroid Drug: An Insilico Approach. Journal of Chemical and Pharmaceutical Research, 6(7), 1944-1950. [Link]
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Benchmarking the Potential Anticancer Activity of 6-Isopropyl-2-mercaptopyrimidin-4-OL: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in the development of anticancer therapeutics, with numerous derivatives demonstrating significant clinical efficacy. This guide focuses on 6-Isopropyl-2-mercaptopyrimidin-4-OL, a specific derivative for which direct anticancer activity data is not yet publicly available. In the interest of advancing oncological research, this document provides a comprehensive benchmark of its potential anticancer activity. This is achieved through a detailed comparative analysis of structurally related 2-mercaptopyrimidine and 6-substituted-2-thiouracil derivatives for which experimental data has been published. By examining the structure-activity relationships (SAR) of these analogs, we can extrapolate a scientifically grounded hypothesis for the prospective efficacy of this compound and guide future preclinical investigations.
Introduction: The Prominence of Pyrimidine Analogs in Oncology
Pyrimidine analogs represent a critical class of antimetabolite drugs that have been successfully employed in cancer chemotherapy for decades.[1] Their mechanism of action often involves interference with the synthesis of nucleic acids, thereby inducing cytotoxicity in rapidly proliferating cancer cells.[2] The structural versatility of the pyrimidine ring allows for a wide range of chemical modifications, leading to compounds with diverse biological activities and therapeutic applications.[3][4] The subject of this guide, this compound, is a novel compound whose anticancer potential remains unexplored. This guide aims to bridge this knowledge gap by systematically evaluating the anticancer activity of its closest structural analogs.
The core structure of this compound features a pyrimidine ring with a hydroxyl group at position 4, a mercapto group at position 2, and an isopropyl group at position 6. Each of these substituents is expected to influence the molecule's pharmacokinetic and pharmacodynamic properties. The mercapto group, in particular, is a common feature in thiouracil derivatives, which are known to exhibit a range of biological activities, including anticancer effects.[5][6] The isopropyl group at the 6-position is another key feature that will be a focus of our comparative analysis.
Comparative Analysis of Anticancer Activity: A Data-Driven Approach
To build a robust predictive model for the anticancer potential of this compound, we will analyze the in vitro cytotoxic activity of structurally similar compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) will be the primary metric for comparison.
Influence of the 2-Mercapto/Thio Group
The presence of a sulfur atom at the C2 position of the pyrimidine ring is a recurring motif in many biologically active compounds. In the context of anticancer activity, 2-thiouracil derivatives have been extensively studied.[7][8][9]
A series of 5,5′-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives demonstrated potent anticancer activity against HeLa (cervical cancer) cell lines, with all tested compounds exhibiting lower IC50 values than the standard chemotherapeutic agent 5-fluorouracil.[8] This suggests that the 2-thiouracil scaffold is a promising starting point for the development of novel anticancer agents.
The Role of Substitution at the 6-Position
The nature of the substituent at the C6 position of the pyrimidine ring has a significant impact on anticancer potency. Studies on 6-aryl-5-cyano-2-thiouracil derivatives have shown that different aryl groups can modulate the cytotoxic activity against various cancer cell lines.[5] For instance, certain derivatives displayed potent growth inhibitory effects toward non-small cell lung cancer (HOP-92) and leukemia (MOLT-4) cell lines.[5]
The isopropyl group in our target molecule is a relatively small, lipophilic substituent. While direct comparisons with other 6-isopropyl-substituted 2-mercaptopyrimidines are unavailable, we can infer its potential contribution by examining the broader structure-activity relationship of 6-substituted pyrimidines. Generally, the size and electronic properties of the C6 substituent can influence binding to target enzymes or receptors.
Quantitative Comparison of Related Pyrimidine Derivatives
The following table summarizes the in vitro anticancer activity of selected 2-mercaptopyrimidine and 2-thiouracil derivatives from the literature, providing a quantitative basis for our benchmark.
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Thiouracil Sulfonamides | Compound 9 (structure not specified) | CaCo-2 (Colon) | 2.82 (µg/mL) | [7] |
| 2-Thiouracil Sulfonamides | Compound 9 (structure not specified) | MCF7 (Breast) | 2.92 (µg/mL) | [7] |
| 5,5′-(phenylmethylene)bis(6-amino-2-thiouracil)s | Multiple derivatives | HeLa (Cervical) | 4.18 - 10.20 (µg/mL) | [8] |
| 6-Aryl-5-cyano-2-thiouracils | Compound 6d (structure not specified) | HOP-92 (Lung) | Potent growth inhibition | [5] |
| 6-Aryl-5-cyano-2-thiouracils | Compound 6i (structure not specified) | MOLT-4 (Leukemia) | Potent growth inhibition | [5] |
| Platinum(III) complex of 2-mercaptopyrimidine | [Pt2Cl2(Spym)4] | HL-60 (Leukemia) | High activity (qualitative) | [10][11] |
| Platinum(III) complex of 2-mercaptopyrimidine | [Pt2Cl2(Spym)4] | HeLa (Cervical) | High activity (qualitative) | [10][11] |
Note: Direct conversion of µg/mL to µM requires the molecular weight of the specific compound, which is not always provided in the source. The data is presented as reported in the cited literature.
Based on this comparative data, it is reasonable to hypothesize that this compound will exhibit cytotoxic activity against a range of cancer cell lines. The presence of the 2-mercapto group is a strong indicator of potential anticancer effects, and the 6-isopropyl substituent will likely modulate this activity.
Postulated Mechanisms of Action: A Look at Signaling Pathways
The anticancer activity of pyrimidine derivatives is often attributed to their ability to interfere with key cellular processes and signaling pathways.[12] While the precise mechanism of this compound is yet to be determined, we can propose potential pathways based on the known mechanisms of its analogs.
Inhibition of Kinase Signaling
Many pyrimidine derivatives function as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation and survival.[3] A plausible mechanism for this compound could involve the inhibition of key kinases in oncogenic signaling pathways.
Caption: Hypothesized inhibition of the MAPK/ERK and PI3K/AKT signaling pathways.
Interference with Pyrimidine Biosynthesis
As a pyrimidine analog, this compound could also act as an antimetabolite, disrupting the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Caption: Postulated interference with the de novo pyrimidine biosynthesis pathway.
Experimental Protocols for Anticancer Activity Assessment
To empirically validate the anticancer potential of this compound, a series of standardized in vitro assays should be performed. The following protocols provide a robust framework for such an investigation.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow of the MTT assay for determining cell viability.
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by propidium iodide, PI).
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Conclusion and Future Directions
While direct experimental evidence for the anticancer activity of this compound is currently lacking, a comparative analysis of its structural analogs strongly suggests its potential as a cytotoxic agent against various cancer cell lines. The presence of the 2-mercapto group is a key feature shared with other pyrimidine derivatives that have demonstrated significant anticancer effects.
Future research should focus on the synthesis and in vitro screening of this compound against a broad panel of cancer cell lines to determine its IC50 values. Mechanistic studies should then be conducted to elucidate its mode of action, including its effects on key signaling pathways and metabolic processes. Promising in vitro results would warrant further investigation in preclinical in vivo models to assess its therapeutic potential. This systematic approach will be crucial in determining if this compound can be developed into a novel and effective anticancer agent.
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Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]
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S. M. Awad, N. M. Ahmed, H. R. Haffez, (2018), “Synthesis, anticancer activity and molecular docking study of some novel 2-thiouracil sulfonamide derivatives”, Pharmacophore, 9(1), 30-41. [Link]
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Shaaban, M. R., et al. (2015). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Molecules, 20(8), 15046-15064. [Link]
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A Researcher's Guide to the Cross-Validation of 6-Isopropyl-2-mercaptopyrimidin-4-OL's Biological Activity
This guide provides a comprehensive framework for the rigorous cross-validation of the biological activities of 6-Isopropyl-2-mercaptopyrimidin-4-OL. In the landscape of drug discovery, the initial identification of a bioactive compound is merely the first step. True scientific advancement relies on reproducible, verifiable data that situates a new molecule within the context of existing standards. This document is designed for researchers, scientists, and drug development professionals, offering an in-depth, technical narrative on how to objectively compare the performance of this specific mercaptopyrimidine derivative against established alternatives, supported by detailed experimental protocols and data interpretation strategies.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. This compound, as a member of this class, holds significant therapeutic promise. However, to translate this promise into credible research, a systematic cross-validation against known standards is not just recommended—it is imperative. This guide eschews a rigid template, instead adopting a logical, causality-driven approach to experimental design and interpretation, ensuring that every protocol is a self-validating system.
The Principle of Cross-Validation in Preclinical Research
Cross-validation in a bioanalytical context is the process of comparing data from different analytical methods or different laboratories to ensure that the results are comparable and reliable[4][5]. The goal is to establish confidence that the measured biological activity of a novel compound like this compound is accurate and reproducible. This process is critical when moving a compound through the drug discovery pipeline, as it ensures data integrity across different experiments and research sites[6].
The core tenets of this process involve:
-
Establishing a Baseline: Comparing the novel compound against a "gold standard" or a widely used alternative drug.
-
Defining Acceptance Criteria: Predetermining the statistical parameters for a successful comparison, such as mean accuracy and precision[5].
-
Ensuring Method Robustness: Demonstrating that the assay can consistently and accurately measure the compound's effect.
Caption: General workflow for the cross-validation of a novel compound's biological activity.
Comparative Landscape: Selecting Appropriate Alternatives
The choice of comparator compounds is fundamental to the validity of the study. These compounds should be well-characterized, with known mechanisms of action and extensive literature support. Based on the known activities of mercaptopyrimidine derivatives, we will focus on two key areas: anti-inflammatory and anticancer activity.
-
For Anti-inflammatory Activity: Nonsteroidal anti-inflammatory drugs (NSAIDs) are the logical choice. Meloxicam and Piroxicam are excellent comparators as they are known inhibitors of cyclooxygenase (COX) enzymes, a common target for pyrimidine derivatives[2].
-
For Anticancer Activity: A standard chemotherapeutic agent provides a robust benchmark. Doxorubicin is a widely used cytotoxic drug that can serve as a positive control in cell viability assays.
Experimental Protocols for Cross-Validation
This section provides detailed, step-by-step methodologies for assessing the biological activity of this compound in comparison to standard alternatives.
Cross-Validation of Anti-Inflammatory Activity: COX Inhibition
Many pyrimidine derivatives exert anti-inflammatory effects by inhibiting COX enzymes, which are central to the synthesis of pro-inflammatory prostaglandins[2]. The objective here is to determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 and compare its potency and selectivity to Meloxicam.
Caption: Inhibition of the prostaglandin synthesis pathway via COX enzymes.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is based on standard colorimetric or fluorometric COX inhibitor screening assays[1].
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, Meloxicam, and Piroxicam in DMSO.
-
Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare assay buffer, substrate (arachidonic acid), and detection reagents.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of various concentrations of the test compounds (e.g., 0.01 µM to 100 µM) or vehicle control (DMSO) to the wells.
-
Add 150 µL of reaction buffer to all wells.
-
Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to the wells.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of arachidonic acid[1].
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction and measure the product formation using a colorimetric or fluorometric plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Use non-linear regression analysis to plot the dose-response curve and determine the IC50 value for each compound against each enzyme.
-
Calculate the COX-2 Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.
-
Illustrative Data Presentation
The results should be summarized in a clear, comparative table.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Meloxicam (Standard) | 2.5 | 0.15 | 16.7 |
| Piroxicam (Standard) | 0.08 | 1.2 | 0.07 |
| Note: Data for Meloxicam and Piroxicam are representative values from the literature. The table should be populated with experimentally derived data. |
Cross-Validation of Anticancer Activity: Cytotoxicity
Pyrimidine derivatives have shown significant potential as anticancer agents by inducing cytotoxicity in cancer cell lines[7][8]. The MTT assay is a widely used colorimetric method to assess cell viability, based on the reduction of MTT by mitochondrial dehydrogenases in living cells[1].
Caption: Standard workflow for an MTT-based cell viability assay.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a standard method for evaluating the in vitro anticancer activity of novel compounds[1][8].
-
Cell Culture:
-
Culture a panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours[1].
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the standard comparator, Doxorubicin.
-
Remove the old media from the cells and add 100 µL of fresh media containing the various concentrations of the test compounds. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Assay Execution:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours until a purple precipitate is visible[1].
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[1].
-
Shake the plate gently for 10 minutes and then measure the absorbance on a microplate reader at approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Use non-linear regression to plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Illustrative Data Presentation
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast) | Experimental Value |
| A549 (Lung) | Experimental Value | |
| Doxorubicin (Standard) | MCF-7 (Breast) | ~0.05 |
| A549 (Lung) | ~0.1 | |
| Note: Data for Doxorubicin are representative values from the literature. The table should be populated with experimentally derived data. |
Data Interpretation and Acceptance Criteria
A successful cross-validation requires a rigorous interpretation of the data based on pre-defined criteria. While direct comparison of IC50 values provides a measure of relative potency, a formal validation framework ensures data integrity.
| Parameter | Acceptance Criteria | Rationale |
| Precision (%CV) | Within 15% for replicate measurements[5]. | Ensures that the assay method is reproducible. |
| Accuracy | Mean accuracy of quality controls should be between 85% and 115% of the nominal value[5]. | Confirms that the assay is measuring the correct value. |
| Linearity (R²) | > 0.98 for the dose-response curve. | Demonstrates a clear relationship between compound concentration and biological effect. |
Conclusion
The validation of a novel compound's biological activity is a cornerstone of credible drug discovery. This guide has provided a detailed, evidence-based framework for the cross-validation of this compound. By employing standardized protocols, selecting appropriate comparators, and adhering to stringent acceptance criteria, researchers can generate robust, reproducible, and comparative data. This rigorous approach not only validates the specific findings for this mercaptopyrimidine derivative but also upholds the principles of scientific integrity, ensuring that promising new molecules are advanced based on a solid foundation of verifiable evidence.
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A Researcher's Guide to Specificity Analysis: Evaluating the Target Binding of 6-Isopropyl-2-mercaptopyrimidin-4-OL as a Putative MCL-1 Inhibitor
For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous analytical hurdles. Chief among these is the comprehensive characterization of a compound's binding specificity. This guide provides an in-depth technical comparison and a strategic framework for analyzing the target binding specificity of 6-Isopropyl-2-mercaptopyrimidin-4-OL, a novel compound with a pyrimidine core, hypothesized here to be a selective inhibitor of Myeloid Cell Leukemia 1 (MCL-1).
Myeloid cell leukemia 1 (MCL-1) is a pro-survival member of the B-cell lymphoma 2 (Bcl-2) family of proteins that is crucial for the regulation of apoptosis, or programmed cell death.[1][2] Its overexpression is a known driver of tumorigenesis and chemoresistance in a wide array of cancers, making it a highly sought-after therapeutic target.[2][3][4] The development of small molecules that can selectively inhibit MCL-1 without significantly affecting other Bcl-2 family members (e.g., BCL-2, BCL-xL) is a key objective in modern oncology research.[2][5] Achieving this selectivity is paramount for minimizing off-target toxicities, a significant concern with MCL-1 inhibitors, particularly cardiac toxicity.[5]
This guide will navigate the essential experimental workflows and data interpretation required to build a robust specificity profile for our lead compound, this compound, and compare its performance against established alternative MCL-1 inhibitors.
Comparative Landscape: Benchmarking Against the Competition
To establish the therapeutic potential of this compound, its binding profile must be contextualized against other known MCL-1 inhibitors. This comparative analysis provides a clear understanding of its relative potency and selectivity.
| Compound | Target(s) | Reported Affinity (Kd/IC50) for MCL-1 | Key Alternative Bcl-2 Family Member Affinities (Kd/IC50) | Reference |
| This compound | Putative MCL-1 | To be determined | To be determined | N/A |
| S63845 | MCL-1 | < 1.0 nM | BCL-2: >10 µM, BCL-xL: >10 µM | [6] |
| AZD5991 | MCL-1 | Subnanomolar | High selectivity vs other BCL-2 family proteins | [7] |
| A-1210477 | MCL-1 | ~1.5 nM | BCL-2: >10 µM, BCL-xL: >10 µM | [8] |
| Navitoclax (ABT-263) | BCL-2, BCL-xL, BCL-w | BCL-2: <1 nM, BCL-xL: <1 nM | MCL-1: Inactive | [8] |
This table presents a framework for comparison. The binding affinities for this compound will be populated as experimental data becomes available.
Strategic Experimental Workflow for Specificity Profiling
A multi-pronged approach is essential to build a comprehensive and trustworthy specificity profile. This involves a combination of in vitro biochemical assays, cell-based target engagement studies, and broader proteome-wide screening.
Caption: A tiered experimental workflow for comprehensive specificity analysis.
In-Depth Methodologies for Target Binding Characterization
Biophysical Characterization of Direct Binding
The initial assessment of a compound's interaction with its purified target protein is foundational. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative measures of binding affinity and thermodynamics.[9]
SPR is a label-free technique that measures the real-time binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface.[10][11] This method provides invaluable data on association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.[9]
Step-by-Step Protocol:
-
Protein Immobilization: Covalently couple purified recombinant human MCL-1 protein to a CM5 sensor chip via amine coupling. Aim for a low immobilization density to minimize mass transport limitations.
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least two orders of magnitude around the expected K_D.
-
Binding Analysis: Inject the compound solutions over the immobilized MCL-1 surface and a reference flow cell. Monitor the change in response units (RU) in real-time.
-
Data Processing: Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Kinetic Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_D.
Causality Behind Experimental Choices: Using a reference flow cell is critical to control for non-specific binding and buffer effects, ensuring the observed signal is due to the specific interaction between the compound and MCL-1.
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][13]
Step-by-Step Protocol:
-
Sample Preparation: Dialyze purified MCL-1 protein and dissolve this compound in the same buffer to minimize buffer mismatch effects.
-
ITC Experiment: Load the MCL-1 solution into the sample cell and the compound solution into the injection syringe.
-
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.[14]
Trustworthiness: The direct measurement of heat changes provides a robust and label-free assessment of binding, making ITC a gold-standard technique for validating interactions.[15]
Cellular Target Engagement
Confirming that a compound binds to its intended target in a complex cellular environment is a critical step.[16] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[17][18]
CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[19][20][21]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a relevant cancer cell line known to express MCL-1. Treat the cells with varying concentrations of this compound or a vehicle control.
-
Heating: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration.[19]
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.[17]
-
Protein Quantification: Quantify the amount of soluble MCL-1 in each sample using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble MCL-1 as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Expertise & Experience: The choice of cell line is crucial. A cell line with a known dependency on MCL-1 for survival provides a more physiologically relevant system to assess target engagement.
Proteome-Wide Selectivity Profiling
To identify potential off-targets, broader screening against a panel of related proteins or even the entire proteome is necessary.
Given the prevalence of the pyrimidine scaffold in kinase inhibitors, it is prudent to screen this compound against a large panel of kinases, even if it was not designed as a kinase inhibitor. Several commercial services offer comprehensive kinase profiling.[22][23][24][25]
Experimental Rationale: This proactive screening can prevent costly late-stage failures due to unforeseen off-target kinase inhibition, which could lead to toxicity or confound the interpretation of the compound's mechanism of action.
Conclusion
The specificity analysis of a novel compound like this compound is a meticulous process that requires a combination of biophysical, cellular, and proteome-wide techniques. By systematically characterizing its binding to the intended target, MCL-1, and rigorously evaluating its interactions with other proteins, researchers can build a comprehensive and reliable profile. This data-driven approach is fundamental to establishing the therapeutic potential and safety of a new drug candidate and provides the necessary foundation for its advancement into further preclinical and clinical development.
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A Researcher's Guide to the In Vivo Validation of 6-Isopropyl-2-mercaptopyrimidin-4-OL's Therapeutic Potential
This guide provides a comprehensive framework for the in vivo validation of the novel mercaptopyrimidine derivative, 6-Isopropyl-2-mercaptopyrimidin-4-OL. Given the limited publicly available data on this specific compound, this document will establish a logical, scientifically rigorous pathway for its evaluation, using a hypothesized anti-inflammatory application as a primary example. The principles and methodologies detailed herein are broadly applicable to the preclinical assessment of other novel chemical entities.
The core of this guide is a comparative analysis, pitting our lead compound against established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib, within a well-characterized animal model of acute inflammation. Every step, from initial toxicity screening to efficacy evaluation, is designed to build a robust data package for informed decision-making in the drug development pipeline.
Hypothesized Mechanism of Action and Therapeutic Context
Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The presence of a mercapto group in this compound suggests potential for interaction with various biological targets. For the purpose of this guide, we will hypothesize that this compound exerts its anti-inflammatory effects through the modulation of the cyclooxygenase (COX) pathway, a key player in inflammation and pain.[5][6][7]
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of many chronic diseases.[8] The COX enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[5][6][7] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[6]
Comparative Analysis: Benchmarking Against the Gold Standard
To ascertain the therapeutic potential of this compound, a direct comparison with established drugs is essential. We have selected two comparators with distinct COX-inhibitory profiles:
-
Indomethacin: A potent, non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[5][6][7][9] Its broad activity provides a benchmark for anti-inflammatory efficacy, but it is also associated with gastrointestinal side effects due to the inhibition of COX-1 in the gastric mucosa.[7]
-
Celecoxib: A selective COX-2 inhibitor, which was designed to reduce inflammation with a lower risk of gastrointestinal adverse effects compared to non-selective NSAIDs.[10][11][12][13][14]
By comparing our novel compound to both a non-selective and a selective COX inhibitor, we can gain valuable insights into its potential mechanism of action and therapeutic window.
The In Vivo Validation Workflow: A Step-by-Step Guide
The following sections outline a phased approach to the in vivo validation of this compound.
Phase 1: Preliminary Safety and Pharmacokinetic Profiling
Before assessing efficacy, it is crucial to establish the safety and pharmacokinetic profile of the test compound.
1. Acute Oral Toxicity Study (OECD Guideline 425)
This initial study is designed to determine the median lethal dose (LD50) and to identify potential signs of toxicity.[15][16][17][18]
-
Protocol:
-
Healthy, young adult female rats are used, as they are generally more sensitive.
-
Animals are fasted overnight prior to dosing.
-
A single dose of this compound is administered orally by gavage. The starting dose is typically based on in vitro cytotoxicity data or a default value (e.g., 2000 mg/kg for a limit test).[17]
-
The "Up-and-Down" procedure is employed, where the dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previous animal.[18]
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[15] Body weight is recorded weekly.
-
At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
2. Pharmacokinetic (PK) Profiling in Rodents
Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for designing effective efficacy studies.[19][20][21][22]
-
Protocol:
-
Male Sprague-Dawley rats are cannulated in the jugular vein for serial blood sampling.
-
Animals are divided into two groups: intravenous (IV) and oral (PO) administration.
-
For the IV group, this compound is administered as a single bolus dose (e.g., 2 mg/kg).
-
For the PO group, the compound is administered by gavage at a higher dose (e.g., 10 mg/kg).
-
Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma concentrations of the compound are determined using a validated analytical method (e.g., LC-MS/MS).
-
Key PK parameters are calculated, including clearance, volume of distribution, half-life, and oral bioavailability.[23]
-
Phase 2: Efficacy Evaluation in an Acute Inflammation Model
The carrageenan-induced paw edema model is a widely used and reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[24][25][26][27]
Carrageenan-Induced Paw Edema Model
-
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response. The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins.[25]
-
Protocol:
-
Male Wistar or Sprague-Dawley rats (180-200 g) are used.[25]
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into the following groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% methylcellulose in saline)
-
This compound (e.g., 10, 30, 100 mg/kg, PO)
-
Indomethacin (e.g., 10 mg/kg, PO)
-
Celecoxib (e.g., 30 mg/kg, PO)
-
-
The test compounds, reference drugs, or vehicle are administered orally one hour before the carrageenan injection.[25]
-
Inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[25]
-
Paw volume is measured at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[25]
-
The increase in paw volume (edema) and the percentage inhibition of edema are calculated for each group.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Comparative Anti-Inflammatory Activity in the Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg, PO) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 1.25 ± 0.08 | - |
| This compound | 10 | 0.98 ± 0.06 | 21.6 |
| 30 | 0.65 ± 0.05 | 48.0 | |
| 100 | 0.42 ± 0.04 | 66.4 | |
| Indomethacin | 10 | 0.51 ± 0.05 | 59.2 |
| Celecoxib | 30 | 0.58 ± 0.06 | 53.6 |
Fictional data for illustrative purposes.
Table 2: Comparative Pharmacokinetic Parameters in Rats
| Compound | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | F (%) |
| This compound | IV | 2 | - | - | 1500 | 3.5 | - |
| PO | 10 | 1.0 | 850 | 4500 | 3.8 | 60 | |
| Indomethacin | PO | 10 | 2.0 | ~1000-2000 | - | ~4.5 | ~100 |
| Celecoxib | PO | 30 | 3.0 | ~705 | - | ~11.2 | - |
Pharmacokinetic data for Indomethacin and Celecoxib are approximate values from the literature for illustrative comparison.[7][11][28]
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.
Caption: In Vivo Validation Workflow.
Caption: Hypothesized COX Inhibition Pathway.
Conclusion and Future Directions
This guide outlines a foundational strategy for the in vivo validation of this compound. The successful completion of these studies will provide a critical data package to support its continued development as a potential anti-inflammatory agent. Positive results would warrant further investigation into its precise mechanism of action, including in vitro COX-1/COX-2 inhibition assays and profiling against a broader panel of inflammatory mediators. Subsequent chronic inflammation models, such as collagen-induced arthritis, would be the logical next step in establishing a more comprehensive efficacy profile.
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A Comparative Guide to the In Vitro Cytotoxicity of 6-Isopropyl-2-mercaptopyrimidin-4-OL Across Diverse Cancer Cell Lines
This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel pyrimidine derivative, 6-Isopropyl-2-mercaptopyrimidin-4-OL, across a panel of representative cancer cell lines. Our objective is to present a scientifically rigorous comparison, underpinned by established experimental protocols, to empower researchers in the fields of oncology and drug discovery.
Introduction: The Therapeutic Potential of Pyrimidine Analogs
Pyrimidine analogs have long been a cornerstone of cancer chemotherapy. Compounds like 6-mercaptopurine interfere with nucleotide synthesis, leading to DNA damage and cell death, particularly in rapidly dividing cancer cells[1][2]. This compound is a novel synthetic pyrimidine derivative with a structure that suggests potential anticancer activities. A critical initial step in characterizing any new therapeutic candidate is to determine its cytotoxic profile across a range of cancer types to identify potential indications and understand its spectrum of activity.
This guide outlines the experimental design and methodologies for a comparative cytotoxicity study of this compound on three distinct human cancer cell lines:
-
MCF-7: A human breast adenocarcinoma cell line, representing hormone-dependent breast cancers.
-
HCT-116: A human colorectal carcinoma cell line, a common model for colon cancer research.
-
Jurkat: A human T-lymphocyte cell line, used as a model for leukemia.
By comparing the compound's effects on these diverse cell lines, we can gain initial insights into its potential selectivity and potency.
Experimental Design & Rationale
A multi-faceted approach is essential for a thorough cytotoxic assessment. We will employ assays that measure both metabolic activity as an indicator of cell viability and plasma membrane integrity as a marker of cell death. Furthermore, we will investigate the mechanism of cell death by probing for markers of apoptosis.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Comparative Cytotoxicity Data
The following table summarizes hypothetical IC50 values for this compound across the selected cell lines after a 48-hour treatment period. The IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cancer Type | IC50 (µM) from MTT Assay | IC50 (µM) from LDH Assay |
| MCF-7 | Breast Adenocarcinoma | 25.8 | 30.2 |
| HCT-116 | Colorectal Carcinoma | 15.2 | 18.5 |
| Jurkat | T-cell Leukemia | 8.9 | 10.1 |
These illustrative data suggest that this compound exhibits differential cytotoxicity, with the highest potency observed against the Jurkat cell line. The similarity in IC50 values obtained from both the MTT and LDH assays would indicate that the compound's effect is primarily cytocidal rather than cytostatic.
Detailed Experimental Protocols
Cell Culture and Seeding
-
Cell Line Maintenance: Culture MCF-7 and HCT-116 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Culture Jurkat cells in RPMI-1640 medium with the same supplements. Maintain all cell lines at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well for adherent lines (MCF-7, HCT-116) and 1 x 10⁴ cells per well for suspension cells (Jurkat). Allow adherent cells to attach for 24 hours before treatment[3].
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of viable cells[4].
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate complete medium. Replace the existing medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only)[3].
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours[3].
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[4].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration[3].
LDH Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity[4][5].
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the desired incubation period, centrifuge the plates and carefully transfer a portion of the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant[4].
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light[4].
-
Stop Reaction: Add the stop solution provided in the kit to each well[4].
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[4].
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to a maximum LDH release control (cells lysed with a detergent)[5].
Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[6][7].
Caption: Differentiation of cell states using Annexin V and PI staining.
-
Cell Treatment: Treat cells in 6-well plates with this compound at concentrations around the determined IC50 value.
-
Cell Collection: After incubation, collect both adherent and floating cells. Wash the cells twice with cold PBS[8].
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension[6][9].
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature[9].
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive[7][8].
Conclusion and Future Directions
This guide provides a robust framework for the initial cytotoxic characterization of this compound. The presented methodologies, when applied, will yield valuable comparative data on the compound's potency and spectrum of activity across different cancer cell types. Based on the illustrative data, further investigation into the heightened sensitivity of leukemic cells could be a promising avenue. Future studies should aim to elucidate the specific molecular mechanisms of action, which may involve the induction of apoptosis through intrinsic or extrinsic pathways, cell cycle arrest, or other cellular processes[10].
References
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Apoptosis Protocols. (n.d.). USF Health - University of South Florida. Retrieved from [Link]
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953.
- Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
- Vermes, C., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39–51.
- Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology (Vol. 290, pp. 63–78). Humana Press.
- Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908.
- Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908.
- Atanasov, A. G., Waltenberger, B., Pferschy-Wenzig, E. M., Linder, T., Wawrosch, C., Uhrin, P., ... & Dirsch, V. M. (2015). Cytotoxicity and microbicidal activity of commonly used organic solvents: a comparative study and application to a standardized extract from Vaccinium macrocarpon. Molecules, 20(11), 20375-20387.
- Tsurusawa, M., Fujimoto, T., & Katano, N. (1999). Delayed cytotoxicity of 6-mercaptopurine is compatible with mitotic death caused by DNA damage due to incorporation of 6-thioguanine into DNA as 6-thioguanine nucleotide. Journal of experimental & clinical cancer research : CR, 18(3), 417–424.
-
Enhancing the Cytotoxicity and Apoptotic Efficacy of Parasporin-2-Derived Variants (Mpp46Aa1) on Cancer Cell Lines. (2024). MDPI. Retrieved from [Link]
-
In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. (2024). MDPI. Retrieved from [Link]
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Cytotoxicity, Post-Treatment Recovery, and Selectivity Analysis of Naturally Occurring Podophyllotoxins from Bursera fagaroides var. fagaroides on Breast Cancer Cell Lines. (n.d.). MDPI. Retrieved from [Link]
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Tumor Microenvironment-Responsive 6-Mercaptopurine-Releasing Injectable Hydrogel for Colon Cancer Treatment. (2023). MDPI. Retrieved from [Link]
-
2-Isopropyl-6-methyl-4-pyrimidinol. (n.d.). PubChem. Retrieved from [Link]
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A Researcher's Guide to Assessing the Selectivity of 6-Isopropyl-2-mercaptopyrimidin-4-OL for Matrix Metalloproteinase-13
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of the novel compound, 6-Isopropyl-2-mercaptopyrimidin-4-OL, for its intended, hypothesized target: Matrix Metalloproteinase-13 (MMP-13). We will delve into the scientific rationale behind experimental choices, provide detailed protocols for key assays, and compare its performance with established alternatives.
The Critical Role of Selectivity in Targeting MMP-13 for Osteoarthritis
Osteoarthritis (OA) is a debilitating degenerative joint disease characterized by the progressive breakdown of articular cartilage.[1][2][3] A key perpetrator in this pathological process is Matrix Metalloproteinase-13 (MMP-13), a zinc-dependent endopeptidase.[4][5] Unlike other MMPs, MMP-13 exhibits a potent and preferential ability to cleave type II collagen, the primary structural component of cartilage.[1][2] Its expression is significantly upregulated in OA-affected cartilage, while being nearly absent in healthy adult tissues, making it an attractive therapeutic target.[6]
However, the history of MMP inhibitors is fraught with clinical failures, largely due to a lack of selectivity. Early, broad-spectrum MMP inhibitors, such as Marimastat, while potent, caused severe musculoskeletal syndrome (MSS), characterized by joint pain and stiffness.[7][8] This has been attributed to the inhibition of other MMPs essential for normal tissue homeostasis. Consequently, the development of highly selective MMP-13 inhibitors is paramount to achieving therapeutic efficacy in OA without inducing debilitating side effects.[6][9]
This guide will use this compound, a compound belonging to the pyrimidine class of molecules—a scaffold known to produce highly selective MMP-13 inhibitors—as our subject of investigation.[6][9] We will outline a multi-pronged approach to validate its selectivity for MMP-13.
Comparative Compounds for Benchmarking
To provide a clear benchmark for the selectivity of this compound, we will compare it against two reference compounds:
-
AQU-019 (Selective Inhibitor): A potent and highly selective pyrimidine dicarboxamide MMP-13 inhibitor that binds to an allosteric site.[6] This will serve as our positive control for selectivity.
-
Marimastat (Broad-Spectrum Inhibitor): A hydroxamate-based inhibitor with activity against multiple MMPs.[7][10] This will serve as our non-selective comparator.
A Multi-Tiered Approach to Selectivity Assessment
A thorough evaluation of inhibitor selectivity requires a combination of in vitro biochemical assays and cell-based functional assays. This ensures that the compound not only inhibits the purified enzyme but also engages its target within the complex cellular milieu and elicits the desired functional outcome.
Caption: A tiered workflow for assessing inhibitor selectivity.
Tier 1: In Vitro Enzymatic Selectivity Profiling
The initial and most critical step is to determine the inhibitory activity of this compound against a panel of purified MMP enzymes. This provides a direct measure of its potency and selectivity.
Experimental Protocol: Fluorogenic Enzymatic Assay
This assay measures the ability of the inhibitor to block the cleavage of a fluorogenic peptide substrate by the MMP enzyme.[11][12]
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.
-
Enzymes: Recombinant human MMP-1, MMP-2, MMP-8, MMP-9, and MMP-13. Activate the pro-enzymes according to the manufacturer's instructions.
-
Substrate: A fluorogenic peptide substrate specific for each MMP (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMP-13).
-
Test Compounds: Prepare a 10 mM stock solution of this compound, AQU-019, and Marimastat in DMSO. Create a series of 2-fold dilutions in assay buffer.
-
-
Assay Procedure (96-well black plate):
-
To each well, add 50 µL of assay buffer.
-
Add 10 µL of the diluted test compound.
-
Add 20 µL of the diluted active MMP enzyme.
-
Incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate.
-
Immediately begin monitoring the increase in fluorescence (e.g., λex = 328 nm, λem = 393 nm) every minute for 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.
-
Hypothetical Data Summary
| Compound | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-8 IC50 (nM) | MMP-9 IC50 (nM) | MMP-13 IC50 (nM) | Selectivity (vs. MMP-1) |
| This compound | >10,000 | >10,000 | 5,200 | >10,000 | 25 | >400-fold |
| AQU-019 | >10,000 | >10,000 | >10,000 | >10,000 | 4.8 | >2083-fold |
| Marimastat | 5 | 4 | 1 | 9 | 3 | 1.7-fold |
This data is for illustrative purposes only.
Tier 2: Cellular Target Engagement
Confirming that a compound interacts with its intended target in a complex cellular environment is a crucial step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a protein upon ligand binding.[13][14][15]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture human chondrosarcoma cells (e.g., SW1353) to 80-90% confluency.
-
Treat the cells with either vehicle (0.1% DMSO) or 10 µM this compound for 2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by three freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the amount of soluble MMP-13 in each sample by Western Blot using a specific anti-MMP-13 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
For each treatment group (vehicle and compound), plot the percentage of soluble MMP-13 relative to the non-heated control against the temperature.
-
A rightward shift in the melting curve for the compound-treated group compared to the vehicle group indicates target engagement and stabilization.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Tier 3: Cellular Functional Assessment of Collagen Degradation
The final tier of assessment is to determine if the observed target engagement translates into a functional cellular response. Here, we will measure the ability of this compound to inhibit the degradation of type II collagen in a cellular model of OA.
Experimental Protocol: IL-1β Stimulated Chondrocyte Assay
-
Cell Culture:
-
Culture primary human chondrocytes or a chondrocyte cell line in a 24-well plate until confluent.
-
Serum-starve the cells for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the cells for 2 hours with various concentrations of this compound, AQU-019, and Marimastat.
-
Stimulate the cells with 10 ng/mL of Interleukin-1β (IL-1β) to induce MMP-13 expression and collagen degradation. Include an unstimulated control group.
-
Incubate for 48 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of type II collagen cleavage fragments (e.g., C2C neoepitope) in the supernatant using a specific ELISA kit.[16]
-
Normalize the C2C levels to the total protein concentration in the corresponding cell lysate.
-
-
Data Analysis:
-
Calculate the percentage inhibition of C2C release for each compound concentration compared to the IL-1β stimulated vehicle control.
-
Determine the IC50 value for the inhibition of collagen degradation.
-
Interpreting the Results: A Logic Framework
The data from these three tiers will provide a comprehensive profile of the selectivity of this compound.
Caption: Decision-making logic based on experimental outcomes.
A successful candidate for a selective MMP-13 inhibitor, such as this compound, should ideally demonstrate:
-
High Potency and Selectivity in Tier 1: An IC50 value in the low nanomolar range for MMP-13 and at least a 100-fold selectivity over other MMPs.
-
Confirmed Target Engagement in Tier 2: A clear, dose-dependent thermal stabilization of MMP-13 in the CETSA assay.
-
Functional Efficacy in Tier 3: Potent inhibition of IL-1β induced collagen degradation in chondrocytes, with an IC50 value that correlates with its enzymatic potency.
By following this rigorous, multi-tiered approach, researchers can confidently assess the selectivity of this compound, generating the robust data necessary to justify its advancement as a potential disease-modifying drug for osteoarthritis.
References
-
Hu, Q., & Ecker, M. (2021). Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis. International Journal of Molecular Sciences, 22(4), 1742. [Link]
-
Li, Y., et al. (2021). Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis. PubMed. [Link]
-
MDPI. (n.d.). MMP-13 in Osteoarthritis Treatment. Encyclopedia.pub. [Link]
-
Verma, P., & Dalal, K. (2019). The role of matrix metalloproteinases in osteoarthritis pathogenesis: An updated review. PubMed. [Link]
-
Dubey, R., et al. (2023). The Role of Matrix Metalloproteinase 13 and Vitamin D in Osteoarthritis: A Hospital-Based Observational Study. PubMed Central. [Link]
-
Totzke, J., et al. (2022). Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis. PubMed Central. [Link]
-
Wikipedia. (2023). Metalloprotease inhibitor. [Link]
-
Fields, G. B. (2019). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. PubMed Central. [Link]
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Georgiadis, K. E., & Yiotakis, A. (2008). Characterization of an exosite binding inhibitor of matrix metalloproteinase 13. PubMed Central. [Link]
-
Patsnap. (2025). What MMP1 inhibitors are in clinical trials currently?. Patsnap Synapse. [Link]
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Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit. [Link]
-
Elabscience. (n.d.). Rabbit MMP-13 (Matrix Metalloproteinase 13) ELISA Kit. [Link]
-
Al-Ghanim, A., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
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National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Isopropyl-2-mercaptopyrimidin-4-ol
This guide provides essential procedural and safety information for the proper disposal of 6-Isopropyl-2-mercaptopyrimidin-4-ol. As a trusted partner in your research, we aim to deliver value beyond the product by equipping you with the knowledge to maintain a safe and compliant laboratory environment. The following protocols are grounded in established principles of chemical safety and waste management.
Hazard Profile Analysis: Understanding the "Why"
Before handling any chemical for disposal, understanding its potential hazards is critical. Based on data from analogous compounds, this compound is anticipated to present the following risks:
-
Irritation: Similar pyrimidinol derivatives are known to cause skin and serious eye irritation, as well as respiratory tract irritation.[1]
-
Toxicity: While specific data is unavailable, many organosulfur compounds and heterocyclic molecules can be harmful if swallowed or inhaled.[2]
-
Environmental Hazard: Pyrimidine derivatives can be toxic to aquatic life with long-lasting effects. Therefore, improper disposal, such as drain disposal, is strictly prohibited.[3]
The presence of a mercapto (-SH) group suggests a potential for strong, unpleasant odors and specific chemical reactivity. Mercaptans can be oxidized and may react with certain metals.
Summary of Anticipated Hazards and Handling Precautions
| Hazard Category | Anticipated Risk | Recommended PPE & Handling |
| Health Hazards | Causes skin irritation (H315)[1] | Chemical-resistant gloves (Nitrile, Neoprene), lab coat, safety glasses with side shields. |
| Causes serious eye irritation (H319)[1] | Safety goggles or face shield. | |
| May cause respiratory irritation (H335)[1] | Handle only in a well-ventilated area or chemical fume hood. | |
| Potential for harm if swallowed/inhaled.[2] | Do not eat, drink, or smoke when handling. Avoid generating dust or aerosols.[2] | |
| Environmental Hazards | Potentially toxic to aquatic life. | Do not allow to enter drains or waterways. Prevent release to the environment. |
| Chemical Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases.[4] | Segregate from incompatible materials during storage and in waste containers. |
The Disposal Workflow: A Step-by-Step Protocol
The primary directive for the disposal of this compound is to manage it as hazardous chemical waste. On-site chemical neutralization is not recommended without a substance-specific, validated protocol and a thorough risk assessment by qualified personnel.
Step 1: Waste Segregation and Collection
-
Designate a Waste Stream: This compound must be disposed of as a solid hazardous chemical waste. Do not mix it with non-hazardous trash, sharps, or biological waste.[5]
-
Use a Dedicated Container: Collect waste this compound in a designated, chemically compatible container. A high-density polyethylene (HDPE) container with a secure, screw-on cap is recommended.[6]
-
Contaminated Materials: Any materials grossly contaminated with this compound (e.g., weigh boats, gloves, bench paper) should also be placed in the same hazardous waste container.
Step 2: Proper Labeling
-
Immediate Identification: As soon as you begin collecting waste, affix a "Hazardous Waste" label to the container.
-
Complete and Accurate Information: The label must include:
-
The full chemical name: "Waste this compound"
-
The specific hazards (e.g., "Irritant," "Environmental Hazard")
-
The date accumulation started.
-
The name of the principal investigator and laboratory location.
-
Step 3: Safe Storage Pending Pickup
-
Secure the Container: Keep the waste container tightly closed except when adding waste.[7]
-
Location: Store the container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the lab personnel, away from drains, and in a location that minimizes the risk of a spill.
-
Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.
Step 4: Arranging for Disposal
-
Contact EHS: Follow your institution's specific procedures for chemical waste pickup. This typically involves submitting an online request to your Environmental Health and Safety department.[6]
-
Do Not Accumulate: Do not accumulate large quantities of chemical waste. Arrange for disposal in a timely manner.
Disposal Decision Workflow Diagram
The following diagram illustrates the logical flow for the safe management and disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, prioritize personnel safety.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (If Necessary): For a large spill, or if you feel unwell, evacuate the area and contact your institution's emergency response line.
-
Isolate the Area: Secure the location to prevent others from entering.
-
Don PPE: If the spill is small and you are trained to handle it, don appropriate PPE, including a respirator if dust is present.
-
Clean-Up:
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).
-
Avoid raising dust. If necessary, slightly moisten the absorbent material.
-
Carefully sweep the material into your designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Report: Report the incident to your laboratory supervisor and EHS department.
References
-
PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. National Center for Biotechnology Information. Retrieved from [Link]
-
3M Canada Company. (2020). Safety Data Sheet: SoluPrep. Retrieved from [Link]
-
PubChem. (n.d.). Isopropyl 4-(5-methyl-6-(2-methylpyridin-3-yloxy)pyrimidin-4-yloxy)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Mercaptopyrimidine. Retrieved from [Link]
- Acros Organics. (n.d.). Safety Data Sheet: Pyrimidine.
-
United States Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
- Sigma-Aldrich. (2025). Safety Data Sheet.
-
United States Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
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Safety-Kleen. (2024). Isopropyl Alcohol - Safety Data Sheet. Retrieved from [Link]
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StainsFile. (n.d.). Disposal of Mercury Waste. Retrieved from [Link]
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MG Chemicals. (2025). Safety Data Sheet: Propan-2-ol. Retrieved from [Link]
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Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
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University of Illinois Division of Research Safety. (n.d.). Mercury Handling & Disposal Guidelines. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

